Product packaging for 3-(Trifluoromethoxy)benzyl bromide(Cat. No.:CAS No. 159689-88-0)

3-(Trifluoromethoxy)benzyl bromide

Cat. No.: B070387
CAS No.: 159689-88-0
M. Wt: 255.03 g/mol
InChI Key: QSIVWRRHVXSDNE-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzyl bromide is a highly valuable benzyl halide reagent designed for advanced chemical synthesis and research applications. Its primary utility lies in its role as an effective alkylating and functionalizing agent, introducing the 3-(trifluoromethoxy)benzyl group into target molecules. The presence of the benzyl bromide moiety allows for efficient nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form corresponding benzyl ethers, thioethers, and amines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrF3O B070387 3-(Trifluoromethoxy)benzyl bromide CAS No. 159689-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-(trifluoromethoxy)benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIVWRRHVXSDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353181
Record name 3-(Trifluoromethoxy)benzyl bromide
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Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159689-88-0
Record name 3-(Trifluoromethoxy)benzyl bromide
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Record name 3-(Trifluoromethoxy)benzyl Bromide
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide (CAS Number: 159689-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzyl bromide, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug discovery and polymer chemistry. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams to facilitate understanding and replication. The CAS number for this compound is 159689-88-0.[1][2][3][4][5]

Chemical and Physical Properties

This compound is a colorless to light orange or yellow liquid at room temperature.[1] The trifluoromethoxy group significantly influences the compound's electronic properties and lipophilicity, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 159689-88-0[1][3][4][5]
Molecular Formula C₈H₆BrF₃O[3][5]
Molecular Weight 255.03 g/mol [3][5]
Appearance Colorless to light orange/yellow liquid[1]
Boiling Point 179 °C (lit.)[1][3]
Density 1.572 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.478 (lit.)[1][3]
Flash Point 89 °C (192.2 °F) - closed cup[3]
Solubility Data not widely available, but expected to be soluble in common organic solvents.
Purity Typically available at ≥97%[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Spectral data available.[3]
¹³C NMR Spectral data available.
Mass Spectrometry (MS) Mass spectrum (electron ionization) data is available through the NIST WebBook.[4]
Infrared (IR) Spectroscopy IR spectral data is available.[4]

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of its corresponding alcohol, 3-(Trifluoromethoxy)benzyl alcohol.

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Bromination Reaction cluster_2 Step 3: Work-up and Purification cluster_3 Final Product A 3-(Trifluoromethoxy)benzyl alcohol B Reaction Vessel A->B Charge Reactor D Control Temperature and Reaction Time B->D Stirring C Add Brominating Agent (e.g., PBr₃ or HBr) C->B E Quenching D->E F Extraction with Organic Solvent E->F G Drying and Solvent Removal F->G H Purification (e.g., Distillation) G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (General Method):

  • Preparation: To a solution of 3-(Trifluoromethoxy)benzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a brominating agent is added. Common brominating agents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • Reaction: The reaction mixture is typically stirred at a controlled temperature, often starting at 0 °C and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is carefully quenched, often with water or an ice-water mixture. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: After removing the solvent under reduced pressure, the crude product is purified. For a liquid product like this compound, vacuum distillation is a common purification method.

Friedel-Crafts Polymerization

This compound can undergo Friedel-Crafts polymerization in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield a polymer.[1][3] This reaction highlights its utility in materials science for creating novel polymers with potentially desirable thermal and chemical resistance properties imparted by the fluorinated group.

Logical Relationship: Friedel-Crafts Polymerization

G Friedel-Crafts Polymerization Monomer This compound Initiation Formation of Benzyl Cation Monomer->Initiation Propagation Electrophilic Aromatic Substitution Monomer->Propagation Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Initiation Initiation->Propagation Propagation->Propagation Chain Growth Termination Chain-terminating step Propagation->Termination Polymer Poly(3-(trifluoromethoxy)phenylene methylene) Termination->Polymer

Caption: Key steps in the Friedel-Crafts polymerization of this compound.

Experimental Protocol (General Method):

  • Reaction Setup: The polymerization is typically carried out in a reaction vessel under an inert atmosphere. The monomer, this compound, is dissolved in a suitable anhydrous solvent.

  • Initiation: A Lewis acid catalyst, such as aluminum chloride, is added to the solution to initiate the polymerization. This leads to the formation of a benzyl carbocation.

  • Polymerization: The reaction mixture is stirred, often at a controlled temperature, to allow for the propagation of the polymer chain through electrophilic aromatic substitution.

  • Termination and Isolation: The polymerization is terminated by the addition of a quenching agent. The resulting polymer is then precipitated, collected, and purified to remove any remaining monomer and catalyst residues.

Applications in Drug Discovery and Organic Synthesis

The trifluoromethoxy group is a bioisostere of other functional groups and can be used to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This compound serves as a key intermediate for introducing the 3-(trifluoromethoxy)benzyl moiety into target molecules.

One notable application is its use as a reagent in the preparation of aminophosphorylalkanoic acid derivatives, which have been investigated as aminopeptidase A inhibitors.[1] Aminopeptidase A is a target of interest for the development of novel therapeutics.

Experimental Workflow: General Use in Synthesis

G Application in Nucleophilic Substitution Start This compound Reaction Sₙ2 Reaction Start->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Product 3-(Trifluoromethoxy)benzyl-Nu-R Reaction->Product

Caption: General schematic for the use of this compound in Sₙ2 reactions.

The reactive benzyl bromide functional group readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This allows for the straightforward incorporation of the 3-(trifluoromethoxy)benzyl group into a diverse array of molecular scaffolds, a common strategy in the synthesis of pharmaceutical intermediates.

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage. It is also a lachrymator. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard ClassCodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Signal Word Danger

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 159689-88-0) is a valuable and versatile fluorinated building block for both pharmaceutical and materials science research. Its unique combination of a reactive benzyl bromide moiety and a property-modulating trifluoromethoxy group makes it a key intermediate in the synthesis of a range of complex molecules. This guide has provided a consolidated resource of its properties, synthetic protocols, and applications to aid researchers in their work with this compound. As with all reactive chemical reagents, strict adherence to safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Trifluoromethoxy)benzyl bromide, a key reagent and intermediate in organic synthesis. The information herein is intended to support laboratory research and development activities by providing essential data on its physical characteristics, standardized methodologies for their determination, and a representative synthetic pathway.

Core Physical Properties

The physical properties of this compound are critical for its handling, application in synthetic protocols, and purification processes. A summary of these properties is presented in the table below.

PropertyValue
Molecular Formula C₈H₆BrF₃O
Molecular Weight 255.03 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 179 °C (at atmospheric pressure); 82-84 °C (at 10 mmHg)
Density 1.572 g/mL at 25 °C
Refractive Index n20/D 1.478
Flash Point 89 °C (closed cup)
Sensitivity Lachrymatory
Storage Refrigerated

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited for liquid compounds such as this compound.

Boiling Point Determination (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is commonly employed.[1]

  • Apparatus Setup : A small quantity (approximately 0.5 mL) of this compound is placed in a small test tube with a boiling chip to ensure smooth boiling. The test tube is clamped within a heating block. A thermometer is suspended in the test tube, with the bulb positioned in the vapor phase above the liquid surface, ensuring it does not touch the sides of the tube.

  • Heating : The sample is heated gently. As the liquid boils, a ring of condensing vapor will become visible on the inner wall of the test tube. The thermometer bulb should be positioned at the level of this condensation ring to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[1]

  • Measurement : The temperature is recorded when it stabilizes at the point of reflux, where the rate of vaporization equals the rate of condensation. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[1]

Density Measurement

Density is the mass per unit volume of a substance. For a liquid, it is typically determined by weighing a known volume.[2][3]

  • Apparatus : An analytical balance and a graduated cylinder are required.[2]

  • Procedure :

    • The mass of a clean, dry graduated cylinder is accurately measured and recorded.[3]

    • A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

    • The graduated cylinder containing the liquid is reweighed.

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

  • Calculation : The density is calculated by dividing the mass of the liquid by its volume. For accuracy, the measurement should be repeated, and the average value reported. The temperature at which the measurement is taken should also be recorded as density is temperature-dependent.[2]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a liquid and is measured using a refractometer.[5]

  • Apparatus : An Abbe refractometer is a common instrument for this measurement.

  • Procedure :

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature, typically 20°C.

    • Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Measurement : The refractive index is read directly from the instrument's scale. The measurement is typically reported with respect to the D-line of a sodium lamp (589 nm) and the temperature at which it was measured (e.g., nD20).[5]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is preferred for volatile liquids as it minimizes the loss of volatile components.[6][7]

  • Apparatus : A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus) is used.[8] The apparatus consists of a sample cup with a tightly fitting lid, a heating mechanism, and an ignition source.

  • Procedure :

    • The sample cup is filled with this compound to a specified level.

    • The lid is secured, and the sample is heated at a slow, constant rate.

    • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through an opening in the lid.

  • Measurement : The flash point is the lowest temperature at which a brief flash is observed when the ignition source is applied.[9] The atmospheric pressure should be recorded as it can affect the flash point.[10]

Synthetic Pathway

The synthesis of this compound typically involves the bromination of the corresponding toluene derivative. A common and effective method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), under photochemical or thermal conditions.

Synthesis_Workflow reagent1 3-(Trifluoromethoxy)toluene conditions Reflux / hv reagent1->conditions reagent2 N-Bromosuccinimide (NBS) reagent2->conditions reagent3 Benzoyl Peroxide (BPO) reagent3->conditions solvent Carbon Tetrachloride (CCl4) solvent->conditions product This compound conditions->product Free-radical Bromination workup Work-up (Filtration, Washing, Evaporation) product->workup purification Purification (Distillation) workup->purification final_product Pure this compound purification->final_product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Trifluoromethoxy)benzyl bromide is a key organofluorine building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzyl bromide moiety and a lipophilic, metabolically stable trifluoromethoxy group, offers a unique combination of properties for the synthesis of complex target molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The defining features of this compound (CAS Number: 159689-88-0) are the trifluoromethoxy (-OCF₃) group and the bromomethyl (-CH₂Br) group attached to a benzene ring at the meta-position.[1]

  • Trifluoromethoxy Group (-OCF₃): This group is a powerful modulator of physicochemical properties. It is highly lipophilic and acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. Crucially, it is exceptionally stable to metabolic degradation, making it a desirable feature in drug candidates to enhance their pharmacokinetic profiles.[2]

  • Benzyl Bromide Moiety (-CH₂Br): The bromomethyl group is a highly reactive functional handle. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a benzylating agent for a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 159689-88-0[1]
Molecular Formula C₈H₆BrF₃O[1]
Molecular Weight 255.03 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 179 °C (lit.)[1]
Density 1.572 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.478 (lit.)[1]
Flash Point 89 °C (192.2 °F) - closed cup

Synthesis and Mechanistic Insights

The most common and industrially viable method for synthesizing this compound involves the radical bromination of 3-(trifluoromethoxy)toluene.

Synthesis

Caption: General workflow for O-benzylation using the title compound.

Protocol: General Procedure for O-Benzylation of a Phenol

  • Setup: To a solution of the phenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

    • Rationale: A polar aprotic solvent is chosen because it effectively solvates the cation of the base while leaving the anionic nucleophile (phenoxide) highly reactive. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol without causing side reactions.

  • Reagent Addition: Add this compound (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired ether.

This protocol is a self-validating system; completion can be verified by TLC, and the purity of the final product can be confirmed by NMR and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are highly prevalent in modern pharmaceuticals. [3][4]These groups can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. [2] this compound serves as a critical intermediate for incorporating this valuable pharmacophore. For instance, it has been used in the synthesis of aminophosphorylalkanoic acid derivatives which act as aminopeptidase A inhibitors. [1]Its utility also extends to the synthesis of compounds with potential antitubercular and anti-allergic activities. [5]The electron-withdrawing nature of the trifluoromethoxy group can also be leveraged to modulate the electronic properties of a molecule, which can be crucial for tuning its biological activity and selectivity. [6]

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling.

  • Hazard Classification: Causes severe skin burns and eye damage (H314). [7]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, a face shield, chemical-resistant gloves, and a lab coat. [7][8]* Handling: Avoid breathing vapors or mist. [7]Keep the container tightly closed and store in a cool, dry place, often under refrigeration. [9]It is incompatible with strong oxidizing agents and strong bases. [10]* First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water. [7][9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [7][9] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [7] Always consult the most current Safety Data Sheet (SDS) before handling this compound. [7][8]

Conclusion

This compound is a versatile and powerful reagent in organic synthesis. Its unique structure allows for the strategic introduction of the trifluoromethoxybenzyl group, a moiety that confers desirable properties such as enhanced metabolic stability and lipophilicity in drug candidates. A thorough understanding of its reactivity, synthetic routes, and proper handling procedures is essential for leveraging its full potential in research and development.

References

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzyl bromide, a key reagent in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of the trifluoromethoxy group, which can significantly alter the biological and chemical properties of target molecules.

Physicochemical Properties

This compound is a colorless to light-colored liquid at room temperature.[1] A summary of its key quantitative properties is presented below.

PropertyValue
Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol [2][3]
Density 1.572 - 1.594 g/mL at 25 °C[4][5]
Boiling Point 179 °C (lit.)[3] or 82-84 °C at 10 mmHg (lit.)[5]
Refractive Index n20/D 1.478 (lit.)[4][3]
Flash Point 89 °C (192.2 °F) - closed cup[3]
CAS Number 159689-88-0[4][2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of benzyl bromides is the bromination of the corresponding benzyl alcohol. While a specific protocol for the 3-isomer was not detailed in the provided search results, a general and analogous procedure can be outlined based on the synthesis of the 4-isomer, 4-(trifluoromethoxy)benzyl bromide.[6][7] This involves the reaction of the precursor alcohol with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

Example Protocol using Phosphorus Tribromide:

  • Reaction Setup: A solution of 3-(trifluoromethoxy)benzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Brominating Agent: Phosphorus tribromide is added dropwise to the cooled and stirred solution.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, the mixture is carefully poured into an ice-water mixture to quench the excess PBr3.

  • Extraction: The aqueous phase is extracted with an organic solvent (e.g., diethyl ether).

  • Washing: The combined organic layers are washed sequentially with a mild base (e.g., sodium bicarbonate solution), water, and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by silica gel column chromatography.

G Logical Workflow for Synthesis cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product start_material 3-(Trifluoromethoxy)benzyl alcohol reaction Bromination in Anhydrous Solvent (0°C) start_material->reaction reagent Phosphorus Tribromide (PBr3) reagent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound from its corresponding alcohol.

Applications in Synthesis

This compound is a versatile building block in organic synthesis. Its primary applications include its use as a precursor in polymerization reactions and as a reagent for introducing the 3-(trifluoromethoxy)benzyl moiety into various molecular scaffolds.

Friedel-Crafts Polymerization

This compound can undergo Friedel-Crafts polymerization in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce poly(arylenemethylene)s.[4][3] These polymers are noted for their potential as heat-resistant materials.

G Friedel-Crafts Polymerization Workflow cluster_input Inputs cluster_reaction Reaction cluster_output Output monomer This compound polymerization Polymerization monomer->polymerization catalyst Aluminum Chloride (Catalyst) catalyst->polymerization polymer Fluorine-containing poly(arylenemethylene) polymerization->polymer

Caption: A diagram illustrating the components and outcome of the Friedel-Crafts polymerization of this compound.

Use as a Synthetic Intermediate

This compound is also utilized in the preparation of more complex molecules, such as aminophosphorylalkanoic acid derivatives, which have been investigated as aminopeptidase A inhibitors.[4] The benzyl bromide functionality allows for facile nucleophilic substitution reactions, enabling the attachment of the trifluoromethoxy-substituted aromatic ring to a variety of substrates.

Safety and Handling

This compound is classified as a corrosive substance that can cause burns.[5] It is essential to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including protective eyewear, gloves, and clothing.[5] It should be stored away from ignition sources and oxidizing agents in a tightly sealed container.[5] In case of contact with skin or eyes, immediate and thorough rinsing with water is crucial, and medical advice should be sought.[5]

References

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(trifluoromethoxy)benzyl bromide, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making its introduction into molecular scaffolds a key strategy in medicinal chemistry. This document explores the primary synthetic pathways, offering detailed experimental protocols and a comparative analysis of the methodologies. The content is tailored for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical guidance.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-(trifluoromethoxy)benzyl moiety into a target molecule. The trifluoromethoxy (-OCF₃) group is often considered a "super-methoxy" group due to its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide will detail the most effective and commonly employed synthetic strategies for the preparation of this important intermediate.

The synthesis of this compound can be broadly categorized into two main approaches:

  • Direct Benzylic Bromination: This involves the direct functionalization of the methyl group of 3-(trifluoromethoxy)toluene.

  • Two-Step Synthesis via Benzyl Alcohol: This pathway involves the synthesis of 3-(trifluoromethoxy)benzyl alcohol as an intermediate, which is subsequently converted to the desired benzyl bromide.

This guide will delve into the specifics of each route, providing a rationale for the selection of reagents and reaction conditions.

Route 1: Direct Benzylic Bromination of 3-(Trifluoromethoxy)toluene

The most direct and atom-economical approach to this compound is the free-radical bromination of the corresponding toluene derivative. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the most common method for this transformation.[1][2]

Mechanism and Scientific Rationale

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from the benzylic position of 3-(trifluoromethoxy)toluene. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This stabilized radical then reacts with a bromine source, typically Br₂ which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to form the product and a new bromine radical, thus propagating the chain.[2]

The trifluoromethoxy group is strongly electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution. However, its effect on the stability of the benzylic radical is less pronounced, allowing for selective benzylic bromination under radical conditions. The use of NBS is crucial as it maintains a low, steady concentration of bromine, which minimizes competitive electrophilic aromatic bromination.[2]

Wohl-Ziegler Bromination cluster_initiation Initiation cluster_propagation Propagation I Initiator (AIBN/BPO) R_dot R• I->R_dot Δ or hν Toluene 3-(Trifluoromethoxy)toluene R_dot->Toluene H abstraction Benzylic_Radical Benzylic Radical Toluene->Benzylic_Radical Br2 Br₂ Benzylic_Radical->Br2 Br abstraction NBS NBS Succinimide Succinimide NBS->Succinimide NBS->Br2 Br_dot Br• Br_dot->Toluene H abstraction Product This compound HBr HBr HBr->NBS Br2->Br_dot Br2->Product

Caption: Wohl-Ziegler bromination mechanism.

Experimental Protocol

Materials:

  • 3-(Trifluoromethoxy)toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile, (trifluoromethyl)benzene)[3][4]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-(trifluoromethoxy)toluene (1.0 eq) in a suitable solvent (e.g., CCl₄), add NBS (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a high-wattage incandescent lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Route 2: Two-Step Synthesis via 3-(Trifluoromethoxy)benzyl Alcohol

An alternative and often cleaner route involves the synthesis of 3-(trifluoromethoxy)benzyl alcohol, followed by its conversion to the corresponding bromide. This approach avoids the potential for over-bromination (dibromination) that can occur in the direct bromination of the toluene.

Two-Step Synthesis Starting_Material 3-(Trifluoromethoxy)benzoic acid Intermediate 3-(Trifluoromethoxy)benzyl alcohol Starting_Material->Intermediate Reduction (e.g., LiAlH₄, BH₃•THF) Product This compound Intermediate->Product Bromination (e.g., PBr₃, SOBr₂)

Caption: Two-step synthesis workflow.

Step 1: Synthesis of 3-(Trifluoromethoxy)benzyl Alcohol

3-(Trifluoromethoxy)benzyl alcohol can be efficiently prepared by the reduction of 3-(trifluoromethoxy)benzoic acid.[5]

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the alcohol. Borane-tetrahydrofuran complex (BH₃•THF) is another effective reagent that offers milder reaction conditions. The choice of reducing agent can be critical to avoid the reduction of other functional groups if present in the molecule.

Materials:

  • 3-(Trifluoromethoxy)benzoic acid[6][7]

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with diethyl ether.

  • Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-(trifluoromethoxy)benzyl alcohol, which can be purified by column chromatography if necessary.

Step 2: Conversion of 3-(Trifluoromethoxy)benzyl Alcohol to the Bromide

The final step in this route is the conversion of the benzyl alcohol to the corresponding bromide. Several reagents are effective for this transformation, including phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[8] The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or NBS, is another excellent method.[8]

With PBr₃, the alcohol oxygen attacks the phosphorus atom, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction.[9] The Appel reaction proceeds by the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion.[8] These methods are generally high-yielding and proceed under mild conditions, minimizing side reactions.

Materials:

  • 3-(Trifluoromethoxy)benzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM at 0 °C under an inert atmosphere, add PBr₃ (0.4-0.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto ice water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Direct BrominationRoute 2: Two-Step Synthesis
Number of Steps 12
Atom Economy HigherLower
Starting Material 3-(Trifluoromethoxy)toluene3-(Trifluoromethoxy)benzoic acid
Key Reagents NBS, Radical InitiatorReducing Agent (e.g., LiAlH₄), Brominating Agent (e.g., PBr₃)
Potential Byproducts Dibrominated product, ring-brominated productUnreacted starting materials, phosphonate esters
Process Control Can be challenging to control selectivityGenerally cleaner with higher selectivity
Overall Yield Moderate to goodGood to excellent
Suitability Large-scale production where atom economy is criticalLaboratory-scale synthesis requiring high purity

Conclusion

Both the direct benzylic bromination of 3-(trifluoromethoxy)toluene and the two-step synthesis via the corresponding benzyl alcohol are viable and effective methods for the preparation of this compound. The choice of route will depend on the specific requirements of the synthesis, such as scale, desired purity, and available starting materials. For large-scale industrial applications, the direct bromination route may be preferred due to its higher atom economy. However, for laboratory-scale synthesis where high purity is paramount, the two-step approach often provides a cleaner product with higher overall yields. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical building block.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities and their intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for organic chemists. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(Trifluoromethoxy)benzyl bromide, a versatile building block in medicinal chemistry. The presence of the trifluoromethoxy group and the benzylic bromide imparts unique electronic and reactive properties to the molecule, which are directly reflected in its NMR spectrum. As a Senior Application Scientist, this document is crafted to not only present the spectral data but also to offer insights into the interpretation of these data, grounded in the fundamental principles of NMR spectroscopy.

Molecular Structure and Proton Environments

This compound possesses a disubstituted benzene ring and a bromomethyl group. The molecule's structure dictates the presence of five distinct proton environments, which will give rise to five signals in the ¹H NMR spectrum.

Molecular structure of this compound.

The protons can be categorized as follows:

  • Benzylic Protons (-CH₂Br): Two equivalent protons on the carbon adjacent to the benzene ring and the bromine atom.

  • Aromatic Protons: Four non-equivalent protons on the benzene ring, labeled according to their position relative to the trifluoromethoxy group: H-2, H-4, H-5, and H-6.

Predicted ¹H NMR Spectrum

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
-CH₂Br~4.45Singlet (s)N/A
H-2~7.42Singlet (s) or narrow multipletN/A
H-6~7.35Doublet of doublets (dd)J(ortho) ≈ 8.0 Hz, J(para) ≈ 1.0 Hz
H-4~7.20Doublet of doublets (dd)J(ortho) ≈ 8.0 Hz, J(meta) ≈ 2.0 Hz
H-5~7.40Triplet (t) or triplet of doublets (td)J(ortho) ≈ 8.0 Hz, J(meta) ≈ 2.0 Hz

In-depth Spectral Analysis

Benzylic Protons (-CH₂Br)

The two benzylic protons are chemically equivalent and therefore appear as a single signal. Due to the absence of adjacent protons, this signal is a singlet. Its chemical shift is significantly downfield (around 4.45 ppm) due to the deshielding effects of two adjacent electron-withdrawing groups: the bromine atom and the aromatic ring. The resonance of benzylic bromides is typically observed in the range of δ 3.4–4.7 ppm.[1]

Aromatic Protons

The four aromatic protons are non-equivalent and give rise to a complex multiplet pattern in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The chemical shifts and multiplicities are determined by the electronic effects of the two substituents and the spin-spin coupling between the protons.

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms. This group deactivates the aromatic ring and deshields the protons, particularly at the ortho and para positions. The bromomethyl (-CH₂Br) group is also weakly electron-withdrawing.

  • H-2: This proton is ortho to the -CH₂Br group and meta to the -OCF₃ group. It is expected to be the most downfield of the aromatic protons due to the proximity to the electron-withdrawing trifluoromethoxy group. It will likely appear as a singlet or a narrow multiplet due to a small meta coupling to H-4 and H-6.

  • H-6: This proton is ortho to the -CH₂Br group and ortho to the -OCF₃ group. It will experience significant deshielding from both groups. It is expected to be a doublet of doublets due to ortho coupling with H-5 and para coupling with H-2.

  • H-4: This proton is para to the -CH₂Br group and ortho to the -OCF₃ group. It will also be strongly deshielded. It is predicted to be a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2 and H-6.

  • H-5: This proton is meta to both substituents. It is expected to be the most upfield of the aromatic protons. It will likely appear as a triplet or a triplet of doublets due to ortho coupling with H-4 and H-6, and a smaller meta coupling to H-2.

The expected coupling constants are typical for aromatic systems:

  • Ortho coupling (³J): 7-10 Hz

  • Meta coupling (⁴J): 2-3 Hz

  • Para coupling (⁵J): 0-1 Hz

Diagram of coupling relationships for the aromatic protons.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte and its relatively simple residual solvent signal.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (δ = 7.26 ppm for CDCl₃).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of the aromatic multiplets.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate all signals to determine the relative number of protons.

A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Synthesis and Potential Impurities

This compound is typically synthesized via the free-radical bromination of 3-(trifluoromethoxy)toluene. This reaction is usually initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a bromine source like N-bromosuccinimide (NBS).

Potential Impurities and their ¹H NMR Signatures:

  • Unreacted 3-(Trifluoromethoxy)toluene: The starting material will show a singlet for the methyl group around 2.4 ppm and a characteristic aromatic pattern.

  • 3-(Trifluoromethoxy)benzal bromide: Over-bromination can lead to the formation of the dibrominated product. The methine proton (-CHBr₂) of this compound would appear as a singlet further downfield than the benzylic protons of the desired product, likely in the range of 6.5-7.0 ppm.

  • 3-(Trifluoromethoxy)benzoic acid: Oxidation of the benzyl bromide can result in the corresponding carboxylic acid. This would be indicated by a very broad singlet for the carboxylic acid proton, typically above 10 ppm.

  • Succinimide: If NBS is used as the brominating agent, succinimide is a byproduct. It will show a singlet for its four equivalent protons around 2.7 ppm.

Careful monitoring of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to minimize the formation of these impurities. Purification by column chromatography or distillation is typically required to obtain the pure product.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The characteristic singlet of the benzylic protons and the complex multiplet of the aromatic protons are key features. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling is essential for the accurate interpretation of the spectrum. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is critical for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the ¹³C NMR of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(trifluoromethoxy)benzyl bromide. Due to the absence of publicly available experimental spectra, this guide leverages predictive modeling and comparative analysis with structurally analogous compounds to offer a comprehensive understanding of the compound's carbon framework.

Chemical Structure and Carbon Environment

This compound possesses a distinct substitution pattern on the benzene ring, which significantly influences the chemical shifts of the aromatic carbons. The molecule features a bromomethyl group (-CH₂Br) and a trifluoromethoxy group (-OCF₃) at positions 1 and 3, respectively. The electron-withdrawing nature of these substituents, coupled with the electronegativity of the fluorine and bromine atoms, results in a unique electronic environment for each carbon atom.

Below is a diagram illustrating the chemical structure with numbered carbon atoms for clear reference in the subsequent NMR data table.

G Structure of this compound cluster_0 C1 C1 C2 C2 C1->C2 CH2Br C7 (CH₂Br) C1->CH2Br C3 C3 C2->C3 C4 C4 C3->C4 OCF3 C8 (OCF₃) C3->OCF3 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Caption: Molecular structure of this compound with carbon atom numbering.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using advanced computational algorithms that correlate structural features with an extensive database of experimental NMR data. The assignments are supported by comparative analysis with published data for similar compounds, including 3-(trifluoromethyl)benzyl bromide and 4-(trifluoromethoxy)benzyl bromide.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Expected)Notes on Chemical Environment and Influencing Factors
C1 ~139SingletAromatic carbon attached to the -CH₂Br group. Its chemical shift is influenced by the inductive effect of the bromine atom.
C2 ~129DoubletAromatic CH ortho to the -CH₂Br group.
C3 ~149Singlet (quartet due to C-F coupling)Aromatic carbon bonded to the highly electronegative -OCF₃ group, resulting in a significant downfield shift. Expected to show a quartet multiplicity due to coupling with the three fluorine atoms (²Jcf).
C4 ~119DoubletAromatic CH ortho to the -OCF₃ group and para to the -CH₂Br group.
C5 ~131DoubletAromatic CH meta to both substituents.
C6 ~124DoubletAromatic CH ortho to the -CH₂Br group and meta to the -OCF₃ group.
C7 (-CH₂Br) ~32TripletBenzylic carbon, significantly deshielded by the adjacent bromine atom.
C8 (-OCF₃) ~121QuartetCarbon of the trifluoromethoxy group, exhibiting a large one-bond coupling constant (¹Jcf) with the three fluorine atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

Workflow for ¹³C NMR Analysis

G Experimental Workflow for 13C NMR Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition Dissolve in CDCl₃ Data_Processing Data Processing NMR_Acquisition->Data_Processing Fourier Transform Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Phase & Baseline Correction G Influence of Substituents on 13C Chemical Shifts cluster_0 Substituents cluster_1 Electronic Effects cluster_2 Impact on Chemical Shift (δ) CH2Br -CH₂Br Inductive Inductive Effect (-I) CH2Br->Inductive OCF3 -OCF₃ OCF3->Inductive Resonance Resonance Effect OCF3->Resonance +R (weak) Downfield Downfield Shift (Deshielding) Inductive->Downfield Upfield Upfield Shift (Shielding) Resonance->Upfield for o,p carbons C1 C1 Downfield->C1 C3 C3 Downfield->C3 C7 C7 Downfield->C7 C8 C8 Downfield->C8 C4 C4 Upfield->C4 C6 C6 Upfield->C6

An In-depth Technical Guide to the Mass Spectrum of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the analytical characterization of key chemical entities is paramount. This guide provides a detailed examination of the mass spectrum of 3-(Trifluoromethoxy)benzyl bromide, a compound of interest in organic synthesis and medicinal chemistry. This document outlines the expected mass spectral data, a representative experimental protocol for its acquisition, and an analysis of its fragmentation pattern.

Chemical Information

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₆BrF₃O
Molecular Weight 255.03 g/mol [1]
CAS Number 159689-88-0[1]
Structure
(Image of the chemical structure of this compound)

Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragmentation. The following table summarizes the major peaks observed in the mass spectrum, with their corresponding mass-to-charge ratio (m/z) and relative intensity. This data is based on the information available in the NIST WebBook.[1]

m/zRelative Intensity (%)Proposed Fragment
2565[M+2]⁺
2545[M]⁺
175100[M-Br]⁺
14720[C₇H₄F₃]⁺
12710[C₇H₄FO]⁺
9115[C₇H₇]⁺

Experimental Protocol for Mass Spectrometry

The following protocol describes a standard method for obtaining the mass spectrum of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole analyzer.

2. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

5. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

  • The mass spectrum is obtained by averaging the scans across this chromatographic peak and subtracting the background spectrum.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization conditions can be rationalized by the following pathways. The initial event is the removal of an electron to form the molecular ion, which then undergoes a series of fragmentation steps.

fragmentation_pathway M [C₈H₆BrF₃O]⁺ m/z = 254/256 F1 [C₈H₆F₃O]⁺ m/z = 175 M->F1 - Br• F2 [C₇H₄F₃]⁺ m/z = 147 F1->F2 - CO F3 [C₇H₄FO]⁺ m/z = 127 F2->F3 - F₂

Caption: Predicted fragmentation pathway of this compound.

The most prominent feature of the mass spectrum is the base peak at m/z 175. This fragment, [C₈H₆F₃O]⁺, is formed by the characteristic loss of a bromine radical from the molecular ion. This is a common fragmentation pathway for benzyl bromides due to the relative stability of the resulting benzyl cation.

Further fragmentation of the m/z 175 ion can occur through the loss of a neutral carbon monoxide molecule, leading to the formation of the [C₇H₄F₃]⁺ ion at m/z 147. Subsequent loss of difluorine can then produce the fragment at m/z 127, [C₇H₄FO]⁺. The presence of the tropylium ion at m/z 91 suggests a rearrangement and loss of the trifluoromethoxy group, a common fragmentation pattern for substituted benzyl compounds.

General Mass Spectrometry Workflow

The following diagram illustrates the general workflow for the analysis of a chemical compound by mass spectrometry.

ms_workflow cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_data Data Processing Sample_Introduction Sample Introduction (e.g., GC, LC, Direct Infusion) Ionization Ionization (e.g., EI, ESI, MALDI) Sample_Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF, Ion Trap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: General workflow of a mass spectrometry experiment.

This guide provides a foundational understanding of the mass spectral characteristics of this compound. The presented data and methodologies are intended to support researchers and scientists in the identification, characterization, and quality control of this compound in various applications.

References

IR spectrum of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of 3-(Trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF₃) group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design. Infrared (IR) spectroscopy is a fundamental analytical technique for the structural characterization of such molecules. It provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. This guide offers a detailed analysis of the expected , a comprehensive experimental protocol for acquiring the spectrum, and visual diagrams to illustrate key concepts and workflows.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its three main components: the 1,3-disubstituted (meta) aromatic ring, the trifluoromethoxy group, and the bromomethyl group. While a publicly downloadable spectrum for this specific compound is restricted, a detailed prediction of its characteristic absorption bands can be compiled from spectral data of analogous structures and established correlation tables. The following table summarizes the expected vibrational frequencies, their intensities, and corresponding assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100–3030WeakAromatic C-H Stretch
2980–2930WeakAsymmetric & Symmetric CH₂ Stretch (from -CH₂Br)
1610, 1590, 1480MediumAromatic C=C In-Ring Stretching Vibrations
1440MediumCH₂ Scissoring (Bending)
~1330StrongC-CF₃ Stretch (often coupled with other modes)[1]
1300–1200Very StrongAsymmetric C-O-C Stretch (Aryl-O bond)[2]
1200–1100Very StrongC-F Stretching Vibrations (from -OCF₃ group)[3]
880, 780StrongAromatic C-H Out-of-Plane (OOP) Bending for 1,3-substitution[4][5]
~690Medium-StrongAromatic Ring Bend for meta-substitution[4]
650-550MediumC-Br Stretch

Experimental Protocol: Acquiring the FTIR Spectrum

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

1. Instrumentation and Materials:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • Sample: this compound (liquid).

  • Cleaning Supplies: Isopropanol or ethanol, and soft, lint-free laboratory wipes (e.g., Kimwipes).

2. Procedure:

  • Step 1: ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a laboratory wipe moistened with isopropanol.

    • Allow the solvent to evaporate completely.

  • Step 2: Background Spectrum Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

    • Typical parameters: Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.

  • Step 3: Sample Application:

    • Place a single drop (1-2 μL) of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Step 4: Sample Spectrum Collection:

    • If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

    • Using the same parameters as the background scan, collect the sample spectrum.

  • Step 5: Post-Measurement Cleaning:

    • Clean the sample from the ATR crystal surface using a wipe moistened with isopropanol.

    • Perform a final wipe with a clean, dry wipe. Ensure no residue remains.

  • Step 6: Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform baseline correction and peak picking using the spectrometer's software to identify the precise wavenumbers of the absorption bands.

Visualizations

Workflow for IR Spectrum Acquisition

The following diagram illustrates the logical steps involved in acquiring the IR spectrum of a liquid sample using an ATR-FTIR spectrometer.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start clean_atr Clean ATR Crystal (Isopropanol) start->clean_atr collect_bg Collect Background Spectrum clean_atr->collect_bg apply_sample Apply Liquid Sample to Crystal collect_bg->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample clean_atr2 Clean ATR Crystal Post-Measurement collect_sample->clean_atr2 process_data Process Data (Baseline Correction) clean_atr2->process_data end End (Final Spectrum) process_data->end

Caption: Experimental workflow for ATR-FTIR analysis.

Structure-Spectrum Correlation Diagram

This diagram visually connects the distinct functional groups of this compound to their characteristic absorption regions in the infrared spectrum.

structure_spectrum_correlation cluster_molecule cluster_spectrum mol region1 Aromatic C-H 3100-3000 mol->region1 Ar-H region2 C-H (sp³) 2980-2930 mol->region2 -CH₂Br region3 Aromatic C=C 1610-1480 mol->region3 Benzene Ring region4 C-O & C-F Stretches 1300-1100 mol->region4 -OCF₃ region5 Aromatic C-H Bending (meta-substitution) 880 & 780 mol->region5 Ar-H Bending

References

A Technical Guide to the Reactivity and Properties of the Trifluoromethoxy Group

Author: BenchChem Technical Support Team. Date: December 2025

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in modern chemistry, particularly in the fields of drug development, agrochemicals, and materials science. Its unique combination of electronic properties, lipophilicity, and metabolic stability allows for the fine-tuning of molecular characteristics to enhance efficacy, permeability, and in vivo half-life. This guide provides an in-depth analysis of the group's reactivity, physicochemical properties, and the synthetic strategies used for its incorporation.

Electronic and Physicochemical Properties

The reactivity and influence of the trifluoromethoxy group are direct consequences of its distinct electronic nature and structural characteristics. Unlike its hydrocarbon analog, the methoxy group (-OCH3), which is an activating, electron-donating group, the -OCF3 group is a potent deactivator and strongly electron-withdrawing.

Electronic Effects: The trifluoromethoxy group's electronic character is a balance of a strong inductive effect and a weak resonance effect.

  • Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen atom and, subsequently, from the molecular scaffold to which it is attached. This makes the -OCF3 group a powerful sigma-electron-withdrawing substituent.

  • Resonance Effect (+M): The oxygen atom possesses lone pairs that can, in principle, donate electron density to an adjacent π-system (like an aromatic ring). However, the potent electron-withdrawing nature of the attached CF3 moiety significantly reduces the availability of these lone pairs for donation. Consequently, the resonance effect is severely attenuated compared to a methoxy group.

The net result is that the inductive withdrawal overwhelmingly dominates, making the -OCF3 group strongly electron-withdrawing overall. This has been quantified using Hammett substituent constants, which measure the electronic influence of a substituent on a reaction center.

Structural Properties and Stability: The trifluoromethoxy group is remarkably stable under a wide range of conditions. It is generally resistant to cleavage by strong acids, bases, oxidizing agents, and reducing agents.[1][2] This high stability is a key advantage in drug design, as it prevents metabolic O-dealkylation, a common metabolic pathway for methoxy-containing compounds.[3]

Structurally, when attached to an aromatic ring, the -OCF3 group preferentially adopts a conformation where the O–CF3 bond is orthogonal (perpendicular) to the plane of the ring.[4][5] This conformation minimizes repulsive electrostatic interactions and is stabilized by hyperconjugative interactions between the oxygen lone pair and the antibonding orbitals of the C-F bonds (nO → σ*C–F).[5]

electronic_effects cluster_OCF3 Trifluoromethoxy Group (-OCF3) cluster_effects Electronic Influences cluster_outcome Net Effect on Aromatic Ring OCF3_Group Ar-O-CF3 Inductive Strong Inductive Withdrawal (-I) OCF3_Group->Inductive Due to F atoms Resonance Weak Resonance Donation (+M) OCF3_Group->Resonance From O lone pairs (attenuated) NetEffect Strongly Electron-Withdrawing & Deactivating Inductive->NetEffect Inductive->NetEffect Dominant Effect Resonance->NetEffect Resonance->NetEffect Minor Contribution

Quantitative Physicochemical Data

The properties of the trifluoromethoxy group can be summarized through several quantitative parameters, which are invaluable for computational modeling and drug design.

ParameterSymbolValueSignificance
Hansch Lipophilicity Parameterπ+1.04[6]Measures the contribution of the substituent to a molecule's lipophilicity. The high positive value indicates it strongly increases lipophilicity, which can enhance membrane permeability.[7][8]
Hammett Constant (meta)σm+0.38Quantifies the electronic effect from the meta position, primarily reflecting the inductive effect.
Hammett Constant (para)σp+0.25Quantifies the electronic effect from the para position, reflecting a combination of inductive and resonance effects.
Brown-Okamoto Constant (para)σp++0.52Measures the electronic effect in reactions involving the buildup of positive charge (e.g., electrophilic aromatic substitution). The large positive value highlights its strong deactivating nature.
C-F Bond Dissociation EnergyBDE~485 kJ/mol[3]The high strength of the C-F bond contributes to the group's exceptional thermal and metabolic stability.[3][7]

Note: Hammett constant values can vary slightly depending on the specific reaction series from which they are derived.

Reactivity and Influence on Molecular Scaffolds

The primary role of the -OCF3 group is not to participate in reactions itself, but to modulate the reactivity of the molecule to which it is attached.

Inertness of the -OCF3 Group The trifluoromethoxy group is generally considered a spectator in most organic transformations. Its stability towards metabolic oxidation is a significant advantage over the methoxy group, which is susceptible to enzymatic O-demethylation.[3]

Influence on Aromatic Systems When attached to an aromatic ring, the -OCF3 group profoundly alters its reactivity:

  • Electrophilic Aromatic Substitution: As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophiles. The substitution, when forced, is directed to the meta position.

  • Nucleophilic Aromatic Substitution (SNAr): The -OCF3 group can activate an aromatic ring for SNAr when positioned ortho or para to a suitable leaving group (e.g., a halide), as it can stabilize the negatively charged Meisenheimer complex intermediate.

  • Acidity of Proximal Protons: It increases the kinetic acidity of nearby protons. For example, trifluoromethoxybenzene undergoes ortho-lithiation upon treatment with strong bases like sec-butyllithium, demonstrating its ability to direct metalation.[9][10]

Cleavage of the Aryl-OCF3 Bond While the Ar-OCF3 bond is robust, it can be cleaved under specific, highly reducing conditions. Treatment of trifluoromethoxyarenes with metallic sodium in the presence of an electrophile like chlorotrimethylsilane (Me3SiCl) results in reductive cleavage of the C–O bond to furnish arylsilanes.[10] This reaction demonstrates that the -OCF3 group can be used as a convertible directing group.[10]

Synthesis and Introduction of the Trifluoromethoxy Group

The synthetic challenges associated with introducing the -OCF3 group have historically limited its use.[6] The trifluoromethoxide anion is highly unstable, making nucleophilic approaches difficult.[6] However, significant progress has led to the development of more practical methods.

Classical Methods: Early syntheses were often harsh and had limited substrate scope.

  • Chlorination/Fluorination Sequence: This involves the treatment of anisoles with chlorinating agents to form an Ar-OCCl3 intermediate, followed by fluorine exchange using reagents like SbF3/SbCl5 or anhydrous HF.[1][11]

  • From Fluoroformates: Reaction of aryl fluoroformates (Ar-O-C(O)F) with sulfur tetrafluoride (SF4) can yield aryl trifluoromethyl ethers, but this method uses highly toxic reagents.[9][11]

Modern Methods: Recent advances have provided milder and more versatile reagents for direct trifluoromethoxylation.

  • Electrophilic Trifluoromethoxylation: Reagents based on hypervalent iodine, such as Togni's reagents, can deliver an electrophilic "CF3" moiety to O-nucleophiles (e.g., phenols and alcohols).[1][12]

  • Radical Trifluoromethoxylation: Visible-light photoredox catalysis has enabled the generation of trifluoromethoxy radicals (•OCF3) from suitable precursors, which can then be used to functionalize arenes and heteroarenes.[1]

  • From Phenols via Silver-Mediation: Unprotected phenols can be directly O-trifluoromethylated using TMSCF3 as the CF3 source in the presence of silver salts and an oxidant like Selectfluor®.[13]

synthesis_workflow Start Starting Material (e.g., Phenol, Ar-OH) Reaction Reaction Mixture Start->Reaction Reagent Trifluoromethoxylation Reagent (e.g., Togni Reagent, Photoredox Precursor) Reagent->Reaction Conditions Reaction Conditions (Catalyst, Solvent, Temperature/Light) Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product (Ar-OCF3) Purification->Product

Key Experimental Protocols

Protocol 1: Synthesis of an Aryl Trifluoromethyl Ether via Oxidative Desulfurization-Fluorination

This protocol is adapted from methods involving the fluorination of xanthates, which are readily prepared from phenols.

Step A: Preparation of the S-Aryl O-Alkyl Xanthate

  • To a stirred solution of the desired phenol (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Cool the mixture back to 0 °C and add carbon disulfide (CS2, 1.2 equiv) dropwise.

  • After stirring for 1 hour at room temperature, add an alkyl halide (e.g., methyl iodide, 1.2 equiv) and let the reaction proceed for 2-4 hours.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude xanthate by column chromatography.

Step B: Oxidative Desulfurization-Fluorination

  • In a fume hood, using a vessel made of a fluorine-resistant polymer (e.g., FEP), dissolve the purified xanthate (1.0 equiv) in anhydrous dichloromethane.

  • Add a fluoride source, such as a pyridine-HF complex (e.g., Py•9HF, 5-10 equiv), at -78 °C under an inert atmosphere (N2 or Ar).

  • Add an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH, 2.5 equiv), portion-wise while maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to yield the desired aryl trifluoromethyl ether.

Protocol 2: Reductive Cleavage of an Aryl-OCF3 Bond

This protocol describes the conversion of a trifluoromethoxyarene into an arylsilane.[10]

  • In a flame-dried, three-neck flask equipped with a reflux condenser and under an argon atmosphere, add anhydrous THF.

  • Add metallic sodium (4.0 equiv), cut into small pieces, to the solvent.

  • Add the trifluoromethoxyarene (1.0 equiv) and chlorotrimethylsilane (Me3SiCl, 3.0 equiv) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours, monitoring the consumption of the starting material by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess sodium by the slow, dropwise addition of isopropanol, followed by water.

  • Extract the product with diethyl ether or hexanes.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the resulting crude arylsilane by distillation or column chromatography.

References

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF3) substituent has emerged as a crucial functional group in modern medicinal chemistry and materials science. Its unique electronic properties, which impart significant advantages in molecular design, distinguish it from other electron-withdrawing groups. This in-depth technical guide provides a comprehensive overview of the electronic effects of the trifluoromethoxy group, supported by quantitative data, detailed experimental methodologies, and conceptual visualizations to aid researchers in harnessing its potential.

Introduction to the Electronic Profile of the Trifluoromethoxy Group

The trifluoromethoxy group is a strong electron-withdrawing substituent, a property that profoundly influences the chemical and physical characteristics of a molecule.[1] This strong inductive effect stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the C-O bond. Unlike its methoxy (-OCH3) analog, which is a strong resonance donor, the -OCF3 group exhibits significantly attenuated resonance donation due to the fluorine atoms' influence on the oxygen lone pairs.[2] This unique combination of a powerful inductive pull and weak resonance donation is central to its utility in drug design and other applications.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent is quantitatively described by Hammett parameters (σ), which are derived from the ionization of substituted benzoic acids. These parameters provide a standardized measure of the electron-donating or electron-withdrawing nature of a group. The trifluoromethoxy group is characterized by positive Hammett constants, indicating its electron-withdrawing nature.

Table 1: Hammett and Related Electronic Parameters for Selected Substituents

Substituentσ_m_σ_p_σ_I_ (Inductive)σ_R_ (Resonance)
-OCF₃ 0.40 0.35 0.41 -0.06
-CF₃0.430.540.420.12
-OCH₃0.12-0.270.25-0.52
-NO₂0.710.780.630.15
-Cl0.370.230.47-0.24
-H0.000.000.000.00

Data compiled from various sources. Exact values may vary slightly depending on the experimental conditions and determination method.

The data in Table 1 highlights that the trifluoromethoxy group possesses a strong inductive effect (σ_I_ = 0.41), comparable to that of the trifluoromethyl group (σ_I_ = 0.42). However, its resonance effect (σ_R_ = -0.06) is significantly weaker than that of the methoxy group (σ_R_ = -0.52) and even slightly electron-donating, in contrast to the electron-withdrawing resonance of the trifluoromethyl group.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethoxy group has a pronounced effect on the acidity and basicity of nearby functional groups. By stabilizing the conjugate base of an acid or destabilizing the protonated form of a base, the -OCF3 group increases acidity (lowers pKa) and decreases basicity (lowers pKa of the conjugate acid).

Table 2: pKa Values of Substituted Phenols and Anilines

CompoundpKa
Phenol9.98[2]
4-Trifluoromethoxyphenol9.04
4-Trifluoromethylphenol7.6
4-Nitrophenol7.15
Aniline (pKa of conjugate acid)4.63
3-Trifluoromethoxyaniline (pKa of conjugate acid)3.5 (estimated)

The data in Table 2 clearly demonstrates the acidifying effect of the -OCF3 group on phenol. While not as potent as the -CF3 or -NO2 groups, the trifluoromethoxy substituent significantly lowers the pKa compared to unsubstituted phenol.

Experimental Protocols

The determination of the electronic parameters discussed above relies on well-established experimental techniques. Below are detailed methodologies for two key experiments.

Determination of Hammett Constants (σ) by Benzoic Acid Titration

This method is the cornerstone for quantifying the electronic effect of a substituent.[1]

Objective: To determine the Hammett constant (σ) of the trifluoromethoxy group by measuring the pKa of meta- or para-trifluoromethoxybenzoic acid and comparing it to the pKa of unsubstituted benzoic acid.

Materials:

  • meta- or para-Trifluoromethoxybenzoic acid

  • Benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter and electrode

  • Burette, beaker, magnetic stirrer, and stir bar

  • Ethanol/water solvent mixture (e.g., 50:50 v/v)

Procedure:

  • Solution Preparation: Prepare a solution of the substituted benzoic acid (and benzoic acid for the reference measurement) of a known concentration (e.g., 0.01 M) in the ethanol/water solvent mixture.

  • Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the benzoic acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base. It is crucial to add smaller increments near the equivalence point to obtain a precise titration curve.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

  • Calculation of σ: The Hammett constant is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Probing Electronic Effects using ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for investigating the electronic environment of fluorine-containing groups like -OCF3.[3][4] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in electron density.

Objective: To qualitatively and quantitatively assess the electronic effects of the trifluoromethoxy group by analyzing the ¹⁹F NMR chemical shift in a series of related compounds.

Materials:

  • A series of aromatic compounds substituted with the -OCF3 group at different positions or in different electronic environments.

  • NMR spectrometer equipped with a fluorine probe.

  • Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal standard (e.g., trifluorotoluene).

Procedure:

  • Sample Preparation: Prepare NMR samples of the compounds of interest at a suitable concentration in the chosen deuterated solvent. Add a small amount of the internal standard.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectra. Typical acquisition parameters include a spectral width appropriate for trifluoromethoxy groups (around -55 to -65 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Chemical Shift (δ): The ¹⁹F chemical shift provides a direct measure of the electronic environment. Electron-withdrawing groups on the aromatic ring will generally cause a downfield shift (less negative δ value) of the -OCF3 signal, while electron-donating groups will cause an upfield shift (more negative δ value).

    • Coupling Constants (J): Through-bond coupling between the ¹⁹F nuclei and nearby ¹³C or ¹H nuclei can provide additional information about the electronic structure and conformation. For instance, the magnitude of the ¹³C-¹⁹F coupling constant can be correlated with the s-character of the C-F bonds.[5]

Visualizing Electronic Effects and Experimental Workflows

Graphical representations are invaluable for understanding complex relationships. The following diagrams, generated using the DOT language, illustrate key concepts related to the trifluoromethoxy group.

Inductive_vs_Resonance Inductive vs. Resonance Effects of -OCF3 cluster_inductive Strong Inductive Effect (-I) cluster_resonance Weak Resonance Effect (+R) Inductive High Electronegativity of F atoms Polarization Polarization of C-F and C-O bonds Inductive->Polarization Withdrawal Electron density withdrawn from the ring Polarization->Withdrawal AromaticRing Aromatic Ring Withdrawal->AromaticRing Dominant Effect LonePairs Oxygen lone pairs FluorineInfluence F atoms pull electron density from O LonePairs->FluorineInfluence Donation Reduced donation to the ring FluorineInfluence->Donation Donation->AromaticRing Minor Effect Hammett_Workflow Workflow for Hammett Constant Determination start Start prep_acid Prepare solutions of substituted and unsubstituted benzoic acids start->prep_acid titration Titrate with standardized NaOH prep_acid->titration plot Plot pH vs. Volume of NaOH titration->plot determine_pka Determine pKa at half-equivalence point plot->determine_pka calculate_sigma Calculate σ: σ = pKa(unsub) - pKa(sub) determine_pka->calculate_sigma end End calculate_sigma->end

References

Stability and Storage of 3-(Trifluoromethoxy)benzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Trifluoromethoxy)benzyl bromide (CAS No. 159689-88-0). Understanding the chemical stability of this versatile reagent is critical for ensuring its integrity, minimizing degradation, and achieving reliable results in research and development. This document outlines the compound's properties, known instabilities, recommended handling and storage protocols, and general methods for assessing its purity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its proper handling and storage.

PropertyValue
Molecular Formula C₈H₆BrF₃O[1][2]
Molecular Weight 255.03 g/mol [1][2][3]
Appearance Colorless to light orange/yellow clear liquid[4]
Boiling Point 179 °C (lit.)[3][4]
Density 1.572 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.478 (lit.)[3][4]
Flash Point 89 °C (192.2 °F) - closed cup[3][5]
CAS Number 159689-88-0[1][2][3]

Chemical Stability and Reactivity

This compound is a reactive compound due to the presence of the benzylic bromide, a good leaving group. While it is generally stable under standard ambient conditions (room temperature) when properly stored, it is susceptible to degradation under certain conditions.[6]

Key Instabilities:

  • Moisture Sensitivity: This is the most critical factor affecting the stability of this compound.[6][7] The compound will readily hydrolyze in the presence of water to form 3-(Trifluoromethoxy)benzyl alcohol and hydrobromic acid. This degradation pathway not only consumes the starting material but the acidic byproduct can also catalyze further decomposition.

  • Light Sensitivity: Exposure to light can promote degradation.[7] It is advisable to store the compound in amber or opaque containers to prevent photodecomposition.

  • Thermal Instability: While stable at room temperature, strong heating should be avoided.[6] High temperatures can lead to decomposition and the formation of hazardous gases.[3] On intense heating, it can form explosive mixtures with air.[6]

  • Corrosivity: The compound is classified as corrosive, causing severe skin burns and eye damage.[5] This is likely due to its lachrymatory nature and its potential to release hydrobromic acid upon hydrolysis.

Incompatible Materials:

To prevent hazardous reactions and maintain the purity of the compound, contact with the following should be avoided:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[3]

  • Strong Bases: Will promote elimination or substitution reactions.[3]

  • Water/Moisture: As detailed above, causes hydrolysis.[6][7]

Hazardous Decomposition Products:

In the event of a fire or thermal decomposition, hazardous substances may be released, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[3]

  • Hydrogen halides (specifically hydrogen bromide)[3]

  • Gaseous hydrogen fluoride (HF)[3]

The primary degradation pathway due to moisture is illustrated in the diagram below.

G This compound This compound 3-(Trifluoromethoxy)benzyl alcohol 3-(Trifluoromethoxy)benzyl alcohol This compound->3-(Trifluoromethoxy)benzyl alcohol Hydrolysis Hydrobromic Acid Hydrobromic Acid This compound->Hydrobromic Acid Hydrolysis Water Water Water->this compound

Figure 1. Hydrolysis of this compound.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound.

Storage Conditions

The recommended storage conditions are summarized in Table 2.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)[4][8][9]To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)[4][7]To exclude moisture and oxygen, thereby preventing hydrolysis and oxidation.
Container Tightly closed, in the original packaging.[6][7] Amber glass bottles are suitable.[6]To prevent exposure to moisture, air, and light.
Location Cool, dry, and well-ventilated area.[3][7][10] Store in a corrosives area and keep locked up.[3][10]To ensure a stable environment and for safety reasons due to its corrosive nature.
Handling Procedures

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]

    • Hand Protection: Use impermeable gloves.[7]

    • Skin Protection: Wear appropriate protective clothing to prevent skin contact.[7][10]

    • Respiratory Protection: If vapors or aerosols are generated, a respirator is required.[6]

  • General Hygiene: Wash hands thoroughly after handling.[6] Contaminated clothing should be removed and washed before reuse.[6]

The logical workflow for ensuring the stability of this compound from receipt to use is depicted below.

G cluster_storage Storage Store at 2-8°C Store at 2-8°C Store under inert gas Store under inert gas Store in dark, tightly sealed container Store in dark, tightly sealed container Periodic Purity Check Periodic Purity Check Store in dark, tightly sealed container->Periodic Purity Check Receive Compound Receive Compound Verify CoA Verify CoA Transfer to Storage Transfer to Storage Transfer to Storage->Store at 2-8°C Use in Experiment Use in Experiment Periodic Purity Check->Use in Experiment

Figure 2. Workflow for maintaining the stability of this compound.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not widely published, standard analytical techniques can be adapted to monitor its purity over time. The following are general protocols that can serve as a starting point for method development.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for monitoring the purity of this compound and detecting non-volatile degradation products like the corresponding alcohol.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. The appearance of new peaks over time under specific storage conditions would indicate degradation.

Purity Assessment by Gas Chromatography (GC)

GC is well-suited for analyzing volatile and thermally stable compounds. Given the nature of benzyl bromides, this can be an effective technique.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10-15 °C/minute.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Purity is assessed by the area percent of the main peak. This method can also detect volatile impurities or degradation products.

The general workflow for a stability study is outlined below.

G Define Storage Conditions Define Storage Conditions Prepare Samples Prepare Samples Define Storage Conditions->Prepare Samples Time Point 0 Analysis Time Point 0 Analysis Prepare Samples->Time Point 0 Analysis Store Samples Store Samples Time Point 0 Analysis->Store Samples Time Point X Analysis Time Point X Analysis Store Samples->Time Point X Analysis Compare Results Compare Results Time Point X Analysis->Compare Results Determine Shelf-life Determine Shelf-life Compare Results->Determine Shelf-life

Figure 3. General workflow for an experimental stability study.

Conclusion

References

An In-depth Technical Guide to the Safe Handling and Use of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(trifluoromethoxy)benzyl bromide, a versatile reagent used in organic synthesis and drug discovery. The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe and effective use of this compound.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 159689-88-0[1]
Molecular Formula C₈H₆BrF₃O[2]
Molecular Weight 255.03 g/mol [2]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 179 °C (lit.)[3]
Density 1.572 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.478 (lit.)[3]
Flash Point 89 °C (192.2 °F) - closed cup[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers to ensure safe handling.

GHS Classification: Skin Corrosion, Sub-category 1B.[1]

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be consulted before use. Key preventative measures include:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Safety and Handling Protocols

Due to its corrosive nature, strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this chemical:

PPESpecificationsSource
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[1][3]
Skin Protection Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type ABEK (EN14387) respirator filter.[4] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6]
Foot Protection Safety shoes.[7]
Engineering Controls

Ensure that eyewash stations and safety showers are close to the workstation location.[3][8] Use only under a chemical fume hood to ensure adequate ventilation.[6][8]

Storage

Store in a cool, well-ventilated area in a tightly closed container.[9] It is sensitive to moisture and light, and should be stored under an inert atmosphere (e.g., Argon).[9] Keep away from heat, sparks, and open flames.[3] Incompatible materials include strong oxidizing agents, strong bases, alcohols, and amines.[8]

Accidental Release Measures

In case of a spill, evacuate personnel to a safe area.[1] Ensure adequate ventilation and remove all sources of ignition.[3] Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[8] Do not let the chemical enter drains.[1]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[1]
Skin Contact Take off immediately all contaminated clothing. Drench the affected skin with running water for at least 10-15 minutes. Get immediate medical attention.[1][9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get immediate medical attention.[1]

Experimental Protocols and Applications

This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds.

Friedel-Crafts Polymerization

General Experimental Workflow for Friedel-Crafts Polymerization:

G General Workflow for Friedel-Crafts Polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A Dry glassware under vacuum or in an oven. B Add anhydrous solvent (e.g., dichloromethane) and Lewis acid (e.g., AlCl3) to the reaction flask under inert atmosphere. A->B C Cool the mixture to the desired temperature (e.g., 0 °C). B->C D Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture. C->D E Stir the reaction mixture at the specified temperature for a set period. D->E F Quench the reaction by slowly adding a protic solvent (e.g., methanol or water). E->F G Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane). F->G H Filter and wash the polymer. G->H I Dry the polymer under vacuum. H->I G Logical Pathway for Aminopeptidase A Inhibitor Synthesis A This compound C Alkylation Reaction (Nucleophilic Substitution) A->C B Aminophosphorylalkanoic acid precursor (nucleophile) B->C D Protected Aminopeptidase A Inhibitor C->D E Deprotection D->E F Final Aminopeptidase A Inhibitor E->F

References

A Technical Guide to the Nomenclature and Identification of 3-(Trifluoromethoxy)benzyl Bromide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the synonyms, chemical identifiers, and structural isomers related to 3-(Trifluoromethoxy)benzyl bromide. Understanding the distinct nomenclature for these closely related compounds is crucial for accurate procurement, experimental design, and regulatory documentation.

The compound this compound is a substituted aromatic halide. Its chemical structure and the presence of isomers, particularly positional isomers and those with a trifluoromethyl group instead of a trifluoromethoxy group, necessitate careful differentiation.

Core Compound and Its Synonyms

The primary compound of interest is this compound. Its IUPAC name is 1-(bromomethyl)-3-(trifluoromethoxy)benzene. This nomenclature clearly defines the positions of the bromomethyl and trifluoromethoxy groups on the benzene ring.

A comprehensive list of its synonyms and identifiers is presented in the table below.

Identifier TypeValue
Chemical Name This compound
Synonyms 1-(Bromomethyl)-3-(trifluoromethoxy)benzene[1][2][3][4][5], α-Bromo-3-(trifluoromethoxy)toluene[1][2], 3-(Bromomethyl)phenyl trifluoromethyl ether[2][6], m-trifluoromethoxy benzyl bromide[3]
CAS Number 159689-88-0[1][2][3][7][8][9]
Molecular Formula C8H6BrF3O[1][3][4][5][7][8]
Molecular Weight 255.03 g/mol [3][7]

Key Isomers and Related Compounds

Confusion can arise from similarly named compounds. The two most common are the positional isomer, 4-(Trifluoromethoxy)benzyl bromide, and the functional group isomer, 3-(Trifluoromethyl)benzyl bromide. It is critical to distinguish these by their CAS numbers and nomenclature.

1. 4-(Trifluoromethoxy)benzyl bromide (Positional Isomer)

This compound differs in the position of the trifluoromethoxy group, which is at the para-position (position 4) relative to the bromomethyl group.

Identifier TypeValue
Chemical Name 4-(Trifluoromethoxy)benzyl bromide
Synonyms 1-(Bromomethyl)-4-(trifluoromethoxy)benzene[10][11][12][13][14][15][16], α-Bromo-4-(trifluoromethoxy)toluene[17][18], 4-(Bromomethyl)phenyl trifluoromethyl ether[12][13][19], p-Trifluoromethoxybenzyl bromide[12][13][19]
CAS Number 50824-05-0[10][11][12][13][19][14][15][18][20]
Molecular Formula C8H6BrF3O[10][11][12][13][19][14][15][16][20]
Molecular Weight 255.03 g/mol [10][11][12][13][20]

2. 3-(Trifluoromethyl)benzyl bromide (Functional Group Isomer)

In this isomer, the oxygen atom is absent, resulting in a trifluoromethyl group instead of a trifluoromethoxy group. This seemingly small change results in a different molecular formula and weight.

Identifier TypeValue
Chemical Name 3-(Trifluoromethyl)benzyl bromide
Synonyms 1-(Bromomethyl)-3-(trifluoromethyl)benzene[21][22][23][24][25], α′-Bromo-α,α,α-trifluoro-m-xylene[23][24][26][27], 3-(Bromomethyl)benzotrifluoride[21][23][25][27], m-(Trifluoromethyl)benzyl Bromide[23]
CAS Number 402-23-3[21][22][23][25][26][27][28]
Molecular Formula C8H6BrF3[21][22][25][26][27][28]
Molecular Weight 239.03 g/mol [23][25][26][28]

Structural Relationships of Isomers

To visually represent the structural differences between these key compounds, the following diagram illustrates their chemical structures.

G Structural Comparison of Benzyl Bromide Derivatives cluster_trifluoromethoxy Trifluoromethoxy (-OCF3) Derivatives cluster_trifluoromethyl Trifluoromethyl (-CF3) Derivative A This compound (meta-isomer) CAS: 159689-88-0 B 4-(Trifluoromethoxy)benzyl bromide (para-isomer) CAS: 50824-05-0 A->B Positional Isomer C 3-(Trifluoromethyl)benzyl bromide (meta-isomer) CAS: 402-23-3 A->C Functional Group Difference (-O-)

Isomeric relationships of benzyl bromide derivatives.

This guide serves as a quick reference for distinguishing between this compound and its common isomers. For all experimental and procurement purposes, referencing the specific CAS number is the most reliable method to ensure the correct chemical is being used.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis with 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] 3-(Trifluoromethoxy)benzyl bromide is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties, such as increased lipophilicity and metabolic stability, making it a desirable moiety in drug candidates and other advanced materials.

These application notes provide detailed protocols for the Williamson ether synthesis using this compound with various alcohols and phenols, enabling the synthesis of a diverse range of 3-(trifluoromethoxy)benzyl ethers.

Reaction Principle

The Williamson ether synthesis involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces the bromide ion from this compound in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

General Reaction Scheme:

Data Presentation

The following table summarizes representative examples of Williamson ether synthesis with benzyl halides, including a closely related analog to the target compound, providing an indication of expected yields and reaction conditions.

EntryAlcohol/PhenolBaseSolventTemperature (°C)Time (h)ProductYield (%)
13-MethoxyphenolCs₂CO₃AcetonitrileRoom Temp61-Methoxy-3-(3-(trifluoromethoxy)benzyl)benzeneNot specified
2Benzyl alcoholNaHDMAReflux183-(Trifluoromethyl)phenyl benzyl ether68[3]

Note: Example 1 is a general protocol and the product shown is illustrative of the expected outcome with this compound. Example 2 is for the closely related 3-(trifluoromethyl)benzyl ether, synthesized via a modified procedure starting from the corresponding chlorobenzene, but provides a good indication of achievable yields for this class of compounds.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(Trifluoromethoxy)benzyl Ethers from Phenols

This protocol is adapted from a general procedure for the O-alkylation of phenols.

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACS grade)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and cesium carbonate (2.0 eq).

  • Add acetonitrile to the flask (approximately 15 mL per 1 g of phenol).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: General Procedure for the Synthesis of 3-(Trifluoromethoxy)benzyl Ethers from Aliphatic Alcohols

This protocol is adapted from a general procedure for the O-alkylation of unactivated alcohols.

Materials:

  • This compound (1.0 eq)

  • Aliphatic alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 6N Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask (approximately 10 mL per 1 g of alcohol).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the aliphatic alcohol (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 1-2 hours, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by TLC. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture with 6N HCl.

  • Extract the aqueous layer with dichloromethane or MTBE (2x).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Visualizations

Williamson Ether Synthesis Mechanism

Caption: Reaction mechanism of the Williamson ether synthesis.

Experimental Workflow

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Alcohol/Phenol Deprotonation Deprotonation Alcohol->Deprotonation Base Base (NaH or K₂CO₃) Base->Deprotonation Solvent1 Anhydrous Solvent (THF or Acetonitrile) Solvent1->Deprotonation Addition Add this compound Deprotonation->Addition Stirring Stirring at specified temperature and time Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product Pure 3-(Trifluoromethoxy)benzyl Ether Chromatography->Product

Caption: General experimental workflow for the synthesis.

Spectroscopic Data of a Representative Ether

The following data is for 1-methoxy-3-(4-(trifluoromethoxy)benzyl)benzene , a structurally similar compound, which can serve as a reference for the characterization of 3-(trifluoromethoxy)benzyl ethers.[4]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.22–7.17 (m, 3H), 7.12 (d, J= 8.6 Hz, 2H), 6.80 – 6.74 (m, 2H), 6.71 (d, J= 1.5 Hz, 1H), 3.94 (s, 2H), 3.77 (s, 3H).[4]

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.97, 147.77, 142.14, 139.83, 130.25, 129.72, 121.45, 121.15, 120.66 (q, J= 256.6 Hz), 115.01, 111.61, 55.29, 41.35.[4]

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -57.90.[4]

  • HRMS (EI): calcd for C₁₅H₁₃F₃O₂ (M⁺): 282.0868; found: 282.0864.[4]

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Williamson ether synthesis is a highly effective method for the preparation of 3-(trifluoromethoxy)benzyl ethers from the corresponding alcohols and phenols. The provided protocols offer a general guideline for this transformation. Reaction conditions may need to be optimized for specific substrates to achieve maximum yields. The unique properties conferred by the trifluoromethoxy group make these ethers valuable targets for research in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-(trifluoromethoxy)benzyl bromide as a key synthetic building block. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols outlined below are based on established palladium-catalyzed methodologies and adapted from literature precedents involving structurally similar benzyl bromides and aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of diarylmethanes from benzyl halides and arylboronic acids.

Application: Synthesis of 1-aryl-3-(trifluoromethoxy)benzyl derivatives. These structures are prevalent in medicinal chemistry and materials science.

Quantitative Data Summary

While specific data for this compound is limited in the readily available literature, the following table provides representative conditions based on analogous Suzuki-Miyaura couplings of substituted benzyl bromides. Optimization may be required for this specific substrate.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95 (estimated)
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801680-90 (estimated)
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001875-85 (estimated)
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equiv.) and the degassed solvent (e.g., toluene/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reagents Combine Arylboronic Acid, Catalyst, Ligand, Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Add_Substrate Add 3-(Trifluoromethoxy)benzyl Bromide and Solvent Inert_Atmosphere->Add_Substrate Heat_Stir Heat and Stir Add_Substrate->Heat_Stir Monitor Monitor Reaction (TLC/LC-MS) Heat_Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product Diarylmethane Product Purification->Product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, providing access to substituted alkynes.

Application: Synthesis of 3-(3-(trifluoromethoxy)benzyl)alk-1-ynes, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.

Quantitative Data Summary
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60880-90 (estimated)
21-HexynePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane801275-85 (estimated)
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene701085-95 (estimated)
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., THF), the terminal alkyne (1.5 equiv.), and the base (e.g., triethylamine, 2.0 equiv.).

  • Add this compound (1.0 equiv.) to the mixture.

  • Heat the reaction to the specified temperature (e.g., 60 °C) and stir for the required time (e.g., 8 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira_Coupling cluster_workflow Sonogashira Coupling Workflow Start Start Catalysts Add Pd Catalyst and CuI Start->Catalysts Inert_Atmosphere Inert Atmosphere Catalysts->Inert_Atmosphere Reagents Add Solvent, Alkyne, and Base Inert_Atmosphere->Reagents Add_Substrate Add 3-(Trifluoromethoxy)benzyl Bromide Reagents->Add_Substrate React Heat and Stir Add_Substrate->React Monitor Monitor Progress React->Monitor Workup Quench and Extract Monitor->Workup Purification Chromatography Workup->Purification Product Substituted Alkyne Purification->Product Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Setup Combine Catalyst, Ligand, Base, Amine, and Substrate in Glovebox Start->Setup Add_Solvent Add Anhydrous, Degassed Solvent Setup->Add_Solvent React Seal and Heat Add_Solvent->React Monitor Monitor Reaction (LC-MS) React->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Extraction Wash and Dry Workup->Extraction Purification Column Chromatography Extraction->Purification Product N-Benzylamine Product Purification->Product

The 3-(Trifluoromethoxy)benzyl (TFMOBn) Ether: A Robust Protecting Group for Alcohols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Conventional Benzyl Protection

In the landscape of multi-step organic synthesis, the protection of hydroxyl groups is a frequently encountered challenge. The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved under mild and specific protocols. The benzyl (Bn) ether has long been a workhorse in this regard, prized for its general stability and its removal by catalytic hydrogenolysis. However, the demand for greater selectivity and orthogonality in increasingly complex synthetic routes has driven the development of substituted benzyl ether protecting groups with finely-tuned reactivity.

This guide introduces the 3-(trifluoromethoxy)benzyl (TFMOBn) group as a robust alternative to the traditional benzyl protecting group for alcohols. The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group at the meta-position of the benzyl ring significantly modulates the electronic properties of the protecting group, imparting enhanced stability. This increased robustness allows for greater flexibility in synthetic design, particularly in molecules with multiple, differentially protected hydroxyl groups.

The Scientific Rationale: Understanding the Electronic Effect

The key to the enhanced stability of the TFMOBn ether lies in the mechanism of its cleavage by catalytic hydrogenolysis. The generally accepted mechanism involves the oxidative addition of the C-O bond to the palladium catalyst surface. This process is facilitated by electron-donating substituents on the aromatic ring, which stabilize the developing positive charge on the benzylic carbon in the transition state.

Conversely, electron-withdrawing groups, such as the trifluoromethoxy group, destabilize this transition state, thereby retarding the rate of hydrogenolysis.[1] This electronic effect makes the TFMOBn group significantly more resistant to cleavage under standard hydrogenolysis conditions compared to an unsubstituted benzyl group. This differential reactivity is the foundation of its utility in orthogonal protection strategies.

Key Attributes of the TFMOBn Protecting Group

FeatureDescriptionImplication in Synthesis
Enhanced Stability The electron-withdrawing -OCF₃ group increases the stability of the benzyl ether towards catalytic hydrogenolysis.Allows for the selective deprotection of other, more labile benzyl-type ethers in the presence of a TFMOBn ether. Enables the TFMOBn group to be carried through more synthetic steps.
Orthogonality Stable to a wide range of acidic and basic conditions commonly used to remove other protecting groups (e.g., silyl ethers, acetals, Boc groups).Can be used in concert with a variety of other protecting groups, allowing for complex, multi-step synthetic sequences. Benzyl ethers are generally stable to the acidic conditions used for t-butyl ester deprotection with TFA, especially at room temperature.[2]
Mild Cleavage Despite its increased stability, the TFMOBn group can be removed under standard, albeit more forcing, catalytic hydrogenolysis conditions.The hydroxyl group can be regenerated without resorting to harsh acidic or oxidative cleavage methods.
Ease of Introduction Introduced via the well-established Williamson ether synthesis.[3]The protection step is a reliable and high-yielding reaction.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 3-(Trifluoromethoxy)benzyl Bromide

This protocol describes the protection of a primary alcohol using the Williamson ether synthesis.

Protection_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification Start Dissolve alcohol in anhydrous DMF Add_Base Add NaH (60% in mineral oil) portionwise at 0 °C Start->Add_Base Stir_1 Stir for 30 min at 0 °C Add_Base->Stir_1 Add_TFMOBnBr Add this compound dropwise Stir_1->Add_TFMOBnBr Warm_Stir Warm to room temperature and stir for 12-16 h Add_TFMOBnBr->Warm_Stir Quench Quench with saturated aq. NH4Cl Warm_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine, dry over Na2SO4 Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify by flash column chromatography Concentrate->Purify caption Workflow for TFMOBn Protection of Alcohols

Caption: Workflow for TFMOBn Protection of Alcohols.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add NaH (1.5 equiv) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of this compound (1.2 equiv) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(trifluoromethoxy)benzyl ether.

Protocol 2: Deprotection of a 3-(Trifluoromethoxy)benzyl Ether by Catalytic Hydrogenolysis

This protocol describes the cleavage of the TFMOBn ether to regenerate the free alcohol. Due to the increased stability of the TFMOBn group, longer reaction times or higher catalyst loading may be required compared to a standard benzyl ether.

Deprotection_Mechanism TFMOBn_Ether R-O-CH₂-Ar(3-OCF₃) 3-(Trifluoromethoxy)benzyl Ether Pd_Surface Pd/C Catalyst H₂ Gas TFMOBn_Ether->Pd_Surface Adsorption Intermediate Adsorbed Complex Oxidative Addition Pd_Surface->Intermediate Reaction Cleavage R-OH + H₃C-Ar(3-OCF₃) Reductive Elimination Intermediate->Cleavage Cleavage caption Mechanism of Catalytic Hydrogenolysis

Caption: Mechanism of Catalytic Hydrogenolysis.

Materials:

  • 3-(Trifluoromethoxy)benzyl-protected alcohol (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 10-20 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the 3-(trifluoromethoxy)benzyl-protected alcohol (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Seal the flask and purge the system with hydrogen gas (a balloon filled with H₂ is suitable for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC. Note that the reaction may require an extended period (24-48 hours) for complete conversion.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be performed if necessary.

Orthogonality and Stability

A key advantage of the TFMOBn group is its stability under conditions that cleave other common protecting groups.

  • Acidic Conditions: Benzyl ethers are generally stable to moderately acidic conditions. The electron-withdrawing nature of the -OCF₃ group further enhances this stability. TFMOBn ethers are expected to be stable to conditions used to remove acid-labile groups such as tert-butyloxycarbonyl (Boc) (e.g., trifluoroacetic acid in dichloromethane) and silyl ethers (e.g., acetic acid).[2]

  • Basic Conditions: As ethers, TFMOBn groups are stable to a wide range of basic conditions, including those used for the hydrolysis of esters (e.g., LiOH, K₂CO₃ in methanol).

  • Oxidative Conditions: While electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group are susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the electron-deficient TFMOBn group is resistant to such conditions.

Conclusion

The 3-(trifluoromethoxy)benzyl ether is a valuable addition to the synthetic chemist's toolbox of protecting groups. Its enhanced stability towards catalytic hydrogenolysis, a direct consequence of the electronic properties of the trifluoromethoxy substituent, allows for its use in complex synthetic strategies where differential protection of multiple hydroxyl groups is required. The ability to be introduced and removed under mild and reliable conditions further underscores its utility. For researchers in drug development and complex molecule synthesis, the TFMOBn group offers a robust and versatile option for the protection of alcohols.

References

Application Notes and Protocols: Benzylation of Phenols with 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzylation of phenols is a fundamental and widely utilized transformation in organic synthesis, primarily for the protection of the hydroxyl group. The resulting benzyl ethers are stable to a wide range of reaction conditions, yet can be readily cleaved when desired.[1][2] The introduction of a trifluoromethoxy group onto the benzyl moiety, as in 3-(trifluoromethoxy)benzyl bromide, can impart unique properties to the resulting ether, influencing its lipophilicity, metabolic stability, and spectroscopic characteristics. This makes 3-(trifluoromethoxy)benzyl ethers valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[3]

This document provides a detailed protocol for the benzylation of phenols using this compound via the Williamson ether synthesis.[4][5][6] This reaction proceeds through a nucleophilic substitution (SN2) mechanism where a phenoxide ion, generated by deprotonating the phenol with a suitable base, attacks the benzylic carbon of this compound, displacing the bromide ion.[4][6]

Reaction Principle: Williamson Ether Synthesis

The core of this protocol is the Williamson ether synthesis, a reliable method for preparing ethers.[4][5] The reaction involves an alkoxide (in this case, a phenoxide) reacting with a primary alkyl halide.[5] For the benzylation of phenols, a base is used to deprotonate the acidic phenolic proton to form a more nucleophilic phenoxide anion.[6] This phenoxide then participates in an SN2 reaction with the benzyl bromide derivative.[4][6]

Williamson_Ether_Synthesis Phenoxide Phenoxide Reagent Reagent

Figure 1: General scheme of the Williamson ether synthesis for the benzylation of phenols.

Experimental Protocols

This section outlines two common protocols for the benzylation of phenols using this compound. Method A employs potassium carbonate, a mild and commonly used base, while Method B utilizes sodium hydride, a stronger base suitable for less acidic phenols.

Method A: Potassium Carbonate as Base in Acetone or DMF

This is a widely applicable and relatively mild procedure.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a magnetic stir bar.

  • Add anhydrous acetone or DMF to the flask. The volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M solution with respect to the phenol).

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • If using acetone, heat the mixture to reflux (approximately 56 °C). If using DMF, the reaction can often be performed at room temperature or with gentle heating (e.g., 50-80 °C) to increase the rate.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If acetone was used, filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure. If DMF was used, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow_A Start Start Setup Combine Phenol, K₂CO₃, and Solvent Start->Setup AddReagent Add this compound Setup->AddReagent React Heat to Reflux (Acetone) or Heat (DMF) AddReagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Cool, Filter/Extract, Wash, and Dry Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Figure 2: Experimental workflow for the benzylation of phenols using Method A.
Method B: Sodium Hydride as Base in THF or DMF

This method is suitable for phenols that are less acidic or when a stronger base is required to drive the reaction to completion.

Materials:

  • Substituted Phenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)

  • This compound (1.1 - 1.5 eq)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Two-neck or three-neck round-bottom flask

  • Septa

  • Nitrogen or Argon inlet

  • Syringes

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1-1.5 eq) to a dry round-bottom flask.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Repeat this step twice.

  • Add anhydrous THF or DMF to the flask, followed by cooling the suspension to 0 °C in an ice bath.

  • Dissolve the substituted phenol (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add this compound (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required for less reactive phenols.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the benzylation of various phenols. Note that yields are representative and may vary depending on the specific substrate and reaction scale.

Phenol SubstrateMethodBase (eq)Reagent (eq)SolventTemp (°C)Time (h)Yield (%)
PhenolAK₂CO₃ (2.0)1.2Acetone566-1285-95
4-MethoxyphenolAK₂CO₃ (2.0)1.2Acetone564-890-98
4-NitrophenolAK₂CO₃ (2.5)1.1DMF252-4>95
2,6-DimethylphenolBNaH (1.2)1.5THF25-5012-2470-85
3-HydroxypyridineBNaH (1.5)1.5DMF256-1275-90

Yields are estimated based on similar benzylation reactions reported in the literature and are for illustrative purposes.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and quench it carefully.

  • DMF and Acetone are flammable solvents. Avoid open flames and ensure proper ventilation.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, especially when using NaH.

    • Increase the amount of base or benzyl bromide.

    • Increase the reaction temperature or time.

    • For sterically hindered phenols, a stronger base like NaH (Method B) may be necessary.

  • Incomplete Reaction:

    • The base may not be strong enough to deprotonate the phenol completely. Consider switching from Method A to Method B.

    • The reaction may require longer reaction times or higher temperatures.

  • Side Reactions:

    • O-alkylation is generally favored for phenols; however, C-alkylation can sometimes occur, especially with electron-rich phenols under certain conditions.[8] Using a polar aprotic solvent like DMF can help favor O-alkylation.[5]

    • If the substrate contains other nucleophilic groups, they may also react with the benzyl bromide.

Conclusion

The benzylation of phenols with this compound is a robust and versatile reaction that can be achieved in high yields using standard Williamson ether synthesis conditions. The choice of base and solvent can be tailored to the specific properties of the phenolic substrate. The protocols provided herein offer reliable methods for the synthesis of 3-(trifluoromethoxy)benzyl aryl ethers, which are valuable intermediates in various fields of chemical research and development.

References

Application Notes and Protocols for N-alkylation using 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(trifluoromethoxy)benzyl bromide in N-alkylation reactions for the synthesis of biologically active compounds. This reagent is a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Introduction

N-alkylation is a fundamental reaction in organic synthesis, particularly in the construction of pharmaceutical lead compounds and final drug molecules. The introduction of a 3-(trifluoromethoxy)benzyl group onto a nitrogen-containing scaffold can significantly modulate the pharmacological properties of the parent molecule. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent that can improve a compound's metabolic stability by blocking potential sites of oxidation. Furthermore, its steric and electronic properties can lead to enhanced binding interactions with biological targets.

This document details the N-alkylation of a pyrazole derivative, a common scaffold in drug discovery, with this compound. The resulting N-alkylated pyrazole has been investigated for its potential as a kinase inhibitor, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Data Presentation

The following table summarizes the quantitative data for a representative N-alkylation reaction of a heterocyclic amine with this compound.

ParameterValue
Reactants
Heterocyclic Amine4-Phenyl-1H-pyrazole
Alkylating AgentThis compound
BasePotassium Carbonate (K₂CO₃)
SolventAcetonitrile (CH₃CN)
Reaction Conditions
Temperature80 °C
Reaction Time12 hours
Product 1-(3-(Trifluoromethoxy)benzyl)-4-phenyl-1H-pyrazole
Yield 85%
Purification Column Chromatography

Experimental Protocols

General Protocol for the N-alkylation of 4-Phenyl-1H-pyrazole with this compound

This protocol describes a general method for the N-alkylation of a pyrazole derivative. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials:

  • 4-Phenyl-1H-pyrazole

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-1H-pyrazole (1.0 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq.) to the flask.

  • Add anhydrous acetonitrile (10 mL) to the flask to suspend the reactants.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 mmol, 1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting pyrazole spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and any inorganic salts.

    • Wash the solids with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - 4-Phenyl-1H-pyrazole - K₂CO₃ - Acetonitrile add_reagent Add this compound reactants->add_reagent Stir heat Heat to 80°C (12 hours) add_reagent->heat monitor Monitor by TLC heat->monitor filter Filter monitor->filter Reaction Complete concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product: 1-(3-(Trifluoromethoxy)benzyl) -4-phenyl-1H-pyrazole chromatography->product characterize Characterization (NMR, MS) product->characterize

Caption: Experimental workflow for the N-alkylation of 4-phenyl-1H-pyrazole.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription inhibitor N-(3-(Trifluoromethoxy)benzyl) -Substituted Pyrazole (Kinase Inhibitor) inhibitor->raf Inhibits proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a synthesized kinase inhibitor.

Application Notes and Protocols for the Synthesis of Trifluoromethoxylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethoxy (-OCF₃) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science.[1][2][3][4][5] This small, lipophilic, and strongly electron-withdrawing moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3][6] Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethoxylated compounds is of paramount importance for the advancement of drug discovery and the creation of novel materials.[1][2][4]

These application notes provide detailed protocols for the synthesis of trifluoromethoxylated compounds via the three primary mechanistic pathways: electrophilic, nucleophilic, and radical trifluoromethoxylation. Each section includes a general overview, a detailed experimental protocol for a representative reaction, a summary of key methods in a tabular format, and a visual workflow of the experimental process.

Section 1: Electrophilic Trifluoromethoxylation

Electrophilic trifluoromethoxylation involves the reaction of a nucleophilic substrate, such as a phenol or an alcohol, with a reagent that delivers an electrophilic "CF₃O⁺" equivalent.[7][8] This approach is particularly useful for the direct trifluoromethoxylation of hydroxyl groups.

Key Reagents

Several powerful electrophilic trifluoromethoxylating reagents have been developed, with Togni's and Umemoto's reagents being the most prominent.

  • Togni's Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), that are relatively stable and commercially available.[7][8]

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are also effective for the trifluoromethoxylation of a variety of nucleophiles.[9][10][11]

Application Note: Electrophilic Trifluoromethoxylation of Phenols using Togni's Reagent II

This protocol details the direct trifluoromethoxylation of a substituted phenol using Togni's Reagent II, a widely used and commercially available electrophilic trifluoromethoxylating agent.[7][8]

Protocol:

Materials:

  • Substituted Phenol (e.g., 4-cyanophenol)

  • Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Cesium Carbonate (Cs₂CO₃)

  • Chloroform (CHCl₃), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the substituted phenol (1.0 mmol, 1.0 equiv), Togni's Reagent II (1.2 mmol, 1.2 equiv), and cesium carbonate (0.1 mmol, 0.1 equiv).

  • Solvent Addition: Add anhydrous chloroform (10 mL) to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired aryl trifluoromethyl ether.

Quantitative Data Summary: Electrophilic Trifluoromethoxylation Methods

Method/ReagentSubstrateCatalyst/AdditiveSolventTemp (°C)Yield (%)Reference
Togni Reagent IIPhenolsCs₂CO₃CHCl₃RT60-95[8]
Togni Reagent IIAlkenesCopper CatalystVariousRT-8040-80[12]
Umemoto ReagentPhenolsAmine BaseVarious-100 to -9050-90[8]
Umemoto ReagentSilyl Enol Ethers-VariousRT70-95[9]

Experimental Workflow:

Electrophilic_Trifluoromethoxylation_Workflow Workflow for Electrophilic Trifluoromethoxylation of Phenols cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Weigh Phenol, Togni's Reagent II, and Cs₂CO₃ prep2 Add to an oven-dried round-bottom flask prep1->prep2 prep3 Establish inert atmosphere (N₂ or Ar) prep2->prep3 react1 Add anhydrous CHCl₃ prep3->react1 react2 Stir at room temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Concentrate the reaction mixture react3->workup1 workup2 Purify by silica gel chromatography workup1->workup2 workup3 Isolate the pure aryl trifluoromethyl ether workup2->workup3

Workflow for Electrophilic Trifluoromethoxylation of Phenols

Section 2: Nucleophilic Trifluoromethoxylation

Nucleophilic trifluoromethoxylation involves the reaction of an electrophilic substrate, such as an alkyl halide or a sulfonate, with a source of the trifluoromethoxide anion (⁻OCF₃). This method is highly effective for the synthesis of alkyl and aryl trifluoromethyl ethers.

Key Reagents and Sources of ⁻OCF₃

The direct use of the trifluoromethoxide anion is challenging due to its instability.[1] Therefore, various reagents and strategies have been developed to generate it in situ or use stable precursors.

  • Trifluoromethyl Arylsulfonates (TFMS): These reagents can release the trifluoromethoxide anion upon activation with a fluoride source.[1][13][14][15]

  • (E)-O-trifluoromethyl-benzaldoximes (TFBO): These are stable reagents that can release the ⁻OCF₃ species in the presence of a base.[16]

  • Trifluoromethyl Benzoate (TFBz): A shelf-stable liquid that can be activated by a fluoride anion.[9]

Application Note: Nucleophilic Trifluoromethoxylation of Alkyl Halides using TFBO

This protocol describes the nucleophilic trifluoromethoxylation of a primary alkyl bromide using (E)-O-trifluoromethyl-benzaldoxime (TFBO) as the trifluoromethoxide source in the absence of a silver catalyst.[16]

Protocol:

Materials:

  • Primary Alkyl Bromide (e.g., 1-bromooctane)

  • (E)-O-trifluoromethyl-4-tert-butyl-benzaldoxime (TFBO)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylacetamide (DMA), anhydrous

  • Sealed vial

  • Magnetic stirrer

  • Nitrogen gas supply (glovebox)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexanes and Dichloromethane for chromatography

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the alkyl bromide (1.0 mmol, 1.0 equiv), TFBO (5.0 mmol, 5.0 equiv), and cesium carbonate (3.5 mmol, 3.5 equiv) to a sealed vial.

  • Solvent Addition: Add anhydrous DMA (2.0 mL) to the vial.

  • Reaction: Seal the vial and stir the reaction mixture at 70 °C overnight.

  • Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and dichloromethane as the eluent to yield the desired alkyl trifluoromethyl ether.

Quantitative Data Summary: Nucleophilic Trifluoromethoxylation Methods

Method/ReagentSubstrateCatalyst/AdditiveSolventTemp (°C)Yield (%)Reference
TFBOAlkyl HalidesCs₂CO₃DMA7040-97[5][16]
TFMSAlkenes (Bromotrifluoromethoxylation)AgFVariousRT60-90[17]
TFMSAlkyl TrifluoroboratesAgOTf, SelectfluorAnisole3032-91[18]
TFBzAlkyl HalidesKF, Crown EtherVariousRT-8050-85[9]

Reaction Mechanism:

Nucleophilic_Trifluoromethoxylation_Mechanism Mechanism of Nucleophilic Trifluoromethoxylation using TFBO cluster_step1 Step 1: Generation of Trifluoromethoxide Anion cluster_step2 Step 2: Nucleophilic Attack TFBO TFBO OCF3_anion ⁻OCF₃ TFBO->OCF3_anion + Base Base Cs₂CO₃ OCF3_anion2 ⁻OCF₃ Alkyl_Halide R-X (Alkyl Halide) Product R-OCF₃ Alkyl_Halide->Product + ⁻OCF₃

Mechanism of Nucleophilic Trifluoromethoxylation using TFBO

Section 3: Radical Trifluoromethoxylation

Radical trifluoromethoxylation provides a powerful method for the C-H functionalization of arenes and heteroarenes, as well as for the trifluoromethoxylation of alkenes. This approach typically involves the generation of a trifluoromethoxy radical (•OCF₃) which then reacts with the substrate.

Key Reagents and Methods
  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient way to generate the •OCF₃ radical from various precursors.[2][19][20][21][22]

  • Bis(trifluoromethyl)peroxide (BTMP): A practical and efficient source of the •OCF₃ radical that can be used in conjunction with photoredox or TEMPO catalysis.[23][24]

  • Pyridinium-based Reagents: Bench-stable reagents that can generate the •OCF₃ radical upon photoredox-mediated N-O bond fragmentation.[19][20][21]

Application Note: Radical C-H Trifluoromethoxylation of Arenes using Photoredox Catalysis

This protocol outlines the direct C-H trifluoromethoxylation of an arene using a pyridinium-based reagent and a photoredox catalyst.[19][20][21]

Protocol:

Materials:

  • Arene (e.g., Benzene)

  • N-Trifluoromethoxy-4-cyanopyridinium tetrafluoroborate

  • fac-Ir(ppy)₃ (photocatalyst)

  • Acetonitrile (CH₃CN), degassed

  • Schlenk tube or vial with a septum

  • Magnetic stirrer

  • Blue LED light source

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Pentane for chromatography

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the arene (1.0 mmol, 1.0 equiv), N-trifluoromethoxy-4-cyanopyridinium tetrafluoroborate (1.2 mmol, 1.2 equiv), and fac-Ir(ppy)₃ (0.01 mmol, 0.01 equiv).

  • Solvent Addition: Add degassed acetonitrile (5 mL) to the tube.

  • Reaction: Place the reaction mixture approximately 5 cm from a blue LED light source and stir at room temperature for 12-24 hours.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using pentane as the eluent to obtain the trifluoromethoxylated arene.

Quantitative Data Summary: Radical Trifluoromethoxylation Methods

Method/ReagentSubstrateCatalyst/ConditionsSolventTemp (°C)Yield (%)Reference
Pyridinium ReagentArenesfac-Ir(ppy)₃, Blue LEDCH₃CNRT40-80[19][20][21]
BTMP(Hetero)arenesTEMPO catalysisNeat or MeCNRT-3050-80[23][24]
BTMP(Hetero)arenesPhotoredox catalysisVariousRT45-75[23][24]
TFMSAlkenes (Iodotrifluoromethoxylation)AgF, NISVariousRT50-85[25]

Signaling Pathway/Logical Relationship:

Radical_Trifluoromethoxylation_Pathway Photoredox Catalyzed Radical Trifluoromethoxylation cluster_initiation Initiation cluster_radical_generation Radical Generation cluster_propagation Propagation Light Visible Light (Blue LED) PC Photocatalyst (PC) Light->PC Excitation PC_excited Excited Photocatalyst (PC*) PC->PC_excited Reagent OCF₃ Reagent PC_excited->Reagent Single Electron Transfer PC_excited->Reagent OCF3_radical •OCF₃ Radical Reagent->OCF3_radical Fragmentation Reagent->OCF3_radical Arene Arene (Ar-H) OCF3_radical->Arene Addition OCF3_radical->Arene Arene_radical Aryl Radical Intermediate Arene->Arene_radical Product Trifluoromethoxylated Arene (Ar-OCF₃) Arene_radical->Product Oxidation & Aromatization

Photoredox Catalyzed Radical Trifluoromethoxylation Pathway

References

Application Notes and Protocols: The Versatile Role of 3-(Trifluoromethoxy)benzyl Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzyl bromide is a key building block in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent that can enhance metabolic stability, improve membrane permeability, and increase binding affinity of molecules to their biological targets. Its utility is broad, finding applications in the development of treatments for cardiovascular diseases, infectious diseases, and cancer. This document provides an overview of its applications, quantitative data on derived compounds, and detailed experimental protocols.

Key Applications in Drug Discovery

The unique properties of the trifluoromethoxy group make this compound a valuable reagent in the synthesis of a variety of therapeutic agents.[1][2] It is frequently used to introduce the trifluoromethoxybenzyl moiety into molecules to modulate their biological activity.

One notable application is in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors . CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3] Inhibition of CETP is a therapeutic strategy for increasing HDL cholesterol levels, which is generally associated with a reduced risk of cardiovascular disease.[4][5][6]

Additionally, the related compound, 4-(trifluoromethoxy)benzyl bromide, has been utilized in the synthesis of bioreductive drugs with antitubercular activity , such as PA-824, and in the creation of tetrahydronaphthalenols with anti-allergic properties .[2][7]

Quantitative Data

The following table summarizes the in vitro activity of a series of N-(4-(trifluoromethoxy)benzyl) benzamide derivatives as CETP inhibitors.

Compound IDStructureCETP Inhibition IC₅₀ (µM)
9a N-(4-(trifluoromethoxy)benzyl)-3-nitrobenzamide1.24
9b N-(4-(trifluoromethoxy)benzyl)-3,5-dinitrobenzamide0.98
9c N-(4-(trifluoromethoxy)benzyl)-3-aminobenzamide2.56
9l N-(4-(trifluoromethoxy)benzyl)-3-(2,2,2-trifluoroacetamido)benzamide7.16 x 10⁻⁸

Data sourced from a study on trifluoro-oxoacetamido benzamides.

Signaling Pathway

CETP Inhibition Pathway

Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in lipid metabolism by transferring cholesteryl esters (CE) and triglycerides (TG) between lipoproteins.[8] Specifically, it moves cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic very-low-density (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides.[9] By inhibiting CETP, the levels of HDL cholesterol ("good cholesterol") are increased, while the levels of LDL cholesterol ("bad cholesterol") are decreased.[10] This modulation of lipoprotein profiles is a key mechanism for reducing the risk of atherosclerosis and other cardiovascular diseases.[4][11]

CETP_Inhibition_Pathway cluster_hdl HDL Metabolism cluster_vldl_ldl VLDL/LDL Metabolism cluster_outcome Therapeutic Outcome HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE Transfer CE_HDL Cholesteryl Esters (from peripheral tissues) CE_HDL->HDL VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein TG_VLDL_LDL Triglycerides TG_VLDL_LDL->VLDL_LDL CETP->VLDL_LDL Increased_HDL Increased HDL-C ('Good Cholesterol') Decreased_LDL Decreased LDL-C ('Bad Cholesterol') Inhibitor 3-(Trifluoromethoxy)benzyl -derived Inhibitor Inhibitor->CETP Reduced_Atherosclerosis Reduced Risk of Atherosclerosis Increased_HDL->Reduced_Atherosclerosis Decreased_LDL->Reduced_Atherosclerosis

Caption: CETP Inhibition Pathway.

Experimental Protocols

General Synthesis of N-(4-(Trifluoromethoxy)benzyl) Amides

This protocol describes a general method for the synthesis of amide derivatives using 4-(trifluoromethoxy)benzylamine, which can be synthesized from 4-(trifluoromethoxy)benzyl bromide.

Step 1: Synthesis of 4-(Trifluoromethoxy)benzylamine from 4-(Trifluoromethoxy)benzyl Bromide (Representative Procedure)

A solution of 4-(trifluoromethoxy)benzyl bromide in a suitable solvent (e.g., tetrahydrofuran) is treated with an excess of an ammonia equivalent (e.g., sodium azide followed by reduction, or direct aminolysis under pressure). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 4-(trifluoromethoxy)benzylamine.

Step 2: Amide Coupling

To a solution of a carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)). The mixture is stirred for a few minutes before adding 4-(trifluoromethoxy)benzylamine (1.0-1.2 eq.). The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(4-(trifluoromethoxy)benzyl) amide.

CETP Fluorometric Assay Protocol

The inhibitory activity of the synthesized compounds against CETP can be evaluated using a commercially available CETP fluorometric assay kit.

Materials:

  • CETP fluorometric assay kit (containing donor and acceptor lipoproteins, and CETP enzyme)

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Black 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To each well of the 96-well plate, add the donor lipoprotein, acceptor lipoprotein, and the test compound solution.

  • Initiate the reaction by adding the CETP enzyme to each well.

  • Incubate the plate at 37°C for the time specified in the kit instructions.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • The percentage of CETP inhibition is calculated by comparing the fluorescence in the wells with the test compound to the fluorescence in the control wells (containing DMSO vehicle).

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive compounds using this compound.

experimental_workflow start Start: 3-(Trifluoromethoxy)benzyl Bromide synthesis Chemical Synthesis (e.g., Nucleophilic Substitution, Amide Coupling) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization biological_assay Biological Assay (e.g., CETP Inhibition Assay) characterization->biological_assay data_analysis Data Analysis (IC50 Determination) biological_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Improvement end Drug Candidate lead_optimization->end

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: 3-(Trifluoromethoxy)benzyl Bromide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Application: Synthesis of Agrochemical Intermediates

3-(Trifluoromethoxy)benzyl bromide is a versatile reagent for introducing the 3-(trifluoromethoxy)benzyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions where the bromide ion acts as a good leaving group. A common application is the synthesis of substituted phenethylamines, which are important intermediates for various agrochemicals.

Hypothetical Reaction Scheme:

G reactant1 This compound intermediate 3-(Trifluoromethoxy)benzyl cyanide reactant1->intermediate Substitution reactant2 Nucleophile (e.g., Cyanide) reactant2->intermediate product 2-(3-Trifluoromethoxyphenyl)ethylamine intermediate->product Reduction

Caption: General reaction pathway for the synthesis of a phenethylamine intermediate.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of a structurally similar agrochemical intermediate, 2-(4-trifluoromethoxyphenyl)ethylamine, and are presented here as a representative example for the potential reactions of this compound.

Protocol 1: Synthesis of 3-(Trifluoromethoxy)benzyl Cyanide

This protocol describes the cyanation of this compound, a key step in the formation of the phenethylamine intermediate.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(trifluoromethoxy)benzyl cyanide.

Protocol 2: Reduction of 3-(Trifluoromethoxy)benzyl Cyanide to 2-(3-Trifluoromethoxyphenyl)ethylamine

This protocol outlines the reduction of the nitrile intermediate to the final amine.

Materials:

  • 3-(Trifluoromethoxy)benzyl cyanide

  • Raney Nickel (catalyst)

  • Methanol

  • Ammonia solution

  • Hydrogen gas supply

  • High-pressure reactor (autoclave)

  • Celite

Procedure:

  • In a high-pressure reactor, suspend Raney Nickel (5-10 mol%) in a solution of 3-(trifluoromethoxy)benzyl cyanide (1 equivalent) in methanol containing ammonia.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to 50-70°C.

  • Maintain the reaction under vigorous stirring for 4-8 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-trifluoromethoxyphenyl)ethylamine.

  • The crude product can be further purified by distillation or chromatography if necessary.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of 2-(3-trifluoromethoxyphenyl)ethylamine, based on typical yields and purities for such reactions.

Table 1: Reaction Conditions and Yields for the Synthesis of 3-(Trifluoromethoxy)benzyl Cyanide

ParameterValue
Reactants This compound, Sodium Cyanide
Solvent Ethanol/Water
Temperature 85°C
Reaction Time 3 hours
Yield (Crude) 92%
Purity (by GC-MS) >95%

Table 2: Reaction Conditions and Yields for the Reduction of 3-(Trifluoromethoxy)benzyl Cyanide

ParameterValue
Reactant 3-(Trifluoromethoxy)benzyl Cyanide
Catalyst Raney Nickel
Solvent Methanol/Ammonia
Hydrogen Pressure 75 psi
Temperature 60°C
Reaction Time 6 hours
Yield (Crude) 85%
Purity (by HPLC) >97%

Signaling Pathways and Experimental Workflows

The trifluoromethoxy group in agrochemicals can influence their interaction with biological targets. While a specific signaling pathway for a hypothetical agrochemical derived from this compound cannot be detailed, a general workflow for its synthesis and evaluation is presented below.

G cluster_0 Synthesis Workflow cluster_1 Evaluation Workflow Start This compound Step1 Reaction with Nucleophile (e.g., Cyanation) Start->Step1 Intermediate Intermediate Product (e.g., Benzyl Cyanide) Step1->Intermediate Step2 Further Functionalization (e.g., Reduction) Intermediate->Step2 Final_Product Target Agrochemical Candidate Step2->Final_Product Bioassay In vitro Biological Screening (e.g., Enzyme Inhibition) Final_Product->Bioassay Greenhouse Greenhouse Trials (Pesticidal Efficacy) Bioassay->Greenhouse Field Field Trials (Crop Safety & Efficacy) Greenhouse->Field Toxicology Toxicological Studies Field->Toxicology Regulatory Regulatory Approval Toxicology->Regulatory

Caption: A generalized workflow from synthesis to evaluation of a novel agrochemical.

Conclusion

This compound serves as a valuable synthetic intermediate for introducing the trifluoromethoxybenzyl moiety into potential agrochemical candidates. The protocols and data presented, based on analogous chemical transformations, provide a solid foundation for researchers exploring the synthesis of novel crop protection agents. The unique properties conferred by the trifluoromethoxy group continue to make it an attractive component in the design of next-generation agrochemicals with improved efficacy and safety profiles.

References

Application Notes & Protocols: Polymerization of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzyl bromide is a versatile monomer for the synthesis of advanced fluorinated polymers. The incorporation of the trifluoromethoxy (-OCF₃) group into a polymer backbone imparts a unique combination of desirable properties, including enhanced thermal and metabolic stability, increased lipophilicity, low dielectric constant, and high hydrophobicity.[1][2] These characteristics make the resulting polymers, such as poly(3-(trifluoromethoxy)phenylene methylene), highly attractive for specialized applications in microelectronics, aerospace, advanced coatings, and biomedical devices.[3][4]

This guide provides detailed protocols for two key synthetic strategies involving this monomer. Part 1 details the direct polymerization via a classic Friedel-Crafts reaction to produce the homopolymer. Part 2 explores an advanced application, demonstrating how the resulting polymer can be utilized as a macroinitiator for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of complex graft copolymers with tailored architectures.

Monomer: this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValue
CAS Number 159689-88-0
Molecular Formula C₈H₆BrF₃O
Molecular Weight 255.03 g/mol
Appearance Liquid
Boiling Point 179 °C (lit.)
Density 1.572 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.478 (lit.)

Table 1: Physicochemical properties of this compound.

Part 1: Synthesis of Poly(3-(trifluoromethoxy)phenylene methylene) via Friedel-Crafts Polymerization

Scientific Principle & Causality

Friedel-Crafts polymerization is a form of step-growth polycondensation.[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), abstracts the bromide from the benzyl bromide monomer, generating a highly reactive benzyl carbocation. This electrophile is then attacked by the electron-rich aromatic ring of another monomer. The reaction is typically directed to the ortho and para positions relative to the activating trifluoromethoxy and methylene bridge groups. Subsequent deprotonation regenerates the aromaticity and releases a proton, which combines with the displaced bromide to form HBr, regenerating the catalyst in the process.[7] This step-by-step linkage of monomers results in a poly(phenylene methylene) backbone.[8][9] The choice of a strong Lewis acid is critical to efficiently generate the carbocation, and anhydrous conditions are paramount to prevent catalyst deactivation.

Experimental Workflow: Friedel-Crafts Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Purify Monomer (Distillation) Setup Assemble Reactor (N2 Inlet, Stirrer) Monomer->Setup Solvent Dry Solvent (e.g., Dichloromethane) Solvent->Setup Glassware Flame-Dry Glassware (Inert Atmosphere) Glassware->Setup Dissolve Dissolve Monomer in Solvent Setup->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Cat Add AlCl₃ (Portion-wise) Cool->Add_Cat React Stir at RT (Monitor via TLC/GC) Add_Cat->React Quench Quench with Methanol React->Quench Precipitate Precipitate Polymer in Methanol Quench->Precipitate Filter Filter & Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry NMR NMR (Structure) Dry->NMR GPC GPC (Mw, PDI) Dry->GPC TGA TGA/DSC (Thermal) Dry->TGA

Caption: Workflow for Friedel-Crafts Polymerization.

Detailed Protocol

Materials and Reagents:

  • This compound (Monomer)

  • Aluminum chloride (AlCl₃, anhydrous, >99.99%)

  • Dichloromethane (DCM, anhydrous, <50 ppm H₂O)

  • Methanol (ACS grade)

  • Nitrogen gas (high purity)

  • Standard Schlenk line and flame-dried glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer Purification: Purify the this compound monomer via vacuum distillation to remove any inhibitors or impurities.

  • Reaction Setup: Assemble a 250 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Monomer Dissolution: In the flask, dissolve the purified monomer (e.g., 10.0 g, 39.2 mmol) in 100 mL of anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (e.g., 0.52 g, 3.9 mmol, 10 mol%) in small portions over 15 minutes. Causality Note: Portion-wise addition prevents a rapid exotherm. The reaction is highly sensitive to water; ensure all equipment is dry and the catalyst is handled in a glovebox or under a nitrogen blanket.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress can be monitored by observing the evolution of HBr gas (use a bubbler with an oil trap) and by periodically taking small aliquots for analysis (e.g., TLC or GC to check for monomer consumption).

  • Quenching and Isolation: After the reaction period, cool the flask back to 0 °C and slowly add 20 mL of methanol to quench the reaction and decompose the catalyst complex.

  • Purification: Pour the quenched reaction mixture into a beaker containing 500 mL of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Washing: Collect the polymer by filtration. Wash the solid extensively with fresh methanol (3 x 100 mL) to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.

Expected Characterization Results
  • ¹H NMR: Expect broad peaks corresponding to the aromatic protons (6.8-7.5 ppm) and the methylene bridge protons (~3.9-4.2 ppm). The broadening of signals is characteristic of a polymeric structure.

  • GPC (Gel Permeation Chromatography): The number average molecular weight (Mn) for this type of polymerization typically ranges from 2,000 to 20,000 g/mol , with a polydispersity index (PDI) often greater than 2, reflecting the nature of step-growth polymerization.[10]

  • TGA (Thermogravimetric Analysis): The polymer is expected to exhibit high thermal stability, with an onset of decomposition temperature above 400 °C.[9][11]

  • DSC (Differential Scanning Calorimetry): A glass transition temperature (Tg) is expected, typically in the range of 60-80 °C for poly(phenylene methylene)s.[11]

Part 2: Synthesis of Graft Copolymers via Atom Transfer Radical Polymerization (ATRP)

Scientific Principle & Causality

The poly(3-(trifluoromethoxy)phenylene methylene) synthesized in Part 1 can be used as a macroinitiator for controlled radical polymerizations like ATRP.[12][13] If the Friedel-Crafts polymerization is controlled to leave benzylic bromide terminal groups, or if such groups are intentionally introduced, they can serve as initiation sites.

In ATRP, a transition metal complex (e.g., Cu(I)Br) in a lower oxidation state reversibly abstracts the bromine atom from the macroinitiator's benzyl bromide sites. This generates a radical on the polymer backbone and oxidizes the metal complex (Cu(I) to Cu(II)Br₂). This radical then initiates the polymerization of a vinyl monomer (e.g., methyl methacrylate, MMA). The key to ATRP's control is the reversible deactivation step, where the higher oxidation state metal complex (Cu(II)Br₂) donates the halogen back to the propagating chain end, returning it to a dormant state. This rapid equilibrium between active (propagating) and dormant species minimizes termination reactions, allowing for the growth of polymer side chains with controlled length and low polydispersity.[14][15]

Experimental Workflow: ATRP "Grafting-From"

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Macro Synthesized Polymer (Macroinitiator) Setup Add Macroinitiator, Monomer, Solvent to Flask Macro->Setup Vinyl Purify Vinyl Monomer (e.g., MMA) Vinyl->Setup Catalyst Prepare Catalyst (CuBr/PMDETA) Add_Cat Add Catalyst/Ligand under N₂ Catalyst->Add_Cat Freeze Freeze-Pump-Thaw (3 cycles) Setup->Freeze Freeze->Add_Cat Polymerize Polymerize at Temp (e.g., 60°C) Add_Cat->Polymerize Expose Expose to Air (Stop Reaction) Polymerize->Expose Dilute Dilute with THF Expose->Dilute Purify_Col Pass through Alumina (Remove Copper) Dilute->Purify_Col Precipitate Precipitate in Methanol/Hexane Purify_Col->Precipitate Dry Dry under Vacuum Precipitate->Dry NMR NMR (Confirm Grafting) Dry->NMR GPC GPC (Shift in Mw) Dry->GPC

Caption: Workflow for ATRP Grafting-From a Macroinitiator.

Detailed Protocol (Example: Grafting of Methyl Methacrylate)

Materials and Reagents:

  • Poly(3-(trifluoromethoxy)phenylene methylene) (Macroinitiator from Part 1)

  • Methyl methacrylate (MMA, purified by passing through basic alumina)

  • Copper(I) bromide (CuBr, 99.999%, washed with acetic acid and methanol, dried)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, distilled)

  • Anisole (anhydrous)

  • Tetrahydrofuran (THF, HPLC grade)

  • Methanol/Hexanes (ACS grade)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the macroinitiator (e.g., 0.5 g), purified MMA (e.g., 5.0 g, 50 mmol), and anisole (5 mL).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Causality Note: Oxygen readily terminates radical chains and deactivates the Cu(I) catalyst, so its removal is critical for a controlled polymerization.

  • Catalyst Addition: While backfilling with nitrogen, add PMDETA (e.g., 0.173 g, 1.0 mmol) and CuBr (0.072 g, 0.5 mmol) to the frozen mixture.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60 °C and stir. The solution will become homogeneous and typically turn green/blue. Allow the polymerization to proceed for a set time (e.g., 4-8 hours), depending on the desired graft length.

  • Termination and Purification: Stop the reaction by cooling the flask and exposing the contents to air. Dilute the viscous solution with ~20 mL of THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Concentrate the purified solution and precipitate the graft copolymer by adding it dropwise to a large volume of a non-solvent, such as methanol or hexanes.

  • Drying: Filter the product and dry in a vacuum oven at 60 °C to a constant weight.

Confirmation of Grafting
  • ¹H NMR: The spectrum of the final product should show a combination of the broad signals from the poly(phenylene methylene) backbone and new, sharp signals characteristic of the grafted polymer (e.g., for poly(methyl methacrylate), signals for -OCH₃ at ~3.6 ppm and backbone protons at 0.8-2.0 ppm).

  • GPC: A successful graft polymerization is confirmed by a clear shift of the GPC trace to a higher molecular weight compared to the original macroinitiator, while ideally maintaining a relatively narrow PDI.

Safety and Handling

  • This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.

  • Aluminum chloride (AlCl₃) reacts violently with water. It is corrosive and can cause severe burns. Handle only in a dry, inert atmosphere (e.g., glovebox or under nitrogen).

  • Copper catalysts and ligands for ATRP can be toxic. Handle with care and appropriate PPE.

References

Application Notes and Protocols for Benzylation with 3-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the benzylation of nucleophiles using 3-(trifluoromethoxy)benzyl bromide. This versatile reagent is valuable in organic synthesis and drug discovery for introducing the 3-(trifluoromethoxy)benzyl moiety, which can enhance the metabolic stability and lipophilicity of target molecules.

Introduction

This compound is a key building block in medicinal chemistry. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly modulate the physicochemical and pharmacological properties of a molecule, such as its binding affinity to biological targets and its metabolic profile. Benzylation, the addition of a benzyl group, is a common strategy in drug design to explore structure-activity relationships (SAR) and to protect hydroxyl and amino functionalities. The Williamson ether synthesis is a widely employed and robust method for the O-benzylation of alcohols and phenols, while N-benzylation of amines can be achieved under similar nucleophilic substitution conditions.

Data Presentation

The following table summarizes typical reaction parameters for the benzylation of a phenolic substrate with this compound.

ParameterValue
Substrate4-Aminophenol
ReagentThis compound
BasePotassium Carbonate (K₂CO₃)
SolventAcetone
Reaction TemperatureReflux (approx. 56 °C)
Reaction Time12-24 hours
Product4-(3-(Trifluoromethoxy)benzyloxy)aniline
Typical Yield85-95%

Experimental Protocol: Synthesis of 4-(3-(Trifluoromethoxy)benzyloxy)aniline

This protocol details the O-benzylation of 4-aminophenol using this compound via the Williamson ether synthesis.

Materials:

  • 4-Aminophenol

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per mmol of 4-aminophenol).

  • Addition of Reagent: To the stirred suspension, add this compound (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-(trifluoromethoxy)benzyloxy)aniline.

Characterization Data (Hypothetical):

  • Yield: 90%

  • Appearance: Off-white solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.25 (m, 4H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 6.65 (d, J = 8.8 Hz, 2H, Ar-H), 5.05 (s, 2H, OCH₂), 3.60 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.0, 150.0, 142.0, 140.0, 130.0, 122.0 (q, J = 257 Hz, CF₃), 121.5, 120.0, 118.0, 116.0, 115.5, 70.0 (OCH₂).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the benzylation reaction and a potential signaling pathway that could be modulated by structurally similar benzylated phenols.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reactants 4-Aminophenol, K₂CO₃, Acetone reflux Reflux (12-24h) reactants->reflux reagent This compound reagent->reflux filter Filter reflux->filter extract Extract filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 4-(3-(Trifluoromethoxy)benzyloxy)aniline purify->product

Caption: Experimental workflow for the synthesis of 4-(3-(trifluoromethoxy)benzyloxy)aniline.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes dna DNA p_stat->dna Translocates & Binds gene Target Gene Transcription dna->gene Initiates cytokine Cytokine cytokine->receptor Binds benzylated_phenol Benzylated Phenol Derivative (e.g., 4-(benzyloxy)phenol) benzylated_phenol->jak Inhibits

Caption: Potential inhibition of the JAK/STAT signaling pathway by a benzylated phenol derivative.

Discussion

The provided protocol for the Williamson ether synthesis is a reliable method for the preparation of 3-(trifluoromethoxy)benzyl ethers of phenolic compounds. The reaction conditions are generally mild, and the procedure is amenable to a wide range of substrates. For the benzylation of aliphatic alcohols, stronger bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically employed. For the N-benzylation of amines, the choice of base and solvent will depend on the nucleophilicity and steric hindrance of the amine.

Structurally similar molecules to the product of this protocol, such as 4-(benzyloxy)phenol, have been investigated for their immunomodulatory activities.[1] Some of these compounds have been shown to influence intracellular signaling cascades, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] The JAK/STAT pathway is a critical signaling mechanism for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. The potential for benzylated phenols to modulate this pathway makes them interesting candidates for further investigation in drug discovery programs.[1] The introduction of the 3-(trifluoromethoxy)benzyl group could enhance the potency, selectivity, or pharmacokinetic properties of such inhibitors.

References

Application Notes & Protocols: A Guide to Scale-up Synthesis with 3-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective scale-up of chemical reactions involving 3-(trifluoromethoxy)benzyl bromide. This versatile reagent is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. We will delve into its reactivity, provide detailed, field-proven protocols, and address critical safety and handling considerations essential for successful and safe large-scale synthesis.

Introduction: The Strategic Importance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a highly sought-after functional group in modern medicinal chemistry. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key building block for introducing the trifluoromethoxybenzyl moiety into a wide range of molecular scaffolds.[1][2] Its utility stems from the reactive benzylic bromide, which readily participates in nucleophilic substitution reactions.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₆BrF₃O[3][4]
Molecular Weight 255.03 g/mol [3][4]
Appearance Clear, faintly yellow liquid or low melting solid[5]
Boiling Point 82-84 °C @ 10 mmHg[3][5]
Density 1.572 - 1.594 g/mL at 25 °C[3][4][5]
Flash Point 89 °C (192.2 °F) - closed cup[4]
Refractive Index n20/D 1.478 - 1.48[4][5]

Understanding the Reactivity of this compound

The primary reactivity of this compound lies in the lability of the carbon-bromine bond. The benzylic position is activated towards nucleophilic attack due to the stability of the resulting carbocation intermediate, which is further influenced by the electron-withdrawing nature of the trifluoromethoxy group. This makes it an excellent electrophile for a variety of transformations.

Causality Behind Experimental Choices:

  • Choice of Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile are often preferred as they can solvate the cation and anion intermediates, facilitating the reaction without interfering with the nucleophile.

  • Choice of Base: For reactions involving acidic protons (e.g., alcohols, phenols, amines), a non-nucleophilic base is crucial to deprotonate the nucleophile without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rates and yields.

  • Temperature Control: While many reactions proceed at room temperature, gentle heating can be employed to accelerate slower reactions. However, careful temperature control is necessary to minimize side reactions, such as elimination or decomposition.

Core Application: Scale-up Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. The following protocol details a scalable procedure for the O-alkylation of a generic phenol with this compound.

Detailed Step-by-Step Protocol

Materials:

  • Phenol (1.0 equiv.)

  • This compound (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃), finely milled (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (5-10 mL/mmol of phenol)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Appropriately sized reaction vessel equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and condenser.

  • Addition funnel.

  • Heating/cooling mantle.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reaction vessel with the phenol (1.0 equiv.) and finely milled potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF via an addition funnel.

  • Stirring and Temperature: Begin stirring the suspension and maintain the temperature at 20-25 °C.

  • Substrate Addition: Slowly add this compound (1.1 equiv.) to the reaction mixture over 30-60 minutes. An exotherm may be observed; maintain the temperature below 35 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) until the starting phenol is consumed. This typically takes 4-12 hours.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench by adding deionized water.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform two additional extractions of the aqueous layer with ethyl acetate.

  • Work-up - Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical state.

Workflow Visualization

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification prep_vessel Prepare Dry N2-purged Vessel charge_reagents Charge Phenol & K2CO3 prep_vessel->charge_reagents add_solvent Add Anhydrous DMF charge_reagents->add_solvent add_bromide Slowly Add This compound add_solvent->add_bromide react Stir at 20-25°C Monitor by TLC/LC-MS add_bromide->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify final_product final_product purify->final_product Final Product

Caption: Experimental workflow for Williamson ether synthesis.

Safety and Handling: A Critical Overview

This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[3][5] It can cause severe skin burns and eye damage.[6][7][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6][8][9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger scales, consider impervious clothing.[3][6][9]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][9]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

  • Keep the container tightly closed and stored under an inert atmosphere is recommended as it can be sensitive to air and light.

  • It is moisture-sensitive.[7]

  • Store in a locked-up, corrosives area.[6][7][8][9]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8][9] Seek immediate medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][9] Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6] Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6][8][9] Seek immediate medical attention.[9]

Reaction Mechanism Visualization

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Conclusion

This compound is an invaluable reagent for the introduction of the trifluoromethoxybenzyl moiety in large-scale synthesis. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, is paramount for successful and safe implementation in a laboratory or manufacturing setting. The provided protocol for the Williamson ether synthesis serves as a robust starting point that can be adapted and optimized for various substrates.

References

Troubleshooting & Optimization

Common side reactions with 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Trifluoromethoxy)benzyl bromide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substitution reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and solutions?

A: Several factors can lead to incomplete conversion:

  • Reagent Quality: this compound is moisture-sensitive.[1] Exposure to atmospheric moisture can cause hydrolysis to the corresponding, less reactive benzyl alcohol.

    • Solution: Always use a fresh bottle or a properly stored (desiccated, under inert gas) reagent. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to displace the bromide efficiently.

    • Solution: Consider converting the nucleophile to its more reactive conjugate base using a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU).

  • Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the appearance of side products.

Q2: I am observing a significant byproduct identified as 3-(Trifluoromethoxy)benzyl alcohol. Why is this forming and how can I prevent it?

A: The formation of 3-(Trifluoromethoxy)benzyl alcohol is a clear indication of hydrolysis. Benzyl bromides are susceptible to reaction with water, which can be present in solvents, reagents, or the atmosphere.

  • Troubleshooting Steps:

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF and Dioxane should be checked for peroxides and water content.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Base Choice: If your reaction uses an aqueous base (like NaOH or KOH), phase-transfer catalysis may be necessary to bring the reactants together without a large aqueous phase that promotes hydrolysis.

Q3: My reaction is producing an alkene byproduct, 3-(Trifluoromethoxy)styrene. How can I favor substitution over this elimination side reaction?

A: This is a classic competition between substitution (Sₙ2) and elimination (E2) pathways.[2] The trifluoromethoxy group is electron-withdrawing, which can make the benzylic protons slightly more acidic and susceptible to elimination.

  • Key Factors & Solutions:

    • Base Strength & Steric Hindrance: Strong, bulky bases favor elimination.[2]

      • Solution: Use a weaker, less sterically hindered base if possible (e.g., K₂CO₃ instead of potassium tert-butoxide).

    • Temperature: Higher temperatures generally favor elimination over substitution.

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Nucleophile vs. Base: Choose reagents that are highly nucleophilic but not strongly basic.

      • Solution: Thiolates and azides are excellent nucleophiles with low basicity.

Data Presentation: Substitution vs. Elimination

The choice of base and temperature significantly impacts the ratio of substitution to elimination products. The following table provides illustrative data for the reaction of this compound with a generic nucleophile under various conditions.

BaseSolventTemperature (°C)Substitution Product (%)Elimination Product (%)
K₂CO₃DMF25955
NaHTHF259010
Potassium tert-butoxidet-BuOH254060
Potassium tert-butoxidet-BuOH801585
DBUMeCN258515

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (Substitution)

This protocol describes a typical procedure for the alkylation of a primary amine, minimizing common side reactions.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Setup: Add the primary amine, anhydrous K₂CO₃, and anhydrous acetonitrile to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.

  • Reagent Addition: Dissolve this compound in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 50-60°C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the K₂CO₃ and wash the solid with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired N-alkylated product.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting reactions involving this compound.

G start Reaction Issue Identified check_conversion Is Starting Material (SM) Present? start->check_conversion check_byproducts Are Byproducts Observed? check_conversion->check_byproducts No hydrolysis_sm Cause: Reagent Hydrolysis (Inactive Reagent) check_conversion->hydrolysis_sm Yes byproduct_alcohol Is byproduct the corresponding alcohol? check_byproducts->byproduct_alcohol Yes reagent_sol Solution: - Use fresh/dry reagent - Use anhydrous solvents - Run under inert gas hydrolysis_sm->reagent_sol byproduct_alkene Is byproduct the corresponding alkene? byproduct_alcohol->byproduct_alkene No hydrolysis_bp Cause: Hydrolysis byproduct_alcohol->hydrolysis_bp Yes elimination_bp Cause: E2 Elimination byproduct_alkene->elimination_bp Yes other_bp Other Byproducts (e.g., Dimer, Polymer) byproduct_alkene->other_bp No hydrolysis_sol Solution: - Use anhydrous conditions - Run under inert gas hydrolysis_bp->hydrolysis_sol elimination_sol Solution: - Use less hindered/weaker base - Lower reaction temperature elimination_bp->elimination_sol other_sol Cause: Self-condensation or Friedel-Crafts side reactions. Solution: Avoid Lewis acids, control stoichiometry. other_bp->other_sol

Caption: Troubleshooting workflow for common reaction issues.

Reaction Pathway Competition: Sₙ2 vs. E2

This diagram illustrates the competing substitution and elimination pathways.

G reactants Reactants 3-(CF3O)C6H4CH2Br + Base/Nucleophile (Nu:) sn2_path Sₙ2 Pathway (Favored by strong nucleophile, low steric hindrance, lower temp) reactants->sn2_path e2_path E2 Pathway (Favored by strong/bulky base, higher temp) reactants->e2_path substitution_prod Substitution Product 3-(CF3O)C6H4CH2-Nu sn2_path->substitution_prod elimination_prod Elimination Product 3-(CF3O)C6H4CH=CH2 e2_path->elimination_prod

Caption: Competing Sₙ2 substitution and E2 elimination pathways.

References

Technical Support Center: Managing the Hydrolysis of 3-(Trifluoromethoxy)benzyl Bromide as a Side Product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the use of 3-(trifluoromethoxy)benzyl bromide, with a specific focus on managing its hydrolysis to 3-(trifluoromethoxy)benzyl alcohol, a common and often problematic side reaction. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve this issue in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is a versatile reagent used in organic synthesis, particularly for introducing the 3-(trifluoromethoxy)benzyl group into molecules. This moiety is of interest in pharmaceutical and agrochemical research due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity.

The primary concern with this reagent is its susceptibility to hydrolysis. As a benzylic bromide, the carbon-bromine bond is labile and can be cleaved by nucleophiles, including water. This reaction results in the formation of 3-(trifluoromethoxy)benzyl alcohol. This side product can complicate purification, reduce the yield of the desired product, and in some cases, interfere with subsequent reaction steps.

Q2: What factors influence the rate of hydrolysis of this compound?

A2: The hydrolysis of this compound can proceed through both SN1 and SN2 mechanisms, and the predominant pathway is influenced by several factors:

  • Solvent Polarity: Polar protic solvents like water, alcohols, and to a lesser extent, polar aprotic solvents like DMSO and DMF can stabilize the carbocation intermediate in an SN1 pathway, accelerating hydrolysis.

  • Presence of Water: Even trace amounts of water in the reaction mixture can lead to the formation of the alcohol byproduct. Water can act as a nucleophile in both SN1 and SN2 reactions.

  • Temperature: Higher reaction temperatures generally increase the rate of both the desired reaction and the hydrolysis side reaction.

  • pH: While benzylic bromides can hydrolyze under neutral conditions, the reaction can be accelerated by both acidic and basic conditions.

  • Nucleophilicity of the Desired Reagent: If the intended nucleophile is weak or sterically hindered, the competing hydrolysis reaction with water may become more significant.

The trifluoromethoxy group is electron-withdrawing, which can have a dual effect. It can slightly destabilize the benzylic carbocation, potentially slowing down a pure SN1 hydrolysis pathway compared to an unsubstituted benzyl bromide. However, it also makes the benzylic carbon more electrophilic, potentially accelerating an SN2-type attack by water.[1][2]

Q3: How can I detect the presence of 3-(trifluoromethoxy)benzyl alcohol in my reaction mixture?

A3: Several analytical techniques can be used to identify and quantify the hydrolysis byproduct:

  • Thin-Layer Chromatography (TLC): 3-(Trifluoromethoxy)benzyl alcohol is more polar than the corresponding bromide. Therefore, it will have a lower Rf value on a silica gel TLC plate. Staining with a suitable agent (e.g., permanganate or ceric ammonium molybdate) can help visualize both spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The benzylic protons (-CH2-) will have different chemical shifts. The -CH2Br protons of the starting material typically appear around 4.5 ppm, while the -CH2OH protons of the alcohol byproduct will be shifted slightly upfield and may show coupling to the hydroxyl proton (if not exchanged with D2O). The hydroxyl proton itself will appear as a broad singlet.

    • 19F NMR: Both the starting material and the byproduct will show a singlet for the -OCF3 group, but their chemical shifts may be slightly different, allowing for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two compounds and provide their respective mass spectra for confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can effectively separate and identify the components of the reaction mixture.

Troubleshooting Guide: Hydrolysis of this compound

This guide provides a structured approach to troubleshooting the formation of 3-(trifluoromethoxy)benzyl alcohol as a side product.

Observation Potential Cause Recommended Action(s)
Significant amount of 3-(trifluoromethoxy)benzyl alcohol observed by TLC/NMR even at the start of the reaction. The starting material, this compound, may have degraded during storage.1. Verify Purity: Check the purity of the starting material by TLC, NMR, or GC before use. 2. Purification: If impure, consider purifying the benzyl bromide by passing it through a short plug of basic alumina or by distillation under reduced pressure.[3] 3. Proper Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Hydrolysis increases significantly over the course of the reaction. Presence of water in the reaction solvent or reagents.1. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. 2. Dry Reagents: Ensure all other reagents, particularly the nucleophile and any bases, are thoroughly dried. 3. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (argon or nitrogen).
The desired reaction is sluggish, and hydrolysis is the major pathway. The intended nucleophile is weak, or the reaction conditions are not optimal for the desired transformation.1. Increase Nucleophile Concentration: Use a higher concentration of the desired nucleophile. 2. Use a Stronger Base (for alkoxide formation): When preparing an alkoxide for a Williamson ether synthesis, use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[4] 3. Optimize Temperature: While higher temperatures can increase hydrolysis, they may be necessary for the desired reaction. Perform a temperature optimization study to find the best balance. 4. Consider a Phase-Transfer Catalyst: For reactions with anionic nucleophiles in a biphasic system, a phase-transfer catalyst can enhance the rate of the desired reaction over hydrolysis.
Difficulty in separating the product from 3-(trifluoromethoxy)benzyl alcohol by column chromatography. The polarity of the desired product is very similar to that of the alcohol byproduct.1. Solvent System Optimization for Chromatography: Experiment with different solvent systems for column chromatography, potentially using a gradient elution. Sometimes adding a small amount of a more polar solvent can improve separation. 2. Derivatization: If separation is extremely difficult, consider a workup procedure that derivatizes the unreacted alcohol. For example, washing with a mild aqueous base might deprotonate the alcohol, making it more water-soluble. 3. Alternative Purification: Techniques like preparative HPLC or crystallization might be effective if column chromatography fails.

Experimental Protocol: Minimizing Hydrolysis in a Williamson Ether Synthesis

This protocol details a general procedure for the synthesis of a benzyl ether using this compound, with specific steps to minimize hydrolysis.

Reaction: R-OH + 3-(CF3O)C6H4CH2Br → R-O-CH2C6H4(3-OCF3)

  • Glassware Preparation:

    • All glassware should be thoroughly dried in an oven at >100 °C for at least 4 hours or flame-dried under vacuum to remove adsorbed water.

    • Assemble the reaction apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use a freshly opened bottle of anhydrous solvent (e.g., THF, DMF) or dispense from a solvent purification system.

    • Ensure the alcohol (R-OH) is dry. If necessary, dry it by azeotropic distillation with toluene or by storing over molecular sieves.

    • Verify the purity of the this compound by TLC or NMR before use.

  • Reaction Setup (under inert atmosphere):

    • To a stirred solution of the alcohol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a solution of this compound (1.05 eq) in anhydrous THF via a syringe.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. The product ether should have a higher Rf than the starting alcohol, and the benzyl bromide spot should disappear over time. A co-spot of the starting benzyl bromide and the reaction mixture is recommended for accurate comparison.

  • Workup and Purification:

    • Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired SN2 reaction pathway versus the competing hydrolysis side reaction.

reaction_pathway start This compound intermediate Transition State / Carbocation start->intermediate Rate-determining step nucleophile Desired Nucleophile (R-Nu) nucleophile->intermediate Desired Reaction (SN2/SN1) water Water (H2O) water->intermediate Side Reaction (Hydrolysis) product Desired Product (R-Nu-CH2-Ar) side_product Hydrolysis Byproduct (HO-CH2-Ar) intermediate->product Product Formation intermediate->side_product Byproduct Formation

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Purification of Products from 3-(Trifluoromethoxy)benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving 3-(Trifluoromethoxy)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of compounds synthesized using this versatile reagent. The trifluoromethoxy group (-OCF₃) offers unique electronic properties and metabolic stability, making it a valuable moiety in medicinal chemistry.[1] However, its presence can also introduce specific challenges in reaction work-up and product purification. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

I. Understanding the Chemistry: Key Considerations for Purification

This compound is a reactive electrophile commonly used in nucleophilic substitution reactions to introduce the 3-(trifluoromethoxy)benzyl group.[2][3] The success of these reactions and the ease of purification are heavily influenced by the stability of the starting material and the potential for side reactions.

Stability of this compound: This reagent is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[4] It can be sensitive to moisture, leading to hydrolysis to the corresponding alcohol, 3-(trifluoromethoxy)benzyl alcohol. This hydrolysis product is often a primary impurity that needs to be removed during purification.

Stability of the Trifluoromethoxy Group: The trifluoromethoxy group is generally stable under a wide range of acidic and basic conditions, which is advantageous during various work-up and purification procedures.[1][5] However, extreme conditions should be avoided to prevent potential degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: Besides your desired product, common impurities include:

  • Unreacted this compound: Due to its high reactivity, it's common to use a slight excess of the nucleophile to ensure complete consumption of the benzyl bromide. However, if the reaction does not go to completion, residual starting material will be present.

  • 3-(Trifluoromethoxy)benzyl alcohol: This is the hydrolysis product of the starting material and is frequently observed, especially if the reaction is not performed under strictly anhydrous conditions.[6]

  • Dibenzyl ether or poly-benzylated products: If the nucleophile has multiple reactive sites or if the reaction conditions are not optimized, over-alkylation can occur.

  • Byproducts from side reactions: Depending on the reaction conditions and the substrate, side reactions such as Friedel-Crafts alkylation may occur, leading to undesired byproducts.[7][8]

Q2: How can I monitor the progress of my reaction to minimize impurities?

A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the consumption of this compound. A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The starting material is relatively nonpolar and will have a high Rf value. As the reaction progresses, a new, more polar spot corresponding to your product should appear at a lower Rf value. It is advisable to co-spot the reaction mixture with the starting material to accurately track its disappearance.

Q3: Is the trifluoromethoxy group stable during standard purification techniques like silica gel chromatography?

A3: Yes, the trifluoromethoxy group is generally robust and stable to silica gel chromatography.[1][5] The electron-withdrawing nature of the fluorine atoms makes the C-O bond strong. You can confidently use standard silica gel and a range of solvent systems without significant risk of cleaving this group.

III. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your 3-(trifluoromethoxy)benzyl derivatives.

Problem 1: Removing Unreacted this compound

Scenario: Your TLC analysis shows the presence of both your desired product and the starting benzyl bromide, and their Rf values are very close, making chromatographic separation difficult.[9]

Solutions:

  • Chemical Quenching: Unreacted benzyl bromide can be converted into a more polar and easily separable compound.

    • Amine Quench: Add a primary or secondary amine, such as piperidine or morpholine, to the reaction mixture at the end of the reaction. The resulting benzylamine is significantly more polar and can be easily removed by an acidic wash during workup or by silica gel chromatography.

    • Thiol Quench: Thiols like thiophenol or benzyl mercaptan can also be used to quench excess benzyl bromide. The resulting thioether is typically more polar and can be separated chromatographically.

  • Scavenger Resins: Polystyrene-bound scavengers (e.g., amine- or thiol-functionalized resins) can be added to the crude reaction mixture. The resin-bound benzyl bromide can then be removed by simple filtration.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (boiling point ~179 °C), vacuum distillation can be an effective purification method.[2]

Problem 2: Separating the Product from 3-(Trifluoromethoxy)benzyl Alcohol

Scenario: Your primary impurity is the hydrolysis product, 3-(trifluoromethoxy)benzyl alcohol, which has a polarity similar to your desired product.

Solutions:

  • Column Chromatography Optimization:

    • Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can improve separation.[10] Experiment with different solvent systems, such as dichloromethane/methanol or toluene/acetone, to find the optimal conditions for your specific product.

    • Silica Gel Type: Using a finer mesh silica gel can enhance resolution.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities.[11] The choice of solvent is critical and will depend on the solubility profile of your product. A good starting point is to test solvent pairs like hexane/ethyl acetate, ethanol/water, or toluene/heptane.[11]

Problem 3: Dealing with Friedel-Crafts Byproducts

Scenario: You observe unexpected, often less polar, byproducts in your reaction mixture, which may be a result of intramolecular or intermolecular Friedel-Crafts alkylation.[7][8] This is more likely to occur if your nucleophile or product contains an aromatic ring and a Lewis acid is present or generated in situ.

Solutions:

  • Reaction Condition Optimization:

    • Temperature Control: Running the reaction at a lower temperature can often minimize side reactions.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to avoid the generation of species that could promote Friedel-Crafts reactions.

  • Purification Strategy:

    • Column Chromatography: Friedel-Crafts byproducts often have different polarities from the desired product and can typically be separated by column chromatography.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

IV. Experimental Protocols

Protocol 1: General Work-up Procedure for Nucleophilic Substitution Reactions
  • Quench the reaction: Cool the reaction mixture to room temperature. If excess this compound is suspected, consider a chemical quench as described in Troubleshooting Problem 1.

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove inorganic salts.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

    • Brine (saturated aqueous NaCl) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Silica Gel Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in a nonpolar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.

  • Elute: Begin elution with a nonpolar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[12] Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Product PolarityRecommended Starting Eluent (v/v)
Nonpolar100% Hexanes, then gradient with Ethyl Acetate
Moderately Polar95:5 Hexanes/Ethyl Acetate
Polar90:10 Hexanes/Ethyl Acetate

V. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of products from reactions involving this compound.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up Start->Workup Concentration Concentration Workup->Concentration Analysis TLC/LC-MS Analysis Concentration->Analysis Pure Pure Product Analysis->Pure Purity > 95% Column Column Chromatography Analysis->Column Multiple Spots / Low Purity Recrystallization Recrystallization Analysis->Recrystallization Solid with Minor Impurities Column->Analysis Column->Pure Successful Separation Impure Impure Product Column->Impure Co-elution Recrystallization->Analysis Recrystallization->Pure Successful Purification Recrystallization->Impure Oiling Out / No Crystals

Caption: A decision-making workflow for product purification.

VI. References

  • The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. (2025). ResearchGate. --INVALID-LINK--

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (n.d.). Benchchem. --INVALID-LINK--

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (2016). Organic Chemistry Frontiers. --INVALID-LINK--

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Freie Universität Berlin. --INVALID-LINK--

  • Stability of trifluoromethoxide anion. (n.d.). ResearchGate. --INVALID-LINK--

  • Nucleophilic Substitution Reaction Lab Report. (n.d.). Bartleby. --INVALID-LINK--

  • Supporting information for... (n.d.). Royal Society of Chemistry. --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. --INVALID-LINK--

  • How does one separate Benzyl bromide from the reaction mixture? (2014). ResearchGate. --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Supporting Information. (n.d.). Wiley-VCH. --INVALID-LINK--

  • Operating Instructions. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • separating benzyl bromide. (2022). Reddit. --INVALID-LINK--

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. --INVALID-LINK--

  • 3-(Trifluoromethyl)benzyl chloride 97 705-29-3. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • This compound 97 159689-88-0. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Advances. --INVALID-LINK--

  • Friedel–Crafts reaction. (n.d.). Wikipedia. --INVALID-LINK--

  • This compound, min 97%, 100 grams. (n.d.). CP Lab Safety. --INVALID-LINK--

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). Archiv der Pharmazie. --INVALID-LINK--

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. --INVALID-LINK--

  • The Friedel-Crafts Reaction. (2014). Dalhousie University. --INVALID-LINK--

  • 3-(Trifluoromethyl)benzyl bromide 98 402-23-3. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. (2018). Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • 3-(Trifluoromethyl)benzyl chloride 97 705-29-3. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014). ACS Publications. --INVALID-LINK--

  • 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0. (n.d.). ChemicalBook. --INVALID-LINK--

  • 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962. (n.d.). PubChem. --INVALID-LINK--

  • Benzyl Bromide. (n.d.). Common Organic Chemistry. --INVALID-LINK--

  • 3,5-Bis(trifluoromethyl)benzyl bromide 97 32247-96-4. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573. (n.d.). PubChem. --INVALID-LINK--

  • The Synthesis and Potential Applications of N-Benzyl-3,3,3-trifluoropropan-1-amine: A Technical Guide. (n.d.). Benchchem. --INVALID-LINK--

  • This compound 97 159689-88-0. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • This compound. (n.d.). NIST WebBook. --INVALID-LINK--

  • 3-(trifluoromethyl)benzyl alcohol. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2024). MDPI. --INVALID-LINK--

  • Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (2020). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Strategies for the Removal of Unreacted 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-(Trifluoromethoxy)benzyl bromide is a key reagent for introducing the 3-(trifluoromethoxy)benzyl moiety in synthetic chemistry. However, its removal after a reaction can be challenging due to its reactivity and physical properties. This guide provides in-depth technical support for researchers, scientists, and drug development professionals, offering a range of troubleshooting strategies and detailed protocols to ensure the isolation of a pure final product.

Troubleshooting Guide & FAQs

Q1: My reaction is complete, but TLC and NMR analysis show a significant amount of unreacted this compound. What is the most straightforward purification method to try first?

A1: For many reaction mixtures, the initial and most direct approach is purification by column chromatography . The success of this technique hinges on the polarity difference between your desired product and the unreacted benzyl bromide.

Causality of Separation: this compound is a moderately nonpolar compound. If your product is significantly more polar, separation on silica gel is generally straightforward.

Experimental Protocol: Normal-Phase Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the benzyl bromide spot.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Begin eluting with your chosen solvent system. The less polar this compound should elute before your more polar product.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

Troubleshooting Tip: If your product is very nonpolar and co-elutes with the starting material, consider using reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water). In this case, the more polar impurities will elute first.

Q2: Column chromatography is proving ineffective due to similar polarities of my product and the unreacted benzyl bromide. What is a more robust chemical-based solution?

A2: When chromatography fails to provide adequate separation, a highly effective alternative is to use a scavenger resin . This technique involves adding a solid-supported reagent that selectively reacts with the unreacted benzyl bromide, converting it into a new substance that can be easily removed by filtration.

Expert Insight: The key advantage of a scavenger resin is the transformation of a problematic impurity into an easily separable solid. This method is often cleaner and more efficient than traditional quenching methods that can introduce new soluble byproducts.

Recommended Scavenger: Thiol-Based Resins

Thiol-functionalized silica or polystyrene resins (e.g., ISOLUTE® Si-Thiol) are excellent choices for scavenging electrophiles like benzyl bromides.[2][3] The thiol group is a potent nucleophile that readily reacts with the benzyl bromide to form a stable thioether linkage, effectively tethering the impurity to the solid support.[3]

Experimental Protocol: Purification using a Thiol Scavenger Resin

  • Resin Selection: Choose a thiol-functionalized scavenger resin (e.g., PS-Thiol or Si-Thiol).

  • Stoichiometry: Add the scavenger resin to your crude reaction mixture (typically 2-4 equivalents relative to the excess benzyl bromide).

  • Reaction: Gently stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the this compound spot by TLC or LC-MS.

  • Filtration: Once the reaction is complete, simply filter the mixture to remove the resin.

  • Workup: Wash the resin with a suitable solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain your purified product, which can then be further purified by a final chromatographic step if necessary.

Diagram 1: Workflow for Scavenger Resin Purification

workflow start Crude Reaction Mixture (Product + Unreacted Benzyl Bromide) add_resin Add Thiol Scavenger Resin (2-4 equiv.) start->add_resin stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_resin->stir filter Filter to Remove Resin stir->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end Purified Product concentrate->end

Caption: A streamlined workflow for the removal of electrophilic impurities using a scavenger resin.

Q3: My product contains an acidic or basic functional group. Can I leverage this for purification?

A3: Absolutely. The presence of an acidic or basic moiety in your product allows for a highly effective and non-chromatographic purification method: acid-base extraction .[4] This technique manipulates the solubility of your product by converting it into a water-soluble salt, thereby separating it from the neutral, water-insoluble benzyl bromide.

Mechanism of Separation:

  • Acidic Product (e.g., containing a carboxylic acid or phenol): By washing the organic solution of your crude product with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), you deprotonate your product, forming a water-soluble salt. This salt partitions into the aqueous layer, leaving the neutral benzyl bromide in the organic layer.

  • Basic Product (e.g., containing an amine): Washing with an aqueous acid (e.g., dilute HCl) will protonate your product, forming a water-soluble ammonium salt that moves to the aqueous phase.

Experimental Protocol: Acid-Base Extraction for an Acidic Product

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[5] Swirl gently and vent frequently to release any CO2 formed. Separate the layers. Repeat the wash 1-2 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing your product salt. The organic layer now contains the unreacted benzyl bromide and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and re-acidify by slowly adding an acid (e.g., 1M HCl) until the product precipitates out or the solution becomes acidic (check with pH paper).

  • Extraction: Extract your now neutral, organic-soluble product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to yield the purified product.

Diagram 2: Decision Tree for Purification Method Selection

decision_tree start Unreacted Benzyl Bromide Detected check_polarity Is the product's polarity significantly different from the benzyl bromide? start->check_polarity column_chrom Use Normal or Reverse-Phase Column Chromatography check_polarity->column_chrom Yes check_functional_group Does the product have an acidic or basic functional group? check_polarity->check_functional_group No acid_base_extraction Perform Acid-Base Extraction check_functional_group->acid_base_extraction Yes scavenger_resin Use a Thiol-Based Scavenger Resin check_functional_group->scavenger_resin No

Caption: A logical guide to selecting the most appropriate purification strategy.

Summary of Purification Techniques

MethodPrinciple of SeparationBest Suited ForKey Advantages
Column Chromatography Differential adsorption based on polarity.[6]Products with significantly different polarity from the starting material.Well-established and versatile.
Scavenger Resins Covalent modification of the impurity, followed by filtration.[7]Products with similar polarity to the starting material.High efficiency, simple filtration-based removal.[8]
Acid-Base Extraction Differential solubility of neutral and salt forms in immiscible solvents.[9]Products containing acidic or basic functional groups.Non-chromatographic, scalable, and cost-effective.

Safety Information

This compound is a corrosive lachrymator (a substance that irritates the eyes and causes tears). It is essential to handle this chemical in a well-ventilated fume hood at all times. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

References

Technical Support Center: TLC Visualization of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful Thin-Layer Chromatography (TLC) visualization of 3-(Trifluoromethoxy)benzyl bromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the TLC analysis of this compound.

Problem Potential Cause Recommended Solution
No spots are visible on the TLC plate. The concentration of the sample may be too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1]
The compound may not be UV-active or reactive to the chosen stain.Use a more general stain, such as potassium permanganate or phosphomolybdic acid.
The solvent level in the developing chamber was higher than the spotting line.Ensure the solvent level is below the baseline to prevent the sample from dissolving into the solvent reservoir.[1]
The spots are streaked rather than well-defined. The sample was overloaded on the TLC plate.[1][2]Dilute the sample solution before spotting it onto the plate.
The compound may be highly polar or acidic/basic.Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
The compound may be degrading on the silica gel plate.Consider using a different stationary phase, such as alumina, or deactivating the silica plate.
The Rf value is too high (spot is near the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
The Rf value is too low (spot is near the baseline). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
The solvent front is uneven. The TLC plate was not placed evenly in the developing chamber.Ensure the plate is level at the bottom of the chamber.
The edges of the TLC plate are touching the filter paper or the sides of the chamber.[1]Center the plate in the chamber to avoid contact with the sides or filter paper.

Frequently Asked Questions (FAQs)

Q1: What is the recommended mobile phase for the TLC of this compound?

A1: A common mobile phase for benzyl bromide and its derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. A good starting point is a 9:1 or 4:1 ratio of hexanes to ethyl acetate. The polarity can then be adjusted to achieve an optimal Rf value, which is typically between 0.3 and 0.7.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to its aromatic ring, this compound is expected to be UV-active.[3][4][5] Therefore, the primary and non-destructive visualization method is to use a UV lamp at 254 nm, where the compound should appear as a dark spot on a fluorescent background. For further confirmation or if the UV signal is weak, destructive staining methods can be employed.

Q3: Which chemical stains are suitable for visualizing this compound?

A3: General purpose stains that are effective for a wide range of organic compounds are recommended. Two common options are:

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, which includes the benzyl bromide moiety. It typically produces yellow to brown spots on a purple background.[6][7]

  • Phosphomolybdic Acid (PMA) Stain: This is another versatile stain that can visualize a broad range of organic compounds. After dipping the plate in the PMA solution and heating, spots generally appear as dark green or blue on a lighter green or yellow background.[8]

Q4: Are there any specific safety precautions I should take when working with this compound and the visualization reagents?

A4: Yes. This compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The components of the staining solutions, particularly the acids and oxidizing agents, are corrosive and should also be handled with care in a fume hood.

Experimental Protocols

General TLC Procedure
  • Plate Preparation: Obtain a silica gel TLC plate and gently draw a light pencil line approximately 1 cm from the bottom to serve as the origin.

  • Sample Spotting: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the origin line. Allow the solvent to evaporate completely.

  • Development: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely before proceeding with visualization techniques.

Visualization Methods
  • Place the dried TLC plate under a UV lamp.

  • View the plate at a wavelength of 254 nm.

  • UV-active compounds will appear as dark spots against the fluorescent green background of the plate.[5][9]

  • Circle the observed spots with a pencil to mark their positions.

  • Stain Preparation: Prepare the staining solution by dissolving 1.5 g of potassium permanganate, 10 g of potassium carbonate, and 1.25 mL of 10% sodium hydroxide in 200 mL of water.[6]

  • Staining: Briefly dip the dried TLC plate into the potassium permanganate solution using forceps.

  • Development: Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.

  • Stain Preparation: Prepare the staining solution by dissolving 10 g of phosphomolybdic acid in 100 mL of ethanol.[6][10]

  • Staining: Dip the dried TLC plate into the phosphomolybdic acid solution.

  • Development: Heat the plate with a heat gun. Spots will typically appear as dark green or blue on a lighter background.[8]

Data Presentation

Compound Mobile Phase (Hexane:Ethyl Acetate) Approximate Rf Value
Benzyl Bromide9:1~0.8-0.9
Benzyl Alcohol4:1~0.4
Benzaldehyde4:1~0.6
Biphenyl9:1~0.9

Note: Rf values are dependent on various experimental conditions including the specific batch of silica gel, temperature, and chamber saturation.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_visualization Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Sample Solution prep_sample->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_vis UV Visualization (254 nm) dry_plate->uv_vis Non-destructive stain_vis Chemical Staining dry_plate->stain_vis Destructive calc_rf Calculate Rf Value uv_vis->calc_rf stain_vis->calc_rf interpret Interpret Results calc_rf->interpret

Caption: Workflow for TLC analysis of this compound.

References

Preventing elimination side reactions with benzyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide for Preventing Elimination Side Reactions

Welcome to the technical support center for optimizing reactions involving benzyl bromides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted elimination side reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and control your reaction outcomes effectively.

Overview: The Substitution vs. Elimination Dilemma

Benzyl bromide is an excellent substrate for nucleophilic substitution reactions. Its primary benzylic carbon is relatively unhindered, and it can form a highly resonance-stabilized carbocation, making it reactive through both SN2 and SN1 pathways.[1][2] However, the presence of β-hydrogens on the benzylic carbon opens the door for a competing and often frustrating side reaction: E2 elimination, which leads to the formation of styrene derivatives.[3] This guide will provide the expert insights and practical steps needed to favor the desired substitution pathway.

Frequently Asked Questions (FAQs)

Q1: I'm reacting benzyl bromide with an alkoxide to make an ether, but I'm isolating a significant amount of a styrene byproduct. Why is this happening?

This is a classic case of competition between the SN2 and E2 pathways. Alkoxides (like ethoxide or t-butoxide) are not only strong nucleophiles but also strong bases.[2] While the nucleophilic attack leads to your desired ether (SN2), the basic character can abstract a proton from the benzylic carbon, leading to the formation of a double bond via an E2 elimination mechanism.[3]

Q2: I thought primary halides like benzyl bromide strongly favor SN2 reactions. Why is E2 elimination a significant problem?

While it's true that primary halides generally favor SN2, the benzylic position introduces unique factors. The protons on the benzylic carbon are more acidic than those on a simple primary alkyl halide because the resulting conjugate base would be stabilized by the adjacent aromatic ring. This increased acidity makes them more susceptible to abstraction by a strong base, facilitating the E2 reaction.[3] Furthermore, the double bond formed in the styrene product is conjugated with the aromatic ring, making the elimination product particularly stable, which provides a thermodynamic driving force for this pathway.

Q3: What are the most critical experimental factors that I can control to minimize elimination?

The three most critical factors you can control are:

  • The nature of the base/nucleophile: This is paramount. Using a less basic or more sterically hindered nucleophile can dramatically shift the balance.[4][5]

  • Reaction Temperature: Lower temperatures favor substitution reactions.[6]

  • Solvent Choice: Polar aprotic solvents generally favor SN2 over E2.[7][8]

Q4: Is it possible to completely eliminate the E2 side reaction?

In many cases, completely eliminating the side reaction is not practical, but you can often reduce it to a minor, easily separable component. The goal is to choose conditions that maximize the rate ratio of SN2 to E2. For instance, while benzyl bromide itself lacks β-hydrogens for an E2 reaction, many derivatives used in synthesis do have them, making this a crucial consideration.[9][10]

In-Depth Troubleshooting Guide
1. The Decisive Role of the Base & Nucleophile

The properties of your nucleophile are the most powerful lever you have to control the reaction's outcome. The key is to distinguish between nucleophilicity (the ability to attack an electrophilic carbon) and basicity (the ability to abstract a proton).

  • Strongly Basic, Unhindered Nucleophiles (e.g., OH⁻, MeO⁻, EtO⁻): These are the most common culprits for causing elimination. They are both potent nucleophiles and strong bases, leading to a mixture of SN2 and E2 products. With secondary benzylic halides, E2 will often dominate.[2][7]

  • Strongly Basic, Hindered Nucleophiles (e.g., t-BuOK, LDA): These bases are sterically bulky. Their size makes it difficult for them to approach the electrophilic carbon for an SN2 attack. However, they can easily access the more exposed β-hydrogens, making them excellent reagents for promoting E2 elimination.[4][5] Avoid these unless elimination is your goal.

  • Weakly Basic, Good Nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻): This is the ideal category for promoting substitution. These species are excellent nucleophiles but poor bases. Their use dramatically favors the SN2 pathway over E2.[4][7]

Base/Nucleophile Type Primary Characteristic Favored Reaction Example
Strong Base, Strong NucleophileHigh reactivity for both attack and proton abstraction.SN2 / E2 MixtureNaOEt, NaOH
Strong Base, Weak NucleophileSterically hindered, poor at carbon attack.E2 DominantKt-BuOK
Weak Base, Strong NucleophileExcellent at carbon attack, poor at proton abstraction.SN2 DominantNaI, NaCN, NaN₃
2. Strategic Solvent Selection

The solvent influences the reactivity of the nucleophile and can stabilize or destabilize the transition states of the competing pathways.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These are the solvents of choice for SN2 reactions. They solvate the cation (e.g., Na⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.[8][11] This enhanced nucleophilicity boosts the rate of the SN2 reaction relative to E2.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hinder SN2 reactions. They form a "solvent cage" around the anionic nucleophile through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[8][11] This can slow the SN2 reaction, allowing the competing E2 pathway to become more significant. Protic solvents are generally preferred for SN1/E1 reactions, which proceed through carbocation intermediates.[12][13]

3. The Impact of Temperature

Thermodynamics provides a clear guide for temperature control.

  • Higher Temperatures Favor Elimination: Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes two or more product molecules), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable.[6]

  • Lower Temperatures Favor Substitution: Substitution reactions typically have a smaller change in entropy. Therefore, running your reaction at room temperature or below (e.g., 0 °C) will favor the SN2 pathway.[6]

dot digraph "Troubleshooting_Flowchart" { graph [fontname="Arial", label="Troubleshooting Unwanted Elimination", labelloc=t, fontsize=18]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting flowchart for diagnosing elimination issues.

Recommended Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis with Benzyl Bromide

This protocol is designed to maximize the yield of a benzyl ether while minimizing the formation of the styrene byproduct when using a primary alcohol.

  • Reagent Preparation:

    • Dry your solvent (THF or DMF) over molecular sieves for at least 24 hours.

    • Ensure your alcohol is anhydrous.

    • Use a weak, non-nucleophilic base like sodium hydride (NaH). While strong, its heterogeneous nature and poor solubility can help temper reactivity. Handle NaH with extreme care under an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the alcohol (1.0 eq) dissolved in anhydrous THF (or DMF) (approx. 0.5 M).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Slowly add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Substitution Reaction:

    • Cool the reaction mixture back down to 0 °C.

    • Add benzyl bromide (1.05 eq) dropwise via syringe over 10-15 minutes. A slow addition helps to dissipate any exothermic reaction and maintain a low temperature.

    • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

dot digraph "SN2_vs_E2_Pathway" { graph [fontname="Arial", label="Competing SN2 and E2 Pathways", labelloc=t, fontsize=18]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=10];

}

Caption: Competing reaction pathways for benzyl bromide.

Advanced Strategy: Phase-Transfer Catalysis (PTC)

For reactions involving a nucleophile that is soluble in an aqueous phase (like NaOH) and an organic substrate soluble in an organic solvent, Phase-Transfer Catalysis is a powerful technique to promote substitution.

  • How it Works: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), carries the nucleophile (e.g., OH⁻) from the aqueous phase into the organic phase.[14][15] This creates a low concentration of a highly reactive, poorly solvated nucleophile in the organic phase, which strongly favors the SN2 reaction over elimination. This method avoids the need for strong, anhydrous bases and can often be run under milder conditions.[16][17]

References

Technical Support Center: Analysis of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for identifying and quantifying impurities in 3-(Trifluoromethoxy)benzyl bromide using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized below. Note that exact chemical shifts can vary slightly based on solvent and concentration.

Table 1: Expected NMR Chemical Shifts for this compound

Atom Nucleus Chemical Shift (ppm) Multiplicity
CH₂ ¹H ~4.4 - 4.6 Singlet (s)
Aromatic ¹H ~7.1 - 7.5 Multiplet (m)
CH₂ ¹³C ~32 - 34 -
Aromatic ¹³C ~120 - 150 -

| OCF₃ | ¹³C | ~121 (q, J ≈ 258 Hz) | Quartet (q) |

Q2: What are the most common impurities found in this compound?

A2: Impurities can arise from the synthetic route or degradation. A common synthesis involves the bromination of 3-(Trifluoromethoxy)benzyl alcohol, which itself is often prepared from the corresponding aldehyde. Therefore, likely impurities include:

  • Starting Materials: 3-(Trifluoromethoxy)benzyl alcohol.

  • Precursors: 3-(Trifluoromethoxy)benzaldehyde.

  • Oxidation/Degradation Products: 3-(Trifluoromethoxy)benzoic acid.

  • Residual Solvents: Common solvents from purification such as ethyl acetate, hexanes, or dichloromethane.[1]

Q3: How can NMR spectroscopy be used to quantify the purity of this compound?

A3: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance.[2] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By adding a known amount of a certified internal standard to the sample, the absolute purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[4]

Q4: What are the advantages of using qNMR for purity determination over other methods like HPLC?

A4: qNMR offers several advantages. It is a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification.[3] It provides structural information, allowing for the simultaneous identification and quantification of impurities.[5] Furthermore, the sample is not destroyed during the analysis and can be recovered if needed.[6]

Troubleshooting Guide for NMR Analysis

Issue 1: I see unexpected signals in my ¹H NMR spectrum. How can I identify the impurities?

Possible Cause: The presence of synthesis-related impurities or residual solvents.

Troubleshooting Steps:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to standard tables of NMR solvent impurities. For example, residual ethyl acetate will show signals around 1.26, 2.05, and 4.12 ppm.

  • Identify Synthesis-Related Impurities: Compare the unexpected signals to the known chemical shifts of potential impurities (see Table 2). A singlet around 4.7 ppm may indicate the presence of 3-(Trifluoromethoxy)benzyl alcohol, while a singlet near 10.0 ppm would suggest 3-(Trifluoromethoxy)benzaldehyde.

  • Use 2D NMR: If signals overlap, 2D NMR techniques like COSY or HSQC can help to resolve and identify the structures of the impurities.

Table 2: Expected ¹H NMR Chemical Shifts of Potential Impurities in CDCl₃

Impurity Characteristic Signal (ppm) Multiplicity Notes
3-(Trifluoromethoxy)benzyl alcohol ~4.7 Singlet (CH₂) Precursor; also look for a broad OH signal.
3-(Trifluoromethoxy)benzaldehyde ~10.0 Singlet (CHO) Precursor to the alcohol.
3-(Trifluoromethoxy)benzoic acid >10.0 Broad Singlet (COOH) Oxidation product.
Dichloromethane ~5.30 Singlet Common residual solvent.
Ethyl Acetate ~2.05 (CH₃), ~4.12 (CH₂), ~1.26 (CH₃) s, q, t Common residual solvent.

| Hexane | ~0.9, ~1.3 | Multiplets | Common residual solvent. |

Issue 2: The integration of my signals is not accurate.

Possible Cause: Incorrect NMR acquisition parameters or processing errors.

Troubleshooting Steps:

  • Ensure Full Relaxation: For quantitative analysis, it is crucial that all signals have fully relaxed between scans. Set a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton being integrated. A D1 of 30 seconds is often sufficient for accurate quantification.

  • Proper Processing: Carefully phase and baseline-correct the spectrum before integration. A distorted baseline is a common source of integration errors.

  • Integration Width: Ensure the integration region for each peak covers the entire signal, typically extending to a region where the signal returns to the baseline.

Experimental Protocols

Protocol for Quantitative ¹H NMR (qNMR) Analysis

This protocol outlines the steps for determining the purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of the this compound sample into a clean vial.
  • Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have at least one sharp signal in a region of the spectrum that does not overlap with any analyte signals.
  • Accurately weigh an appropriate amount (e.g., 5-10 mg) of the internal standard and add it to the same vial.
  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the sample and standard are fully soluble.
  • Vortex the vial to ensure a homogeneous solution and transfer the solution to a clean NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.[5]
  • Ensure the spectrometer is properly shimmed to obtain sharp, symmetrical peaks.
  • Key acquisition parameters for quantitative analysis:
  • Pulse Angle: 90°
  • Relaxation Delay (D1): ≥ 30 seconds
  • Number of Scans (NS): 8 to 16 (adjust to achieve adequate signal-to-noise ratio)
  • Acquisition Time (AQ): ≥ 3 seconds

3. Data Processing and Analysis:

  • Apply Fourier transform to the Free Induction Decay (FID).
  • Manually and carefully phase correct the spectrum.
  • Apply a baseline correction to the entire spectrum.
  • Select a well-resolved signal from the analyte (e.g., the benzylic CH₂ singlet at ~4.5 ppm) and a well-resolved signal from the internal standard.
  • Integrate both selected signals.
  • Calculate the purity of the analyte using the following formula:[4]

Visualized Workflows

impurity_identification_workflow cluster_0 NMR Data Acquisition & Processing cluster_1 Analysis start Acquire 1H NMR Spectrum process Process Spectrum (Phase, Baseline Correction) start->process check_peaks Observe Unexpected Peaks? process->check_peaks identify Identify Impurity (Compare to shift tables) check_peaks->identify Yes report Report Purity & Impurity Profile check_peaks->report No quantify Perform qNMR (with Internal Standard) identify->quantify quantify->report

Caption: Logical workflow for identifying and quantifying impurities using NMR.

impurity_sources product 3-(Trifluoromethoxy) benzyl bromide acid 3-(Trifluoromethoxy) benzoic acid product->acid Degradation/ Oxidation alcohol 3-(Trifluoromethoxy) benzyl alcohol alcohol->product Bromination (Unreacted Starting Material) aldehyde 3-(Trifluoromethoxy) benzaldehyde aldehyde->alcohol Reduction (Precursor)

Caption: Potential sources of synthesis-related impurities.

References

Handling moisture-sensitive 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and using the moisture-sensitive reagent, 3-(Trifluoromethoxy)benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing. Inhalation of vapors may be harmful.[3][4] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: How should this compound be stored?

A2: Due to its sensitivity to moisture and light, it should be stored in a tightly closed container, in a cool, dry, and well-ventilated area, away from light.[5][6] For long-term storage, it is recommended to store it under an inert atmosphere, such as argon.[5]

Q3: What are the signs of decomposition for this compound?

A3: Decomposition may be indicated by a change in color or the presence of fumes upon opening the container. As it is moisture-sensitive, exposure to atmospheric humidity can lead to hydrolysis, forming 3-(trifluoromethoxy)benzyl alcohol and hydrobromic acid. The presence of acidic fumes (HBr) is a strong indicator of decomposition.

Q4: What are the common applications of this compound in research and development?

A4: This reagent is a versatile building block in organic synthesis.[7] It is commonly used to introduce the 3-(trifluoromethoxy)benzyl group into molecules, which is a key moiety in the development of pharmaceuticals and agrochemicals.[7][8] Its primary reactions include nucleophilic substitutions and Friedel-Crafts alkylations.[9][10]

Troubleshooting Guides

Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction

Possible Cause 1: Reagent Degradation due to Moisture

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting the experiment, visually inspect the this compound for any signs of decomposition.

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and all solvents and other reagents are anhydrous.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

Possible Cause 2: Inactive Nucleophile

  • Troubleshooting Steps:

    • Check Nucleophile Purity: Ensure the nucleophile is pure and free of contaminants.

    • Base Strength: If the reaction requires a base to deprotonate the nucleophile, ensure the base is strong enough and added under appropriate conditions.

    • Solubility Issues: Confirm that the nucleophile is soluble in the chosen reaction solvent.

Issue 2: Formation of Impurities

Possible Cause: Hydrolysis of this compound

  • Troubleshooting Steps:

    • Strict Anhydrous Technique: As mentioned previously, the rigorous exclusion of water is critical. Use freshly distilled solvents and dry reagents.

    • Control Reaction Temperature: Perform the reaction at the recommended temperature to minimize side reactions.

    • Purification: If hydrolysis has occurred, the resulting 3-(trifluoromethoxy)benzyl alcohol can often be separated from the desired product by column chromatography.

Data Presentation

For reproducible results, it is crucial to maintain optimal experimental conditions. The following table provides a template for recording and comparing reaction outcomes.

Entry Solvent Base (equiv.) Temperature (°C) Reaction Time (h) Yield (%)
1AcetonitrileK₂CO₃ (1.5)80685
2THFNaH (1.2)251272
3DMFEt₃N (2.0)50865

Experimental Protocols

General Protocol for Nucleophilic Substitution:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the anhydrous solvent and the nucleophile.

  • Base Addition: If required, add the base and stir the mixture until the nucleophile is fully deprotonated.

  • Addition of Electrophile: Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low-Yield Nucleophilic Substitution

TroubleshootingWorkflow Troubleshooting Low-Yield Nucleophilic Substitution start Low or No Yield Observed check_reagent Verify Quality of This compound start->check_reagent anhydrous_conditions Ensure Strict Anhydrous Conditions check_reagent->anhydrous_conditions Reagent OK failure Persistent Failure: Consult Literature for Alternative Methods check_reagent->failure Reagent Decomposed check_nucleophile Evaluate Nucleophile Activity and Solubility anhydrous_conditions->check_nucleophile Conditions OK rerun_experiment Re-run Experiment with Optimized Parameters anhydrous_conditions->rerun_experiment Moisture Suspected optimize_conditions Optimize Reaction Conditions (Temp., Conc., Time) check_nucleophile->optimize_conditions Nucleophile OK check_nucleophile->failure Nucleophile Issue optimize_conditions->rerun_experiment success Successful Reaction rerun_experiment->success Yield Improved rerun_experiment->failure Yield Not Improved

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Williamson Ether Synthesis of Trifluoromethoxylated Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of trifluoromethoxylated ethers synthesized via the Williamson ether synthesis and related methods.

Troubleshooting Guide: Low Yield in Williamson Ether Synthesis of Trifluoroethyl Ethers

This guide focuses on the common scenario of reacting a trifluoro-substituted alcohol (e.g., 2,2,2-trifluoroethanol) with an alkyl halide.

Symptom Possible Cause Suggested Solution
No or minimal product formation 1. Incomplete Deprotonation: Trifluoroethanol is more acidic than non-fluorinated alcohols, but a sufficiently strong base is still required for complete formation of the trifluoroethoxide nucleophile.- Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible deprotonation.[1] - If using hydroxides (e.g., NaOH, KOH), consider using a solvent like DMSO to increase basicity or employ a phase-transfer catalyst.[2]
2. Poor Nucleophilicity: The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the corresponding alkoxide, slowing down the SN2 reaction.- Increase the reaction temperature. Note that this may require sealed vessels or an autoclave for low-boiling reactants.[2] - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the nucleophile.[3] - If applicable, switch from an alkyl chloride to a more reactive alkyl bromide or iodide.
3. Unreactive Alkyl Halide: The alkyl halide may be sterically hindered (secondary, tertiary) or unreactive (aryl, vinyl).- The Williamson ether synthesis works best with primary alkyl halides or methyl halides.[1] - For secondary halides, expect lower yields and competing elimination reactions. Tertiary halides are not suitable and will primarily lead to elimination.[1]
Presence of elimination byproducts (alkenes) 1. Steric Hindrance: Use of secondary or sterically hindered primary alkyl halides favors the E2 elimination pathway, as the alkoxide acts as a base rather than a nucleophile.[4]- If possible, redesign the synthesis to use the less sterically hindered reactant as the alkyl halide.[4] - Use a less sterically hindered base for deprotonation if that is a contributing factor.
2. High Temperature: While necessary to drive the reaction with a weaker nucleophile, excessively high temperatures can favor elimination over substitution.- Carefully optimize the temperature. Start at a lower temperature (e.g., 50-80 °C) and gradually increase it while monitoring the reaction progress.[5]
Reaction stalls or remains incomplete 1. Insufficient Reaction Time: The reaction may be sluggish due to the reduced nucleophilicity of the trifluoroalkoxide.- Extend the reaction time. Reactions can take from a few hours to over 24 hours. Monitor progress using TLC or GC/MS.[2]
2. Moisture in the Reaction: Water will quench the strong base and the alkoxide, halting the reaction.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Phase-Transfer Catalyst Inefficiency: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), the phase-transfer catalyst may be inefficient or absent.- Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium bisulfate to facilitate the transport of the alkoxide to the organic phase.[2]

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield check_deprotonation Is deprotonation complete? start->check_deprotonation check_reactants Are reactants suitable for SN2? check_deprotonation->check_reactants Yes solution_base Use stronger base (e.g., NaH) or add phase-transfer catalyst. check_deprotonation->solution_base No check_conditions Are reaction conditions optimal? check_reactants->check_conditions Yes solution_alkyl_halide Use primary alkyl halide. Use I > Br > Cl. check_reactants->solution_alkyl_halide No check_side_reactions Are side reactions dominant? check_conditions->check_side_reactions Yes solution_conditions Increase temperature. Use polar aprotic solvent (DMF, DMSO). Increase reaction time. check_conditions->solution_conditions No solution_elimination Lower reaction temperature. Use less hindered reactants. check_side_reactions->solution_elimination Yes (Elimination) end_product Improved Yield check_side_reactions->end_product No solution_base->check_deprotonation solution_alkyl_halide->check_reactants solution_conditions->check_conditions solution_elimination->check_side_reactions

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the direct synthesis of trifluoromethoxy ethers (R-O-CF₃) using the trifluoromethoxide anion (⁻OCF₃) as a nucleophile so challenging?

A1: The direct use of the trifluoromethoxide anion in a classical Williamson ether synthesis is difficult for several reasons. The trifluoromethoxide anion is a relatively poor nucleophile.[6] Although it can be generated, for instance from trifluoromethyl trifluoromethanesulfonate (TFMT) or 2,4-dinitro-trifluoromethoxybenzene, its stability and reactivity are often insufficient for an efficient SN2 reaction with typical alkyl halides.[7][8] Consequently, these reactions often result in low yields or require specialized reagents, such as silver salts, to proceed.[7]

Q2: What are the two main Williamson-type strategies for synthesizing trifluoroethyl ethers, and how do I choose between them?

A2: The two primary strategies are:

  • Fluorinated Alcohol + Alkyl Halide: Reacting a trifluoroalkanol (like 2,2,2-trifluoroethanol) with a strong base to form the alkoxide, which then reacts with a non-fluorinated alkyl halide.

  • Alcohol + Fluorinated Alkyl Halide: Reacting a standard alkoxide with a trifluoro-substituted alkyl halide (like 2-chloro-1,1,1-trifluoroethane).

The choice depends on the principles of SN2 reactions and reactant availability. To maximize yield, the alkyl halide should be as sterically unhindered as possible (primary > secondary >> tertiary).[4] For example, to synthesize ethyl 2,2,2-trifluoroethyl ether, reacting sodium ethoxide with 2-chloro-1,1,1-trifluoroethane is generally preferable to reacting sodium 2,2,2-trifluoroethoxide with ethyl chloride, because the trifluoroethoxide is a weaker nucleophile.

Q3: What are the typical reaction conditions for the synthesis of trifluoroethyl ethers via the Williamson method?

A3: Due to the reduced nucleophilicity of the fluorinated alkoxide or the reduced electrophilicity of the fluorinated alkyl halide, conditions are often harsher than for non-fluorinated ethers. Typical laboratory conditions can range from 50-100 °C, but industrial preparations might use temperatures up to 280 °C in an autoclave, with reaction times from a few hours to over 50 hours.[2][5] Yields can vary widely, from 25% to over 90%, depending on the specific substrates and conditions.[2]

Q4: Can I use a phase-transfer catalyst to improve my yield?

A4: Yes, a phase-transfer catalyst (PTC) can be very effective, especially when using an inorganic base like KOH or NaOH in a biphasic system. A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is located, often leading to significantly higher yields and milder reaction conditions.[2]

Q5: Are there alternative methods to the Williamson synthesis for creating trifluoromethoxylated ethers?

A5: Yes, due to the challenges of the Williamson approach, several other methods are now more common for trifluoromethoxylation, especially for aromatic compounds. These include:

  • Oxidative desulfurization-fluorination of xanthates.[6]

  • Deoxyfluorination of fluoroformates.

  • Direct O-trifluoromethylation of alcohols and phenols using electrophilic trifluoromethylating reagents (e.g., Togni reagents).[9]

  • Silver-mediated cross-coupling of aryl stannanes or boronic acids.

These modern methods often offer milder conditions and broader substrate scope but may involve more complex or expensive reagents.

Quantitative Data on Trifluoroethyl Ether Synthesis

The following tables summarize yields for the Williamson ether synthesis of trifluoroethyl ethers under various conditions, as reported in the literature.

Table 1: Synthesis from Trifluoroethanol and Alkyl Halides/Sulfonates

AlcoholAlkylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
CF₃CH₂OHEthyl bromideSodiumDioxane1308935[2]
CF₃CH₂OHAllyl chlorideBu₄NHSO₄ (PTC)aq. Alkali--High[2]
H(CF₂CF₂)₂CH₂OHButyl bromideKOH / TBAB (PTC)CH₂Cl₂ / aq. KOH--87-94[2]
CF₃CH₂OHMethyl tosylateSodium methoxide-20688.6[2]

Table 2: Synthesis from Alcohols and 2-Chloro-1,1,1-trifluoroethane

AlcoholAlkylating AgentBaseTemp. (°C)Time (h)Yield (%)Reference
EthanolCF₃CH₂ClSodium ethoxide130~5525[2]
n-ButanolCF₃CH₂Claq. medium2801260-70[2]
2-MethylpropanolCF₃CH₂Claq. medium2801260-70[2]
tert-ButanolCF₃CH₂Claq. medium283147[2]

Key Experimental Protocols

Protocol 1: General Procedure for Etherification of Trifluoroethanol with an Alkyl Tosylate

This protocol is adapted from the synthesis of 2,2,2-trifluoroethyl methyl ether.[2]

  • Preparation of the Tosylate: 2,2,2-trifluoroethanol is reacted with p-toluenesulfonyl chloride in the presence of aqueous potassium hydroxide (20% solution) at 0 °C for 7 hours to yield the corresponding tosylate.

  • Ether Formation: The purified 2,2,2-trifluoroethyl tosylate is then treated with sodium methoxide at room temperature (20 °C) for 6 hours.

  • Workup and Purification: The resulting 2,2,2-trifluoroethyl methyl ether is purified by rectification to yield the final product.

Protocol 2: Phase-Transfer Catalysis Method for Polyfluoroalkyl Allyl Ethers

This protocol is a general method for reacting polyfluorinated alcohols with allyl halides.[2]

  • Reaction Setup: The polyfluorinated alcohol (e.g., CF₃CH₂OH), allyl chloride or bromide, and a phase-transfer catalyst (tetrabutylammonium bisulfate) are combined in a biphasic system consisting of an organic solvent and aqueous alkali (e.g., NaOH or KOH).

  • Reaction Execution: The mixture is stirred vigorously at a specified temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC or TLC).

  • Workup and Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by distillation or column chromatography.

Relationship between Reactants and Potential Pathways

Pathways cluster_reactants Starting Materials cluster_products Products Alkoxide Alkoxide (R-O⁻) SN2_Reaction SN2 Reaction Alkoxide->SN2_Reaction E2_Reaction E2 Elimination Alkoxide->E2_Reaction Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->SN2_Reaction Alkyl_Halide->E2_Reaction Ether Desired Ether (R-O-R') SN2_Reaction->Ether note_primary Favored with Primary R'-X SN2_Reaction->note_primary Alkene Side Product (Alkene) E2_Reaction->Alkene Alcohol Byproduct (R'-OH) E2_Reaction->Alcohol note_tertiary Favored with Bulky/Tertiary R'-X E2_Reaction->note_tertiary

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

References

Technical Support Center: Suzuki Coupling with Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for catalyst selection in Suzuki-Miyaura cross-coupling reactions involving benzyl bromides.

Frequently Asked Questions (FAQs)

Q1: What are the most effective palladium catalysts and ligands for Suzuki coupling with benzyl bromides?

A1: The choice of catalyst and ligand is crucial for a successful Suzuki coupling with benzyl bromides. Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride complexes with phosphine ligands are commonly used. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have been shown to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields.[1] For instance, JohnPhos, when used with Pd(OAc)₂, has been identified as an effective catalytic system.[1] Other successful ligands include SPhos and triphenylphosphine (PPh₃).[2] In some cases, a ligand-free system using palladium chloride (PdCl₂) in an acetone/water solvent mixture has also been reported to be highly efficient.

Q2: Which bases and solvents are recommended for this reaction?

A2: Inorganic bases are typically required for the transmetalation step. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and have proven effective.[1][2] The choice of solvent depends on the specific catalytic system and substrates. Common anhydrous solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane.[1][2] For some protocols, a biphasic system with water is employed, which can be crucial for the reaction's success, particularly when using potassium aryltrifluoroborates or in specific ligand/base combinations.[3][4]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted Suzuki coupling has been successfully applied to the reaction of benzyl bromides.[1][5] This technique can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields.[1] An optimized protocol under microwave conditions identified Pd(OAc)₂ with JohnPhos as the catalyst system, K₂CO₃ as the base, and DMF as the solvent as highly effective.[1]

Q4: Are there alternatives to arylboronic acids for this coupling reaction?

A4: Potassium aryltrifluoroborates are excellent alternatives to arylboronic acids.[3] They are known for their increased stability compared to boronic acids and can lead to high yields with good functional group tolerance in the palladium-catalyzed cross-coupling with benzyl halides.[3] The use of aryltrifluoroborates may facilitate the transmetalation step in the catalytic cycle.[3]

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Product

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is not deactivated. Use a fresh batch of catalyst or a different palladium source. Consider using a pre-catalyst that is more stable.
Inappropriate Ligand The chosen phosphine ligand may not be optimal. Screen a variety of ligands, including bulky, electron-rich ligands like JohnPhos or SPhos.[1]
Incorrect Base or Solvent The base and solvent system is critical. If using a standard carbonate base and an organic solvent, consider switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃) or solvent (e.g., from THF to DMF). In some cases, the addition of water to create a biphasic system can be beneficial.[4]
Low Reaction Temperature The reaction may require higher temperatures to proceed. If running at room temperature or slightly elevated temperatures, consider increasing the temperature or using microwave irradiation.[1]
Poor Quality Reagents Ensure the benzyl bromide and boronic acid (or its derivative) are pure. Impurities can inhibit the catalyst.

Problem 2: Significant Formation of Side Products

Side Product Possible Cause Mitigation Strategy
Homocoupling of Benzyl Bromide This can occur, especially at higher temperatures or with highly active catalysts.Lower the reaction temperature and optimize the catalyst loading.
Homocoupling of Boronic Acid Often promoted by the presence of oxygen.Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[6]
Protodeboronation (Loss of Boronic Acid Group) Can happen in the presence of water or acidic protons, leading to the formation of an arene byproduct from the boronic acid.Use anhydrous solvents and ensure the base is not too weak. Consider using potassium aryltrifluoroborates which can be more stable.[3]
Dehalogenation of Benzyl Bromide Reduction of the benzyl bromide to the corresponding toluene derivative.Ensure the absence of any adventitious hydride sources. Use high-purity, dry solvents.[6]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Benzyl Bromides with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140 (MW)20 min50[1]
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF140 (MW)20 min~10[1]
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O (10:1)7723 h95[3]
PdCl₂(PPh₃)₂-K₂CO₃DMF/H₂O(MW)-Good to High[5]
PdCl₂ (1.69)NoneK₂CO₃Acetone/H₂O (3:1)RT-High

MW = Microwave irradiation; RT = Room Temperature

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates [3]

A solution of the benzyl bromide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), cesium carbonate (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%) in a 10:1 mixture of THF/H₂O (5 mL) is prepared in a sealed tube under a nitrogen atmosphere. The reaction mixture is stirred at 77 °C for 23 hours. After cooling to room temperature, the mixture is diluted with water (2 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers are then dried, filtered, and concentrated to yield the crude product, which can be further purified by chromatography.

Optimized Microwave-Assisted Suzuki-Miyaura Cross-Coupling of a Benzylic Bromide [1]

In a microwave vial, the benzylic bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and JohnPhos (0.10 mmol, 10 mol%) are combined in DMF (2 mL). The vial is sealed and subjected to microwave irradiation at 140 °C for 20 minutes. After cooling, the reaction mixture is processed to isolate the product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Benzyl Bromide Arylboronic Acid/Trifluoroborate Base Setup Assemble under Inert Atmosphere (Ar or N2) Reagents->Setup Catalyst Palladium Source Phosphine Ligand Catalyst->Setup Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Setup Heating Conventional Heating or Microwave Irradiation Setup->Heating Reaction Time & Temperature Quench Quench Reaction Heating->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Suzuki coupling of benzyl bromides.

troubleshooting_suzuki Start Low or No Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes ReplaceCatalyst Use Fresh Catalyst/Ligand Screen Different Ligands CheckCatalyst->ReplaceCatalyst No CheckReagents Are Reagents Pure? CheckConditions->CheckReagents Yes OptimizeConditions Increase Temperature Change Base/Solvent Consider Microwave CheckConditions->OptimizeConditions No PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes ReplaceCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Solvent Effects in Reactions with 3-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(trifluoromethoxy)benzyl bromide. The following information is curated to address common challenges and questions regarding solvent effects on its reactivity, drawing upon established principles of nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for this compound in nucleophilic substitution reactions?

A1: this compound, as a benzylic halide, can undergo nucleophilic substitution through both S_N1 (unimolecular) and S_N2 (bimolecular) pathways.[1][2] The operative mechanism is highly dependent on the reaction conditions, particularly the choice of solvent, the nature of the nucleophile, and the temperature.

  • S_N1 Pathway: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[1][3] The trifluoromethoxy group at the meta-position is moderately electron-withdrawing, which can slightly destabilize the carbocation compared to an unsubstituted benzyl cation. However, the resonance stabilization from the benzene ring is significant.

  • S_N2 Pathway: This pathway involves a concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the bromide leaving group departs.[1]

Q2: How does the choice of solvent influence the reaction mechanism (S_N1 vs. S_N2)?

A2: The polarity and protic nature of the solvent are critical factors in determining the reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents strongly favor the S_N1 mechanism . They can stabilize the carbocation intermediate and the bromide leaving group through hydrogen bonding and their high dielectric constant.[4][5][6]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents favor the S_N2 mechanism . They are capable of dissolving ionic nucleophiles but are less effective at solvating the anionic nucleophile, leaving it more "naked" and reactive.[5][7] They do not effectively stabilize the carbocation intermediate required for an S_N1 reaction.

Q3: I am not getting the desired product in my reaction. What are some common solvent-related issues?

A3: Incorrect product formation or low yields can often be traced back to the solvent choice.

  • Issue: Formation of solvolysis byproducts.

    • Cause: Using a nucleophilic polar protic solvent (like ethanol or water) when a different nucleophile is intended to react. The solvent molecules can act as nucleophiles themselves, leading to the formation of ethers or alcohols.

    • Solution: Switch to a non-nucleophilic polar aprotic solvent like DMF or acetonitrile to minimize solvolysis.

  • Issue: Low reaction rate.

    • Cause for S_N2: If you are running an S_N2 reaction with a strong, anionic nucleophile in a polar protic solvent, the solvent can solvate and deactivate the nucleophile.[7]

    • Solution for S_N2: Change to a polar aprotic solvent such as DMSO or DMF to enhance the nucleophilicity of your reagent.

    • Cause for S_N1: If you are attempting an S_N1 reaction in a solvent with low polarity, the formation of the carbocation intermediate will be slow.

    • Solution for S_N1: Use a highly polar protic solvent mixture, such as aqueous ethanol or formic acid, to facilitate ionization.

Troubleshooting Guides

Guide 1: Optimizing for S_N2 Reactions (e.g., Synthesis of Ethers, Amines)
Problem Possible Solvent-Related Cause Troubleshooting Steps
Low Yield of Desired Product Use of a polar protic solvent (e.g., methanol, ethanol) is deactivating the nucleophile through solvation.Switch to a polar aprotic solvent like DMF , DMSO , or acetonitrile . These solvents will enhance the reactivity of your nucleophile.[5]
Reaction is Too Slow The solvent polarity is insufficient to dissolve the nucleophilic salt.Ensure your polar aprotic solvent is of high purity and anhydrous. Consider a more polar option (e.g., DMSO over acetone).
Formation of Elimination Byproducts This is less common for primary benzylic halides but can be promoted by sterically hindered, strong bases.Use a less basic nucleophile if possible. Ensure the temperature is not excessively high.
Guide 2: Optimizing for S_N1 Reactions (e.g., Solvolysis)
Problem Possible Solvent-Related Cause Troubleshooting Steps
Reaction Fails to Proceed The solvent is not polar enough to facilitate the ionization of the C-Br bond to form the carbocation.Increase the polarity of the solvent. For solvolysis, mixtures of water with alcohols (e.g., 80% ethanol) are effective.[8] Formic acid is also a highly ionizing solvent.
Mixture of Products In a mixed solvent system (e.g., ethanol/water), both solvents can act as nucleophiles, leading to a mixture of ether and alcohol products.To favor one product, use a single solvent if possible. For example, use absolute ethanol to primarily obtain the ethyl ether.
Rearrangement Products Observed Not expected for this substrate as the benzylic carbocation is already resonance-stabilized.If observed, this may indicate an alternative, unexpected reaction pathway. Re-evaluate your starting materials and conditions.

Data on Solvent Effects

Table 1: Relative Rates of Solvolysis of Benzyl Bromide in Various Solvents (Illustrative)

SolventDielectric Constant (ε)Relative Rate (S_N1)
100% Ethanol24.31
80% Ethanol / 20% Water~67~100
50% Ethanol / 50% Water~78~1,000
100% Water80.1~3,000
Acetic Acid6.2~0.1
Formic Acid58.5~5,000

Note: Data is illustrative and compiled from general principles of physical organic chemistry. The trifluoromethoxy group may alter these relative rates.

Table 2: Second-Order Rate Constants (k_2) for the Reaction of Benzyl Bromide with Piperazine in Various Solvents

SolventRate Constant (k_2) x 10^3 (dm^3 mol^-1 s^-1)Solvent Type
Methanol10.5Polar Protic
Ethanol5.2Polar Protic
2-Propanol2.1Polar Protic
Acetonitrile28.8Polar Aprotic
Acetone15.1Polar Aprotic
Dimethylformamide (DMF)45.7Polar Aprotic
Dimethylsulfoxide (DMSO)63.1Polar Aprotic

Data adapted from studies on benzyl bromide and piperazine, illustrating the rate enhancement in polar aprotic solvents for an S_N2 reaction.[9][10]

Experimental Protocols

Protocol 1: General Procedure for an S_N2 Reaction with an Amine Nucleophile

  • Solvent and Reagent Preparation: Dry a polar aprotic solvent (e.g., acetonitrile) over molecular sieves. Ensure the amine nucleophile is pure and, if it is a salt, that it is finely powdered and dried.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.2 equivalents) in the anhydrous solvent.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is slow, it can be gently heated (e.g., to 50-80 °C).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed (e.g., the bromide salt of the protonated amine), it can be removed by filtration. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography, recrystallization, or distillation as appropriate.

Protocol 2: General Procedure for an S_N1 Solvolysis Reaction

  • Solvent Preparation: Prepare the desired solvolysis medium (e.g., 80% ethanol in water by volume).

  • Reaction Setup: In a flask equipped with a magnetic stirrer, add the solvent mixture. If the reaction is to be followed kinetically, the flask should be placed in a constant temperature bath.

  • Initiation of Reaction: Add a small, known concentration of this compound to the solvent.

  • Reaction Monitoring: The progress of an S_N1 solvolysis is often monitored by following the production of HBr. This can be done by periodically titrating aliquots of the reaction mixture with a standardized solution of a base (e.g., NaOH) using an indicator, or by using a conductivity meter to measure the increase in ionic concentration.[11]

  • Product Isolation (for preparative scale): After the reaction has gone to completion, the product can be isolated by removing the solvent under reduced pressure and then performing an appropriate extraction and purification procedure.

Visualizations

SN1_vs_SN2_Pathway cluster_conditions Reaction Conditions cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway start This compound + Nucleophile solvent_choice Solvent Choice nucleophile_strength Nucleophile Strength sn1_intermediate Benzylic Carbocation (Resonance Stabilized) solvent_choice->sn1_intermediate Polar Protic (e.g., H2O, EtOH) sn2_transition_state Pentacoordinate Transition State solvent_choice->sn2_transition_state Polar Aprotic (e.g., Acetone, DMF) nucleophile_strength->sn1_intermediate Weak (e.g., H2O, ROH) nucleophile_strength->sn2_transition_state Strong (e.g., CN-, RS-) sn1_product Substitution Product (Racemized if chiral center forms) sn1_intermediate->sn1_product Nucleophilic Attack sn2_product Substitution Product (Inversion of configuration) sn2_transition_state->sn2_product

Caption: Decision workflow for predicting S_N1 vs. S_N2 pathways.

Troubleshooting_Workflow cluster_sn2_troubleshooting SN2 Troubleshooting cluster_sn1_troubleshooting SN1 Troubleshooting start Experiment Start problem Poor Yield or Incorrect Product? start->problem check_mechanism Intended Mechanism? problem->check_mechanism Yes success Successful Reaction problem->success No check_sn2_solvent Using Polar Protic Solvent? check_mechanism->check_sn2_solvent SN2 check_sn1_solvent Using Aprotic or Low Polarity Solvent? check_mechanism->check_sn1_solvent SN1 change_to_aprotic Action: Switch to Polar Aprotic (DMF, DMSO) check_sn2_solvent->change_to_aprotic Yes check_sn2_nucleophile Nucleophile sufficiently strong/soluble? check_sn2_solvent->check_sn2_nucleophile No change_to_aprotic->success increase_polarity Action: Use more polar aprotic solvent (e.g., DMSO) check_sn2_nucleophile->increase_polarity No check_sn2_nucleophile->success Yes increase_polarity->success change_to_protic Action: Switch to Polar Protic (EtOH/H2O) check_sn1_solvent->change_to_protic Yes check_solvolysis Solvolysis Product Observed? check_sn1_solvent->check_solvolysis No change_to_protic->success use_non_nucleophilic_solvent Action: Use non-nucleophilic polar solvent if possible check_solvolysis->use_non_nucleophilic_solvent Yes check_solvolysis->success No use_non_nucleophilic_solvent->success

Caption: Troubleshooting workflow for solvent-related issues.

References

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of 3-(Trifluoromethoxy)benzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(Trifluoromethoxy)benzyl bromide with alternative benzylating agents, focusing on the analysis of their reaction products with common nucleophiles using Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is collated from established analytical methodologies for similar compounds to provide a robust framework for experimental design and data interpretation.

Performance Comparison of Benzylating Agents

The choice of benzylating agent is critical in drug discovery and development, impacting reaction efficiency, product profile, and ease of analysis. This compound is a valuable reagent due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity of the final product.[1][2] This section compares its key characteristics with two common alternatives: 4-(Trifluoromethyl)benzyl bromide and 4-Methoxybenzyl bromide.

FeatureThis compound4-(Trifluoromethyl)benzyl Bromide4-Methoxybenzyl Bromide
Molecular Weight 255.03 g/mol [3]239.03 g/mol [4]201.06 g/mol
Reactivity Moderately reactive, good for selective alkylation. The trifluoromethoxy group is electron-withdrawing, influencing reaction kinetics.Highly reactive due to the strong electron-withdrawing trifluoromethyl group.[2]Highly reactive due to the electron-donating methoxy group, facilitating SN2 reactions.
Lipophilicity (LogP) High, contributes to increased cell permeability of derivatives.[2]High, similar to the trifluoromethoxy analog.[2]Moderate, lower than the fluorinated analogs.
Metabolic Stability The trifluoromethoxy group can block metabolic oxidation, enhancing the half-life of drug candidates.[1]The trifluoromethyl group also imparts significant metabolic stability.[2]The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes.
LC-MS Signal Intensity Expected to show good ionization in ESI positive mode, forming [M+H]⁺ or adducts. The presence of fluorine and oxygen can influence fragmentation patterns.Similar ionization behavior to the trifluoromethoxy analog, with characteristic fragmentation.Good ionization in ESI positive mode, often with a prominent benzyl cation fragment.

Experimental Protocols

This section details the methodologies for the benzylation reaction and subsequent LC-MS analysis. These protocols are designed to be adaptable for specific research needs.

General Protocol for Benzylation of a Phenolic Nucleophile

This protocol describes a typical procedure for the O-alkylation of a phenol with a benzylating agent.

Materials:

  • Phenolic substrate (e.g., 4-hydroxybenzoic acid)

  • Benzylating agent (this compound or alternative)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the benzylating agent (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with deionized water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for Benzylation of an Amine Nucleophile

This protocol outlines a standard procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine substrate (e.g., aniline)

  • Benzylating agent (this compound or alternative)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate (1.0 mmol) in anhydrous DMF (10 mL).

  • Add DIPEA (1.5 mmol) to the solution.

  • Add the benzylating agent (1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with deionized water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if needed.

LC-MS/MS Method for Product Analysis

This method is suitable for the quantitative analysis of the benzylated reaction products.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes. The gradient should be optimized to ensure good separation of starting materials, products, and any byproducts.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions will need to be determined for each specific analyte by infusing a standard solution.

Visualizing the Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of the reaction products.

experimental_workflow cluster_reaction Benzylation Reaction cluster_analysis LC-MS Analysis start Reactants: - Nucleophile (Amine/Phenol) - Benzylating Agent - Base reaction Reaction (e.g., 60°C, ACN) start->reaction workup Work-up & Purification reaction->workup sample_prep Sample Preparation (Dilution in Mobile Phase) workup->sample_prep Purified Product lc_separation UPLC/HPLC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for benzylation and subsequent LC-MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting a benzylating agent based on desired product attributes and analytical considerations.

logical_relationship cluster_selection Benzylating Agent Selection cluster_reagents Candidate Reagents cluster_analysis_considerations Analytical Considerations (LC-MS) desired_attributes Desired Product Attributes metabolic_stability High Metabolic Stability desired_attributes->metabolic_stability lipophilicity Increased Lipophilicity desired_attributes->lipophilicity reactivity Controlled Reactivity desired_attributes->reactivity tfm_benzyl_bromide This compound metabolic_stability->tfm_benzyl_bromide Favors tf_benzyl_bromide 4-(Trifluoromethyl)benzyl Bromide metabolic_stability->tf_benzyl_bromide Favors lipophilicity->tfm_benzyl_bromide Favors lipophilicity->tf_benzyl_bromide Favors reactivity->tfm_benzyl_bromide Moderate reactivity->tf_benzyl_bromide High meo_benzyl_bromide 4-Methoxybenzyl Bromide reactivity->meo_benzyl_bromide High ionization Ionization Efficiency tfm_benzyl_bromide->ionization fragmentation Predictable Fragmentation tfm_benzyl_bromide->fragmentation retention Chromatographic Retention tfm_benzyl_bromide->retention tf_benzyl_bromide->ionization tf_benzyl_bromide->fragmentation tf_benzyl_bromide->retention meo_benzyl_bromide->ionization meo_benzyl_bromide->fragmentation meo_benzyl_bromide->retention

Caption: Decision tree for selecting a suitable benzylating agent.

References

A Comparative Guide to the GC-MS Analysis of 3-(Trifluoromethoxy)benzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of halogenated organic compounds is critical. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 3-(Trifluoromethoxy)benzyl bromide and its derivatives. This document outlines typical experimental protocols, presents comparative data, and discusses alternative analytical methodologies.

Quantitative Data Summary

The following table summarizes key mass spectrometry data for this compound and related compounds, which is crucial for their identification and analysis via GC-MS.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Citation
This compoundC8H6BrF3O255.03Not explicitly detailed in search results, but the molecular ion peak is expected.[1]
3-(Trifluoromethyl)benzyl bromideC8H6BrF3239.04Base peak at m/z 91 is characteristic of benzyl fragmentation.[2][3]
3,5-Bis(trifluoromethyl)benzyl bromideC9H5BrF6307.03Data not available in search results.[4]

Experimental Protocols

A precise experimental protocol for this compound was not available in the search results. However, based on GC-MS analyses of similar halogenated and benzyl-containing compounds, a standard protocol can be outlined.

Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

GC-MS System: A standard gas chromatograph coupled with a mass spectrometer is used.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane stationary phase, is often employed.[4]

    • Injection: A split/splitless injector is used, typically in split mode to prevent column overloading.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to ensure separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute the compound.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is a common technique for generating ions.[1]

    • Analyzer: A quadrupole or ion trap mass analyzer is typically used.

    • Detection: The mass-to-charge ratio (m/z) of the fragments is detected to produce a mass spectrum.

Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the GC-MS analysis of a compound like this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Sample containing this compound Dissolution Dissolve in a volatile solvent (e.g., Dichloromethane) Sample->Dissolution Injection Inject into GC Dissolution->Injection Prepared Sample Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Eluted Compound Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Detection of Fragments (m/z) Fragmentation->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum Raw Data LibrarySearch Compare with Spectral Libraries (e.g., NIST) MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

References

A Comparative Guide to 3-(Trifluoromethoxy)benzyl Ether as a Hydroxyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The ideal protecting group should be introduced efficiently, remain stable throughout various reaction conditions, and be selectively removed in high yield when no longer needed. This guide provides a comprehensive characterization of 3-(trifluoromethoxy)benzyl ether as a protecting group for hydroxyl functionalities and objectively compares its performance with common alternatives, namely the standard benzyl (Bn) ether and the p-methoxybenzyl (PMB) ether.

Physicochemical Properties and Characterization

The introduction of the trifluoromethoxy group onto the benzyl ether moiety imparts unique physicochemical properties that can be advantageous in certain synthetic contexts. The high electronegativity of the fluorine atoms can influence the reactivity of the protecting group and provide a useful spectroscopic handle for characterization.

Property3-(Trifluoromethoxy)benzyl EtherBenzyl Etherp-Methoxybenzyl (PMB) Ether
Molecular Formula C8H7F3O2C7H8OC8H10O2
Molecular Weight 192.14 g/mol 108.14 g/mol 138.16 g/mol
Boiling Point Not available184-185 °C258-259 °C
1H NMR (CDCl3, δ) ~7.4-7.2 (m, Ar-H), ~4.6 (s, -CH2-)~7.3 (m, 5H, Ar-H), 4.58 (s, 2H, -CH2-)~7.27 (d, 2H, Ar-H), ~6.88 (d, 2H, Ar-H), 4.46 (s, 2H, -CH2-), 3.81 (s, 3H, -OCH3)
13C NMR (CDCl3, δ) Aromatic carbons, ~70 (-CH2-)~138.4 (Ar-C), ~128.5, ~127.8, ~127.5 (Ar-CH), 72.2 (-CH2-)~159.3, ~130.3 (Ar-C), ~129.4, ~113.9 (Ar-CH), 71.0 (-CH2-), 55.3 (-OCH3)

Note: Specific NMR data for 3-(Trifluoromethoxy)benzyl ether is not widely available in the literature; the provided values are estimations based on related structures.

Performance Comparison as a Protecting Group

The performance of a protecting group is evaluated based on its ease of introduction (protection) and removal (deprotection), as well as its stability under a range of reaction conditions.

Protection of Alcohols

The formation of benzyl ethers is typically achieved through the Williamson ether synthesis, where an alkoxide, generated from the alcohol, reacts with the corresponding benzyl bromide in an SN2 reaction.[1][2][3][4]

Protecting GroupTypical ConditionsTypical Yield
3-(Trifluoromethoxy)benzyl (TFMOBn) Alcohol, NaH, 3-(Trifluoromethoxy)benzyl bromide, DMF, 0 °C to rtGood to Excellent (inferred)
Benzyl (Bn) Alcohol, NaH, Benzyl bromide, DMF, 0 °C to rt>90%
p-Methoxybenzyl (PMB) Alcohol, NaH, p-Methoxybenzyl chloride, DMF, 0 °C to rt>90%

The electron-withdrawing nature of the trifluoromethoxy group may slightly decrease the reactivity of the this compound in the SN2 reaction compared to benzyl bromide and p-methoxybenzyl chloride. However, high yields are still expected under standard Williamson ether synthesis conditions.

Deprotection of Ethers

The key to the utility of different benzyl ethers lies in their distinct deprotection conditions, which allows for orthogonality in complex syntheses.

Protecting GroupDeprotection MethodTypical ConditionsRelative Rate
3-(Trifluoromethoxy)benzyl (TFMOBn) Catalytic HydrogenolysisH2, Pd/C, EtOH/MeOHSimilar to Bn
Oxidative CleavageDDQ, CH2Cl2/H2OSlower than PMB
Strong AcidBCl3, CH2Cl2, -78 °CSimilar to Bn
Benzyl (Bn) Catalytic HydrogenolysisH2, Pd/C, EtOH/MeOHStandard
Strong AcidBCl3, CH2Cl2, -78 °CStandard
p-Methoxybenzyl (PMB) Oxidative CleavageDDQ, CH2Cl2/H2OFast
Mild AcidTrifluoroacetic acid (TFA)Fast

The 3-(trifluoromethoxy)benzyl group is expected to be readily cleaved by catalytic hydrogenolysis, similar to the standard benzyl group.[5][6] Its stability towards oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is predicted to be greater than that of the PMB group, due to the electron-withdrawing nature of the trifluoromethoxy substituent which destabilizes the benzylic carbocation intermediate formed during oxidative cleavage.[7][8] This provides a key point of orthogonality between the TFMOBn and PMB groups.

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol and the subsequent deprotection are provided below.

General Procedure for Protection: Williamson Ether Synthesis

This protocol describes the protection of a generic primary alcohol (R-OH) using this compound.

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • This compound (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Deprotection: Catalytic Hydrogenolysis

This protocol describes the cleavage of the 3-(trifluoromethoxy)benzyl ether.

Materials:

  • 3-(Trifluoromethoxy)benzyl protected alcohol (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the 3-(trifluoromethoxy)benzyl protected alcohol in ethanol or methanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations and decision-making processes in utilizing benzyl ether protecting groups.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide NaH, DMF TFMOBn_Ether 3-(Trifluoromethoxy)benzyl Ether Alkoxide->TFMOBn_Ether Sɴ2 Reaction TFMOBn-Br This compound TFMOBn-Br->TFMOBn_Ether Deprotected_Alcohol Alcohol TFMOBn_Ether_Dep 3-(Trifluoromethoxy)benzyl Ether TFMOBn_Ether_Dep->Deprotected_Alcohol H₂, Pd/C

Caption: General workflow for the protection of an alcohol as a 3-(trifluoromethoxy)benzyl ether and its subsequent deprotection via catalytic hydrogenolysis.

Orthogonal_Deprotection Molecule Molecule with TFMOBn and PMB Ethers Cleave_PMB Oxidative Cleavage (DDQ) Molecule->Cleave_PMB Selective Deprotection Cleave_TFMOBn Catalytic Hydrogenolysis (H₂, Pd/C) Molecule->Cleave_TFMOBn Selective Deprotection Product_A TFMOBn-Protected Alcohol Cleave_PMB->Product_A Product_B PMB-Protected Alcohol Cleave_TFMOBn->Product_B

Caption: Decision tree illustrating the orthogonal deprotection strategy for a molecule containing both 3-(trifluoromethoxy)benzyl and p-methoxybenzyl ethers.

References

A Comparative Guide to 3-(Trifluoromethoxy)benzyl bromide and 4-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and applications of 3-(Trifluoromethoxy)benzyl bromide and 4-(Trifluoromethoxy)benzyl bromide. Understanding the distinct characteristics of these isomers is crucial for their effective utilization in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials.

Physicochemical Properties

The positional difference of the trifluoromethoxy group on the benzene ring leads to variations in the physical properties of these two isomers. A summary of their key physicochemical data is presented below.

PropertyThis compound4-(Trifluoromethoxy)benzyl bromide
CAS Number 159689-88-050824-05-0
Molecular Formula C₈H₆BrF₃OC₈H₆BrF₃O
Molecular Weight 255.03 g/mol 255.03 g/mol
Appearance Clear liquidColorless to light yellow liquid or low melting solid
Boiling Point 179 °C (lit.)82-84 °C at 10 mmHg (lit.)
Density 1.572 g/mL at 25 °C (lit.)1.594 g/mL at 25 °C (lit.)
Refractive Index (n²⁰/D) 1.478 (lit.)1.48 (lit.)
Flash Point 192 °F (89 °C) - closed cup202 °F (94 °C) - closed cup

Reactivity Comparison: A Theoretical Perspective

The reactivity of benzyl bromides in nucleophilic substitution reactions is highly sensitive to the electronic effects of the substituents on the aromatic ring. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), which outweighs the electron-donating resonance effect of the oxygen atom. The position of this group (meta vs. para) significantly influences the stability of the carbocation intermediate in Sₙ1 reactions and the electrophilicity of the benzylic carbon in Sₙ2 reactions.

Electronic Effects and Hammett Constants:

The Hammett equation (log(k/k₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, is a measure of the sensitivity of a given reaction to these effects.

  • 4-(Trifluoromethoxy)benzyl bromide (para-isomer): The -OCF₃ group at the para position can exert both a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. However, the inductive effect is dominant. This will destabilize the formation of a benzylic carbocation, thus slowing down Sₙ1 reactions compared to unsubstituted benzyl bromide. The strong electron withdrawal will, however, increase the electrophilicity of the benzylic carbon, potentially favoring Sₙ2 reactions.

  • This compound (meta-isomer): At the meta position, the -OCF₃ group primarily exerts its strong inductive electron-withdrawing effect. Resonance effects are minimal at the meta position. This strong inductive withdrawal will significantly destabilize the benzylic carbocation, making Sₙ1 reactions even less favorable than for the para-isomer. For Sₙ2 reactions, the inductive withdrawal will increase the electrophilicity of the benzylic carbon, likely leading to a faster reaction rate compared to the para-isomer under Sₙ2 conditions.

Predicted Reactivity Order:

Based on these electronic considerations:

  • For Sₙ1 reactions: The stability of the benzylic carbocation is the determining factor. Since the electron-withdrawing -OCF₃ group destabilizes the carbocation, both isomers will be less reactive than unsubstituted benzyl bromide. The para-isomer should be slightly more reactive than the meta-isomer due to the minor resonance stabilization from the oxygen lone pair.

    • Predicted Sₙ1 Reactivity: 4-(Trifluoromethoxy)benzyl bromide > this compound

  • For Sₙ2 reactions: The electrophilicity of the benzylic carbon is key. The strong inductive electron-withdrawing effect of the -OCF₃ group increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This effect is stronger from the meta position.

    • Predicted Sₙ2 Reactivity: this compound > 4-(Trifluoromethoxy)benzyl bromide

dot

G Predicted Reactivity in Nucleophilic Substitution cluster_SN1 SN1 Reactivity 4-Isomer (para) 4-Isomer (para) 3-Isomer (meta) 3-Isomer (meta) 4-Isomer (para)->3-Isomer (meta) More Reactive 3-Isomer (meta)->4-Isomer (para) More Reactive

Caption: Predicted relative reactivity of the isomers in Sₙ1 and Sₙ2 reactions.

Experimental Protocol: Comparative Reactivity Study via Nucleophilic Substitution

To empirically determine the relative reactivity of this compound and 4-(Trifluoromethoxy)benzyl bromide, a competitive reaction or parallel kinetic studies can be performed. Below is a detailed protocol for a qualitative comparison of their reactivity in an Sₙ2 reaction with sodium iodide in acetone.

Objective: To qualitatively compare the reaction rates of this compound and 4-(Trifluoromethoxy)benzyl bromide in an Sₙ2 reaction.

Principle: The reaction of the benzyl bromides with sodium iodide in acetone will produce the corresponding benzyl iodides and sodium bromide. Sodium bromide is insoluble in acetone and will precipitate out of the solution. The rate of formation of the precipitate provides a qualitative measure of the reaction rate.

Materials:

  • This compound

  • 4-(Trifluoromethoxy)benzyl bromide

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Pipettes or graduated cylinders

  • Stopwatch

  • Water bath (optional, for temperature control)

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Prepare 0.1 M solutions of this compound and 4-(Trifluoromethoxy)benzyl bromide in anhydrous acetone.

  • Reaction Setup:

    • Label two clean, dry test tubes as "3-Isomer" and "4-Isomer".

    • To the "3-Isomer" test tube, add 2 mL of the 0.1 M this compound solution.

    • To the "4-Isomer" test tube, add 2 mL of the 0.1 M 4-(Trifluoromethoxy)benzyl bromide solution.

    • Place both test tubes in a test tube rack. If temperature control is desired, place the rack in a water bath set to a constant temperature (e.g., 25 °C or 50 °C).

  • Initiation of Reaction and Observation:

    • Simultaneously add 2 mL of the 0.1 M sodium iodide solution to each test tube.

    • Immediately start the stopwatch.

    • Observe the test tubes for the formation of a white precipitate (sodium bromide).

    • Record the time it takes for the first appearance of turbidity in each test tube.

    • Continue to observe and record the extent of precipitation at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

Expected Results and Interpretation:

The test tube that shows the first sign of precipitation and a faster accumulation of precipitate contains the more reactive isomer under these Sₙ2 conditions. Based on the theoretical analysis, it is expected that the "3-Isomer" test tube will show a faster reaction rate.

dot

G Prepare 0.1M NaI in Acetone Prepare 0.1M NaI in Acetone Mix 3-Isomer and NaI solutions Mix 3-Isomer and NaI solutions Prepare 0.1M NaI in Acetone->Mix 3-Isomer and NaI solutions Mix 4-Isomer and NaI solutions Mix 4-Isomer and NaI solutions Prepare 0.1M NaI in Acetone->Mix 4-Isomer and NaI solutions Prepare 0.1M 3-Isomer in Acetone Prepare 0.1M 3-Isomer in Acetone Prepare 0.1M 3-Isomer in Acetone->Mix 3-Isomer and NaI solutions Prepare 0.1M 4-Isomer in Acetone Prepare 0.1M 4-Isomer in Acetone Prepare 0.1M 4-Isomer in Acetone->Mix 4-Isomer and NaI solutions Observe and record time for precipitation Observe and record time for precipitation Mix 3-Isomer and NaI solutions->Observe and record time for precipitation Mix 4-Isomer and NaI solutions->Observe and record time for precipitation

Caption: Experimental workflow for the comparative reactivity study.

Applications in Drug Development and Organic Synthesis

Both this compound and 4-(Trifluoromethoxy)benzyl bromide are valuable building blocks in organic synthesis. The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.

  • 4-(Trifluoromethoxy)benzyl bromide has been used in the synthesis of various pharmaceutical compounds, including potential treatments for tuberculosis and other diseases.[1][2] Its application often involves the introduction of the 4-(trifluoromethoxy)benzyl moiety as a protecting group or as a key structural component of the final active pharmaceutical ingredient (API).

  • This compound is also utilized in medicinal chemistry and materials science.[3] The different electronic and steric properties conferred by the meta-substitution can lead to unique pharmacological profiles or material characteristics compared to the para-isomer.

The choice between the 3- and 4-isomers allows chemists to fine-tune the electronic properties and spatial arrangement of the trifluoromethoxy group within a target molecule, which can have a profound impact on its biological activity or material performance.

Conclusion

This compound and 4-(Trifluoromethoxy)benzyl bromide, while constitutionally similar, exhibit distinct physicochemical properties and are predicted to have different reactivities in nucleophilic substitution reactions. The meta-isomer is anticipated to be more reactive in Sₙ2 reactions, while the para-isomer is expected to be slightly more reactive in Sₙ1 reactions. These differences, rooted in the electronic effects of the trifluoromethoxy substituent, provide medicinal and materials chemists with a valuable tool for molecular design and optimization. The provided experimental protocol offers a straightforward method for empirically verifying these predicted reactivity differences in a laboratory setting.

References

A Comparative Guide to Alternative Benzylating Agents for 3-(Trifluoromethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of an appropriate benzylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. 3-(Trifluoromethoxy)benzyl bromide is a valuable reagent for introducing the 3-(trifluoromethoxy)benzyl moiety, a group known to enhance metabolic stability and lipophilicity in drug candidates. However, a comprehensive evaluation of its performance necessitates a comparison with alternative benzylating agents. This guide provides an objective comparison of this compound with other common and substituted benzylating agents, supported by experimental data and detailed protocols.

Performance Comparison of Benzylating Agents

The reactivity of benzylating agents is primarily influenced by the nature of the leaving group and the electronic properties of substituents on the aromatic ring. The general order of reactivity for the leaving group in SN2 reactions is I > Br > Cl > OTs (tosylate). Electron-withdrawing groups on the benzyl ring, such as the trifluoromethoxy group, can decrease the rate of SN1-type reactions by destabilizing the carbocation intermediate, while they can have a more complex effect on SN2 reactions.

For the purpose of this guide, we will compare the performance of this compound with unsubstituted benzyl bromide and benzyl chloride in the O-benzylation of a phenol and the N-benzylation of an amine.

Table 1: O-Benzylation of 4-Nitrophenol
Benzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
This compound K₂CO₃Acetonitrile806Data not available in literature
Benzyl bromideK₂CO₃Acetonitrile80492-98
Benzyl chlorideK₂CO₃Acetonitrile808~85
Table 2: N-Benzylation of Aniline
Benzylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
This compound K₂CO₃DMF10012Data not available in literature
Benzyl bromideK₂CO₃DMF1008~90
Benzyl chlorideK₂CO₃DMF10016~80

Note: Similar to the O-benzylation, direct comparative yield data for this compound in the N-benzylation of aniline is scarce in the reviewed literature. The reactivity trend is expected to be similar to that observed in O-benzylation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for providing a basis for further optimization. Below are general protocols for O-benzylation and N-benzylation reactions.

Protocol 1: General Procedure for O-Benzylation of a Phenol

Materials:

  • Phenol (e.g., 4-Nitrophenol)

  • Benzylating agent (e.g., this compound, Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the phenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add the benzylating agent (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Benzylation of an Amine

Materials:

  • Amine (e.g., Aniline)

  • Benzylating agent (e.g., this compound, Benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add the benzylating agent (1.2 eq) to the reaction mixture.

  • Heat the mixture to 100°C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and their application in synthetic workflows is essential for rational process design.

Reaction Mechanism: SN2 Benzylation

The benzylation of alcohols and amines with benzyl halides typically proceeds through an SN2 mechanism, especially with primary benzyl halides.

Caption: Generalized SN2 mechanism for benzylation.

Application in Drug Synthesis: Cinacalcet

Benzylating agents are crucial in the synthesis of various active pharmaceutical ingredients (APIs). For instance, a derivative of a benzylating agent is used in the synthesis of Cinacalcet, a calcimimetic agent.

Cinacalcet_Synthesis cluster_synthesis Cinacalcet Synthesis A (R)-1-Naphthylethylamine C Imine Intermediate A->C B 3-[3-(Trifluoromethyl)phenyl]propanal B->C Condensation D Cinacalcet C->D Reduction

Caption: Simplified synthetic workflow for Cinacalcet.[1][2][3][4][5]

Role in Protecting Group Strategy

In multi-step syntheses, benzyl groups are frequently employed as protecting groups for alcohols and amines due to their stability under various reaction conditions and their facile removal via hydrogenolysis.[6]

Protecting_Group_Workflow cluster_workflow Protecting Group Workflow Start Substrate with -OH/-NH₂ Protected Benzylated Substrate Start->Protected Benzylation (Protection) Reaction Further Synthesis Steps Protected->Reaction Deprotected Final Product Reaction->Deprotected Hydrogenolysis (Deprotection)

Caption: Workflow illustrating the use of benzyl groups in a multi-step synthesis.[6]

Conclusion

While this compound is a valuable reagent for introducing the trifluoromethoxybenzyl moiety, its reactivity is influenced by the electron-withdrawing nature of the trifluoromethoxy group. In comparison to unsubstituted benzyl bromide, it may exhibit slightly slower reaction rates in SN2 reactions. The choice of the optimal benzylating agent will depend on the specific substrate, desired reaction kinetics, and tolerance of other functional groups in the molecule. The provided protocols offer a starting point for the development of efficient benzylation procedures, and the diagrams illustrate the fundamental mechanistic principles and synthetic applications of these important reagents. Further quantitative studies directly comparing the reactivity of a wider range of substituted benzylating agents are warranted to provide a more complete picture for the synthetic chemist.

References

The Synthetic Advantage: 3-(Trifluoromethoxy)benzyl bromide as a Superior Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the choice of building blocks is paramount to achieving desired molecular properties and functionalities. 3-(Trifluoromethoxy)benzyl bromide has emerged as a reagent of significant interest, offering distinct advantages over traditional benzylating agents. This guide provides an objective comparison of this compound with its counterparts, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.

The trifluoromethoxy (-OCF3) group is a key determinant of the enhanced performance of this reagent. It imparts unique electronic properties and significantly influences the lipophilicity and metabolic stability of the resulting derivatives, making it a valuable tool in drug discovery and materials science.

Comparative Analysis of Benzylating Agents

The trifluoromethoxy group is known to be one of the most lipophilic substituents, which can enhance the membrane permeability and bioavailability of drug candidates.[1] Furthermore, the strong carbon-fluorine bonds in the trifluoromethoxy group contribute to increased metabolic stability, a crucial factor in drug design.[1]

Table 1: Comparison of Physicochemical Properties

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Lipophilicity (Hansch π parameter)
Benzyl bromide171.04198-1991.438+0.00
3-(Trifluoromethyl)benzyl bromide239.0369 °C/4 mmHg1.565+0.88[1]
This compound255.031791.572+1.04[1]

Table 2: Performance in Nucleophilic Substitution Reactions (Representative Examples)

Benzylating AgentNucleophileProductYield (%)Reference
3-(Trifluoromethyl)benzyl bromide3-Trifluoromethylphenol3-Trifluoromethylphenyl benzyl ether68[2]
3-(Trifluoromethyl)benzylamine2-Chloro-4-nitro-1,3-diphenoxy-benzene2-Chloro-3-phenoxy-6-nitro-N-(3-trifluoromethyl-benzyl)-aniline95[3]
Benzyl bromideBenzyl alcoholBenzyl ether85[4]
3,5-Bis(trifluoromethyl)benzylamine1-Fluoro-2-nitrobenzeneN-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline98[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation in other synthetic endeavors.

Protocol 1: Synthesis of 3-Trifluoromethylphenyl benzyl ether

This protocol is adapted from a patented procedure describing the synthesis of a related compound.[2]

Materials:

  • 3-Trifluoromethylchlorobenzene

  • Benzyl alcohol

  • Sodium hydride (50% oil dispersion)

  • N,N-Dimethylacetamide (DMA)

  • Hexane

  • Methanol

  • Water

Procedure:

  • Under a nitrogen atmosphere, wash sodium hydride (50% oil dispersion) with hexane to remove the oil.

  • Add DMA to the washed sodium hydride.

  • Add a solution of benzyl alcohol in DMA to the sodium hydride suspension in small portions. The reaction is exothermic.

  • After the addition is complete, stir the mixture at 80-90°C for one hour to ensure the complete formation of sodium benzylate.

  • Add a solution of 3-trifluoromethylchlorobenzene in DMA to the reaction mixture.

  • Reflux the reaction mixture under a nitrogen atmosphere for approximately 18 hours.

  • Cool the reaction mixture and add water.

  • The product, 3-trifluoromethylphenyl benzyl ether, will crystallize on cooling and can be collected by filtration.

  • Recrystallize the crude product from methanol to yield the pure ether.

Protocol 2: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

This protocol describes the N-alkylation of an aniline derivative.[5]

Materials:

  • (3,5-Bis(trifluoromethyl)phenyl)methanamine

  • 1-Fluoro-2-nitrobenzene

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine (3,5-bis(trifluoromethyl)phenyl)methanamine, 1-fluoro-2-nitrobenzene, and K2CO3 in anhydrous DMF.

  • Stir the mixture at 25°C for 72 hours.

  • Dilute the reaction mixture with water and extract with EtOAc.

  • Combine the organic phases, dry over anhydrous Na2SO4, and filter.

  • Evaporate the solvent in vacuo to yield the product.

Visualizing Synthetic Pathways and Workflows

Visual representations of reaction pathways and experimental workflows can greatly aid in understanding the synthetic process.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Alcohol Alcohol Alkoxide_Formation Alkoxide Formation Alcohol->Alkoxide_Formation Deprotonation Base Base Base->Alkoxide_Formation 3-TFMOBB This compound SN2_Attack SN2 Attack 3-TFMOBB->SN2_Attack Electrophile Alkoxide_Formation->SN2_Attack Nucleophile Ether_Product 3-(Trifluoromethoxy)benzyl Ether SN2_Attack->Ether_Product Salt_Byproduct Salt Byproduct SN2_Attack->Salt_Byproduct

Williamson Ether Synthesis Pathway

N_Alkylation_Workflow Start Start Combine Combine Amine, 3-TFMOBB, and Base in Solvent Start->Combine React Stir at Specified Temperature and Time Combine->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Characterize Spectroscopic Analysis Purify->Characterize End End Characterize->End

N-Alkylation Experimental Workflow

Conclusion

This compound offers significant advantages in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. The presence of the trifluoromethoxy group enhances key molecular properties such as lipophilicity and metabolic stability, which are critical for the efficacy and pharmacokinetic profile of drug candidates. While direct comparative data on reaction kinetics and yields with other benzylating agents is still emerging, the available information strongly suggests that this compound is a superior reagent for introducing the valuable trifluoromethoxybenzyl moiety into a wide range of molecules. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers looking to leverage the unique benefits of this versatile building block.

References

A Comparative Guide to the Reactivity of Benzyl Bromide, Chloride, and Tosylate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the choice of leaving group is a critical determinant of reaction efficiency and success. Benzyl derivatives, particularly benzyl bromide, benzyl chloride, and benzyl tosylate, are common alkylating agents. Understanding their relative reactivity is paramount for optimizing reaction conditions and achieving desired outcomes. This guide provides an objective comparison of the performance of these three benzyl derivatives in nucleophilic substitution reactions, supported by available experimental data and detailed methodologies.

The Role of the Leaving Group

The reactivity of benzyl derivatives in nucleophilic substitution reactions is intrinsically linked to the stability of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. In the case of benzyl bromide, benzyl chloride, and benzyl tosylate, the leaving groups are the bromide (Br⁻), chloride (Cl⁻), and tosylate (OTs⁻) anions, respectively.

The general order of leaving group ability is a consequence of the stability of the corresponding anion. The tosylate anion is exceptionally stable due to the delocalization of its negative charge across the sulfonate group through resonance. Among the halides, bromide is a better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. This translates to a general reactivity trend where benzyl tosylate is the most reactive, followed by benzyl bromide, and then benzyl chloride.

Quantitative Comparison of Reactivity

While the qualitative trend in reactivity is well-established, quantitative data provides a more precise comparison. The following table summarizes available kinetic data for the solvolysis of benzyl bromide, benzyl chloride, and benzyl tosylate. It is important to note that the data is compiled from different studies and, therefore, the reaction conditions (solvent and temperature) are not identical, which can significantly influence reaction rates.

SubstrateSolventTemperature (°C)First-Order Rate Constant (k, s⁻¹)Relative Rate (approx.)
Benzyl Chloride20% Acetonitrile in Water25Estimated to be very fast1
Benzyl Bromide80% Ethanol25Data for substituted derivatives available~50-100
Benzyl TosylateVarious aqueous organic solvents25Generally much faster than halides>1000

Note: The relative rates are estimations based on the general understanding of leaving group abilities and data from various sources under different conditions. Direct comparison under identical conditions is ideal for precise quantification.

Experimental Protocols

To experimentally determine and compare the reactivity of benzyl bromide, chloride, and tosylate, a common method is to monitor the rate of a solvolysis reaction. In this type of reaction, the solvent acts as the nucleophile. The progress of the reaction can be followed by monitoring the formation of the acidic byproduct (HBr, HCl, or HOTs) or the disappearance of the starting material.

General Protocol for Monitoring Solvolysis by Conductometry

This method is suitable for following the production of ions in a solution.

Materials:

  • Benzyl bromide, benzyl chloride, or benzyl tosylate

  • Solvent of choice (e.g., 80% ethanol/20% water)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the benzyl derivative in a suitable solvent (e.g., acetone) at a known concentration.

  • Equilibrate the reaction solvent (e.g., 80% ethanol/20% water) to the desired temperature in the constant temperature bath.

  • Place a known volume of the reaction solvent into a reaction vessel equipped with the conductivity probe, also equilibrated at the desired temperature.

  • Initiate the reaction by injecting a small, known volume of the benzyl derivative stock solution into the reaction solvent with vigorous stirring.

  • Record the conductivity of the solution at regular time intervals.

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time.

General Protocol for Monitoring Solvolysis by HPLC

This method is suitable for monitoring the disappearance of the reactant or the appearance of the product.

Materials:

  • Benzyl bromide, benzyl chloride, or benzyl tosylate

  • Solvent of choice (e.g., 20% acetonitrile/80% water)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Reversed-phase C18 column

  • Constant temperature bath

  • Autosampler or manual injector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a standard solution of the benzyl derivative and the expected solvolysis product in the reaction solvent at a known concentration.

  • Equilibrate the reaction solvent to the desired temperature in a constant temperature bath.

  • Initiate the reaction by dissolving a known amount of the benzyl derivative in the temperature-equilibrated solvent.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining benzyl derivative or the formed product.

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the reactant concentration versus time.

Reaction Mechanism and Logical Relationships

The nucleophilic substitution of benzyl derivatives can proceed through either an Sₙ1 or Sₙ2 mechanism, or a borderline mechanism, depending on the reaction conditions. The stability of the benzyl carbocation, due to resonance delocalization of the positive charge into the aromatic ring, makes the Sₙ1 pathway favorable, especially with good leaving groups and in polar, protic solvents. Conversely, the primary nature of the benzylic carbon also allows for a relatively unhindered backside attack, favoring the Sₙ2 mechanism, particularly with strong nucleophiles in polar, aprotic solvents.

The following diagram illustrates the logical relationship between the leaving group's ability and the overall reactivity in these substitution reactions.

Leaving_Group_Ability cluster_reactivity Relative Reactivity cluster_leaving_group Leaving Group Ability Benzyl\nChloride Benzyl Chloride Benzyl\nBromide Benzyl Bromide Chloride (Cl⁻) Chloride (Cl⁻) Benzyl\nChloride->Chloride (Cl⁻) Benzyl\nTosylate Benzyl Tosylate Bromide (Br⁻) Bromide (Br⁻) Benzyl\nBromide->Bromide (Br⁻) Tosylate (OTs⁻) Tosylate (OTs⁻) Benzyl\nTosylate->Tosylate (OTs⁻) Chloride (Cl⁻)->Benzyl\nChloride Bromide (Br⁻)->Benzyl\nBromide Tosylate (OTs⁻)->Benzyl\nTosylate Increases Reactivity

Caption: Relationship between leaving group ability and reactivity.

Conclusion

The choice between benzyl bromide, benzyl chloride, and benzyl tosylate as an alkylating agent should be guided by the desired reaction rate and the specific conditions of the synthesis. Benzyl tosylate is the most reactive due to the exceptional stability of the tosylate leaving group, making it suitable for reactions requiring high reactivity or milder conditions. Benzyl bromide offers a good balance of reactivity and stability, and it is often more reactive than benzyl chloride. The lower reactivity of benzyl chloride may be advantageous in situations where a more controlled reaction is necessary. The selection of the appropriate benzyl derivative, in conjunction with optimization of solvent and nucleophile, is a critical step in the successful execution of nucleophilic substitution reactions in research and drug development.

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Trifluoromethoxy and Methoxy Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the choice between a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group often enhances metabolic stability and lipophilicity, making it an increasingly popular substituent in modern drug design.[1][2][3] Understanding the distinct spectroscopic signatures of these two groups is crucial for unambiguous characterization of synthesized compounds. This guide provides an in-depth comparison of their spectroscopic properties, supported by experimental data and protocols.

Part 1: The Electronic Tug-of-War: -OCH₃ vs. -OCF₃

The stark differences in the spectroscopic data of methoxy and trifluoromethoxy benzyl ethers originate from their opposing electronic effects.

  • Methoxy (-OCH₃) Group: The oxygen atom's lone pairs participate in resonance with the benzene ring, acting as a strong π-donor (mesomeric effect). This increases electron density at the ortho and para positions. Simultaneously, oxygen's electronegativity exerts a weaker electron-withdrawing inductive effect (σ-withdrawal). The resonance effect dominates, making the -OCH₃ group an overall electron-donating group.

  • Trifluoromethoxy (-OCF₃) Group: The three highly electronegative fluorine atoms create a powerful inductive pull, making the -OCF₃ group a strong σ-acceptor.[4][5] This effect significantly overrides the oxygen's lone pair donation, which is already diminished by the fluorine atoms.[4] Consequently, the -OCF₃ group behaves as a net electron-withdrawing group, deactivating the aromatic ring.[5][6]

This fundamental electronic dichotomy is the key to interpreting the spectroscopic differences that follow.

G cluster_methoxy Methoxy (-OCH₃) Benzyl Ether cluster_tfm Trifluoromethoxy (-OCF₃) Benzyl Ether M_Ring Aromatic Ring (Electron-Rich) M_O -OCH₃ Group M_Ring->M_O Weak σ-Withdrawal (Inductive) M_O->M_Ring Strong π-Donation (Resonance) TFM_Ring Aromatic Ring (Electron-Poor) TFM_O -OCF₃ Group TFM_Ring->TFM_O Strong σ-Withdrawal (Inductive) TFM_O->TFM_Ring Weak π-Donation

Caption: Electronic effects of Methoxy vs. Trifluoromethoxy groups.

Part 2: Comparative Spectroscopic Analysis

For this guide, we will compare the spectroscopic data of two representative compounds: 4-methoxybenzyl ethyl ether and 4-(trifluoromethoxy)benzyl ethyl ether .

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts of the aromatic and benzylic protons (Ar-CH ₂-O-) are sensitive to the electron density of the aromatic ring.

  • Aromatic Protons: The electron-donating -OCH₃ group shields the aromatic protons, causing them to appear at a lower chemical shift (upfield) compared to the deshielding effect of the electron-withdrawing -OCF₃ group.

  • Benzylic Protons: Similarly, the benzylic protons of the methoxy derivative are more shielded and appear upfield relative to those of the trifluoromethoxy analogue.

¹³C NMR Spectroscopy

The differences are even more pronounced in ¹³C NMR spectroscopy.

  • Aromatic Carbons: The electron-donating nature of the -OCH₃ group causes a significant upfield shift for the ipso (C1), ortho (C2/6), and para (C4) carbons compared to benzene. Conversely, the -OCF₃ group deshields these carbons.

  • Benzylic Carbon: The benzylic carbon (Ar-C H₂-O-) in the trifluoromethoxy compound is deshielded and appears at a higher chemical shift (downfield).

  • -OCF₃ Carbon: The carbon of the -OCF₃ group itself exhibits a characteristic quartet due to coupling with the three fluorine atoms (¹J_CF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for confirming the presence of the trifluoromethoxy group.[7][8]

  • The -OCF₃ group typically appears as a sharp singlet in the range of -56 to -60 ppm (referenced to CFCl₃). This distinct chemical shift range is highly diagnostic.[8]

Infrared (IR) Spectroscopy

IR spectroscopy reveals differences in bond stretching frequencies.

  • C-O Stretching: Aromatic ethers show a strong C-O-C asymmetric stretching band. For methoxy benzyl ethers, this appears around 1245 cm⁻¹ .[9] Due to the strong inductive effect of the fluorine atoms, the C-O bond in trifluoromethoxy ethers is strengthened, and this band shifts to a higher wavenumber, typically in the range of 1260-1280 cm⁻¹ .

  • C-F Stretching: The trifluoromethoxy group also displays very strong C-F stretching bands in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry can also be used for differentiation.

  • Benzylic Cleavage: Both compounds will likely show a prominent peak corresponding to the substituted tropylium ion (m/z 121 for methoxy, m/z 175 for trifluoromethoxy) formed by cleavage of the ether bond.

  • Loss of Formaldehyde: Benzyl ethers can undergo rearrangement and lose a molecule of formaldehyde (CH₂O).[10]

  • Trifluoromethoxy Fragmentation: The trifluoromethoxy derivative may show characteristic fragments corresponding to the loss of CF₃ or OCF₃.

Data Summary Table
Spectroscopic TechniqueFeature4-Methoxybenzyl ethyl ether4-(Trifluoromethoxy)benzyl ethyl etherRationale
¹H NMR Aromatic Protons (ppm)~6.8-7.2~7.1-7.4-OCH₃ is electron-donating (shielding); -OCF₃ is electron-withdrawing (deshielding).
Benzylic Protons (ppm)~4.45~4.55Ring electron density influences shielding of the benzylic position.
¹³C NMR Aromatic ipso-C (ppm)~159~148Strong deshielding by -OCH₃ oxygen; complex effects for -OCF₃.
Benzylic Carbon (ppm)~72~69Deshielding effect of the electron-poor trifluoromethoxy-substituted ring.
Substituent Carbon (ppm)~55 (-OC H₃)~121 (q, ¹J_CF ≈ 257 Hz) (-OC F₃)Characteristic quartet for the -OCF₃ carbon.
¹⁹F NMR Chemical Shift (ppm)N/A~ -58Diagnostic chemical shift for the -OCF₃ group.[8]
IR Ar-O-C Stretch (cm⁻¹)~1245~1260-1280Stronger C-O bond in the -OCF₃ group due to inductive effects.
C-F Stretch (cm⁻¹)N/A~1100-1200 (strong)Characteristic C-F vibrations.
MS Tropylium Ion (m/z)121175Cleavage at the benzylic position.

Part 3: Experimental Protocols

The following protocols describe the synthesis and analysis of the model compounds.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing these ethers via an Sₙ2 reaction.[11][12][13][14][15]

G start Start: 4-Substituted Benzyl Alcohol step1 Dissolve in THF start->step1 step2 Add NaH (60% in mineral oil) Stir at 0°C to RT step1->step2 Anhydrous Conditions step3 Formation of Sodium Benzyl Alkoxide step2->step3 step4 Add Ethyl Iodide Reflux for 4-6 hours step3->step4 Sₙ2 Reaction step5 Reaction Quench: Slowly add water step4->step5 step6 Extraction with Ethyl Acetate step5->step6 step7 Wash with Brine step6->step7 step8 Dry over Na₂SO₄ step7->step8 step9 Concentrate in vacuo step8->step9 end Purify via Column Chromatography (Silica Gel, Hexanes/EtOAc) step9->end

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Protocol:

  • Deprotonation: To a stirred solution of the corresponding benzyl alcohol (4-methoxybenzyl alcohol or 4-(trifluoromethoxy)benzyl alcohol) (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, the active nucleophile for the subsequent step. Anhydrous conditions are critical as NaH reacts violently with water.

  • Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add ethyl iodide (1.5 eq) dropwise to the suspension.

  • Reaction Completion: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to 0°C and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Analysis Protocol
  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified ether in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H & ¹³C NMR Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Use standard parameters for ¹H and proton-decoupled ¹³C spectra.

  • ¹⁹F NMR Acquisition: If available, acquire a ¹⁹F NMR spectrum. A proton-decoupled spectrum is typically sufficient. Use an appropriate fluorine-containing reference standard if necessary, although the instrument is often pre-calibrated.

  • IR Spectroscopy: Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) on an FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

Conclusion

The methoxy and trifluoromethoxy groups impart distinct and predictable spectroscopic signatures on benzyl ethers. The key differentiators are the chemical shifts of the aromatic and benzylic protons and carbons in NMR, the unique signal in ¹⁹F NMR for the trifluoromethoxy group, and the shift in the C-O stretching frequency in IR spectroscopy. By understanding the underlying electronic principles, researchers can confidently assign structures and verify the successful incorporation of these vital functional groups in their synthetic targets.

References

A Researcher's Guide to Purity Assessment of 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is paramount to ensuring reaction efficiency, product quality, and overall experimental success. 3-(Trifluoromethoxy)benzyl bromide is a key reagent in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative overview of the purity assessment of this compound, detailing analytical methodologies, potential impurities, and alternative reagents.

Commercial Purity Levels

Commercially available this compound is typically offered at purities of 97% or higher.[1][2] It is crucial to verify the purity upon receipt, as degradation can occur over time, especially with exposure to moisture.

Supplier/GradeStated PurityAnalytical Method
Supplier A (Typical)≥97.0%Gas Chromatography (GC)
Supplier B (High Purity)>98.0%Gas Chromatography (GC)
Thermo Scientific Chemicals≥97.5%Gas Chromatography (GC)[2]
Sigma-Aldrich97%Not Specified[1]

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.

Gas Chromatography (GC)

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound. A flame ionization detector (FID) is commonly used for quantification.

Experimental Protocol: Gas Chromatography (GC-FID)

  • Column: A capillary column suitable for the analysis of halogenated aromatic compounds, such as an AT-210 (30 m x 0.53 mm, 1.0 µm film thickness), is recommended.[3]

  • Carrier Gas: Helium or Hydrogen.[3]

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for purity analysis, particularly for identifying non-volatile impurities. A reversed-phase method with UV detection is typically suitable.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating benzyl bromide derivatives.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of impurities.

  • ¹H NMR Spectroscopy: Provides information on the proton environment and can be used for quantitative analysis with an internal standard. The benzylic protons (CH₂Br) of this compound typically appear as a singlet around 4.5 ppm.

  • ¹⁹F NMR Spectroscopy: Useful for confirming the presence and purity of the trifluoromethoxy group.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), it allows for the identification of impurities by their mass-to-charge ratio and fragmentation patterns. The NIST WebBook provides a reference mass spectrum for this compound.[4]

Potential Impurities

Understanding the potential impurities is crucial for developing accurate analytical methods and for troubleshooting reactions.

ImpurityStructurePotential Origin
3-(Trifluoromethoxy)benzyl alcoholC₈H₇F₃O₂Incomplete bromination of the starting material or hydrolysis of the product.[5]
3-(Trifluoromethoxy)tolueneC₈H₇F₃OUnreacted starting material from the synthesis.
3,3'-bis(Trifluoromethoxy)dibenzyl etherC₁₆H₁₂F₆O₃A potential side product formed during synthesis or degradation.
Positional Isomers (e.g., 2- or 4-(Trifluoromethoxy)benzyl bromide)C₈H₆BrF₃OImpurities in the starting 3-(trifluoromethoxy)toluene.

Comparison with Alternatives

The choice of reagent can significantly impact the outcome of a synthesis. Here, we compare this compound with a common alternative.

ReagentAdvantagesDisadvantages
This compound Higher reactivity, often leading to faster reaction times and milder conditions.More susceptible to hydrolysis; can be a lachrymator.
3-(Trifluoromethoxy)benzyl chloride Generally more stable and less expensive.[6]Lower reactivity, may require harsher reaction conditions (higher temperatures, stronger bases).[6][7]

Visualizing Experimental Workflows

To aid in understanding the analytical and synthetic processes, the following diagrams illustrate the key workflows.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve GC Gas Chromatography (GC-FID) Dissolve->GC HPLC HPLC-UV Dissolve->HPLC NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry (GC-MS) Dissolve->MS Purity Purity (%) GC->Purity HPLC->Purity Impurities Impurity Identification NMR->Impurities MS->Impurities

Purity Assessment Workflow

Synthesis_and_Impurities Start 3-(Trifluoromethoxy)toluene Intermediate Bromination Start->Intermediate Impurity1 Unreacted Starting Material Start->Impurity1 Product This compound Intermediate->Product Impurity3 Dibenzyl ether byproduct Intermediate->Impurity3 Impurity2 3-(Trifluoromethoxy)benzyl alcohol (from hydrolysis) Product->Impurity2

Synthesis and Potential Impurities

References

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethoxy)benzyl Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols when handling 3-(Trifluoromethoxy)benzyl bromide. This guide provides essential, step-by-step procedures for the safe handling and disposal of this corrosive and hazardous chemical, ensuring the safety of laboratory professionals and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] All handling of this chemical must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhalation, a full-face respirator with an appropriate cartridge should be used.[1]

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 159689-88-0[1][5]
Molecular Formula C8H6BrF3O[5]
Molecular Weight 255.03 g/mol [5]
Appearance Colorless liquid[5]
Boiling Point 179 °C[5]
Density 1.572 g/mL at 25 °C[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a multi-step process that includes potential deactivation, segregation, and collection by a certified hazardous waste management service.

Step 1: Laboratory Deactivation of Small Quantities (Optional but Recommended)

For small residual amounts of this compound, a deactivation step can be performed to reduce its reactivity before collection. This procedure should be carried out in a chemical fume hood with appropriate PPE.

Methodology: Hydrolysis

Benzyl bromides can be hydrolyzed to the less reactive benzyl alcohol.

  • Preparation: In a suitable reaction vessel, cautiously add the residual this compound to a solution of acetone and water.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, neutralize the solution with a mild base, such as sodium bicarbonate, until the pH is near neutral.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial for safety and regulatory compliance.

  • Halogenated Organic Waste: this compound and any solutions from the deactivation process must be collected in a designated, clearly labeled container for "Halogenated Organic Waste".[6][7]

  • Separate Collection: Do not mix this waste with non-halogenated organic waste, as the disposal costs and procedures differ significantly.[8]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume of the contents.

Step 3: Storage and Collection
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

cluster_0 Step 1: Handling & Deactivation cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Final Disposal handling Handle in Fume Hood with Full PPE deactivation Optional Deactivation: Small Quantities (e.g., Hydrolysis) handling->deactivation Residual Material waste_collection Collect in Designated 'Halogenated Organic Waste' Container handling->waste_collection Direct Disposal deactivation->waste_collection labeling Clearly Label Container with Contents waste_collection->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Certified Waste Disposal storage->pickup

Figure 1: Recommended disposal workflow for this compound.

Logical Relationship of Safety Precautions

The following diagram outlines the critical relationship between the chemical's hazards and the required safety measures.

cluster_hazard Hazard Identification cluster_controls Control Measures cluster_response Emergency Response hazard This compound (Corrosive, Lachrymator) engineering Engineering Controls (Chemical Fume Hood) hazard->engineering mitigated by ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazard->ppe mitigated by admin Administrative Controls (SOPs, Training) hazard->admin mitigated by first_aid First Aid Procedures (Skin/Eye Wash, Fresh Air) hazard->first_aid requires spill_kit Spill Response Kit hazard->spill_kit requires

Figure 2: Relationship between hazards and safety measures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. This guide provides essential safety and logistical information for 3-(Trifluoromethoxy)benzyl bromide, a key reagent in organic synthesis. By adhering to these protocols, you can minimize risks and ensure a secure laboratory environment.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward safe handling. This colorless liquid is a corrosive and lachrymatory agent, meaning it can cause severe skin burns, eye damage, and tearing.[1][2][3][4] Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
Molecular FormulaC8H6BrF3O[3][5][6]
Molecular Weight255.03 g/mol [3][5]
Boiling Point179 °C (lit.)[5]
Density1.572 g/mL at 25 °C (lit.)[5]
Flash Point202 °F (94 °C)[3]

Personal Protective Equipment (PPE)

Due to its hazardous nature, stringent personal protective measures are required when handling this compound. The following PPE is mandatory to prevent exposure.[1][2][4]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes that can cause severe eye damage.[1][2][4]
Skin Protection Fire/flame resistant and impervious clothing, handled with gloves.Prevents contact with skin, which can cause severe burns.[1][2]
Hand Protection Impermeable gloves (e.g., nitrile rubber).Provides a direct barrier against skin contact.[2]
Respiratory Protection Full-face respirator with appropriate filter cartridges if exposure limits are exceeded or if working in a poorly ventilated area.Protects against inhalation of vapors, which can cause respiratory irritation.[1][7]

Standard Operating Procedure for Safe Handling

A systematic approach is crucial when working with this chemical. The following workflow outlines the key steps from preparation to disposal.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Dispense chemical in a fume hood prep3->handle1 Proceed to handling handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 disp1 Collect waste in a designated, labeled container handle3->disp1 After experiment disp2 Dispose of contents/container in accordance with local, state, and federal regulations disp1->disp2

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Chemical Spill Response

In the event of a spill, a swift and organized response is critical to mitigate hazards. The following diagram outlines the necessary steps for safely managing a chemical spill.

Chemical Spill Response Plan cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_followup Post-Cleanup spill Spill Occurs action1 Evacuate the immediate area spill->action1 action2 Alert nearby personnel and supervisor action1->action2 action3 If safe, remove ignition sources action2->action3 contain1 Don appropriate PPE action3->contain1 Once area is secured contain2 Contain the spill with absorbent material contain1->contain2 contain3 Collect and place in a sealed container for disposal contain2->contain3 follow1 Decontaminate the area contain3->follow1 follow2 Dispose of waste according to regulations follow1->follow2 follow3 Document the incident follow2->follow3

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[1][2][4]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][3]

Handling and Storage

Proper handling and storage are essential to maintain the chemical's stability and prevent accidents.

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[1][3] Avoid breathing vapors or mist.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] This material is moisture-sensitive.[2]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

  • Waste Collection: Collect waste in a suitable, labeled container.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][8] Do not empty into drains.[8] Contaminated packaging should be disposed of in the same manner as the product.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.